molecular formula C10H15N3 B044581 1-(3-Methylpyridin-4-yl)piperazine CAS No. 112940-51-9

1-(3-Methylpyridin-4-yl)piperazine

Cat. No.: B044581
CAS No.: 112940-51-9
M. Wt: 177.25 g/mol
InChI Key: QIELQJJSSZTEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyridin-4-yl)piperazine is a versatile and privileged chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperazine moiety linked to a 3-methylpyridine ring, a structural motif commonly found in ligands targeting central nervous system (CNS) receptors. Its primary research value lies in its role as a key synthetic intermediate and a core structural element for the development of novel psychoactive substances and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELQJJSSZTEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444972
Record name 1-(3-methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112940-51-9
Record name 1-(3-methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methyl-4-pyridinyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, physicochemical characteristics, analytical characterization, and potential pharmacological relevance. The narrative emphasizes the causal relationships behind experimental methodologies and provides actionable, field-proven protocols. All technical claims are substantiated with references to authoritative scientific literature.

Introduction and Molecular Overview

This compound is a substituted pyridinylpiperazine, a structural motif frequently encountered in pharmacologically active compounds. The molecule integrates two key heterocyclic systems: a pyridine ring, which is a common feature in many drugs, and a piperazine ring, a versatile scaffold known to enhance aqueous solubility and serve as a linker. The unique arrangement of a methyl group at the 3-position of the pyridine ring and the linkage via the 4-position to the piperazine nitrogen creates a specific electronic and steric profile that dictates its chemical behavior and biological interactions.

The core structure, identified by CAS Number 112940-51-9 , possesses three basic nitrogen centers, making its physicochemical and pharmacokinetic properties highly dependent on pH. Understanding these fundamental properties is a critical first step in evaluating its potential as a drug candidate or a chemical probe.

Physicochemical Properties: An Expert Analysis

Direct experimental data for this compound is not extensively reported in public literature. However, a robust profile can be constructed based on established chemical principles and data from its constituent moieties.

Basicity and pKa Profile

The molecule's three nitrogen atoms—one on the pyridine ring and two within the piperazine ring—are the primary determinants of its acid-base properties. Each exhibits a distinct basicity (pKa of the conjugate acid).

  • N1' of Piperazine (unsubstituted): This secondary amine is expected to be the most basic center. In the parent piperazine molecule, this nitrogen has a pKa of approximately 9.73. The electronic influence of the attached 3-methyl-4-pyridinyl group is relatively modest, so the pKa of this nitrogen is predicted to remain high, likely in the 8.5 - 9.5 range . This high basicity means it will be predominantly protonated at physiological pH (7.4).

  • Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The methyl group at the 3-position is weakly electron-donating, which slightly increases the basicity of the pyridine nitrogen. Conversely, the piperazine group at the 4-position, being an amino substituent, is also electron-donating through resonance. This combined effect is expected to increase the basicity relative to pyridine, with a predicted pKa in the 6.0 - 7.0 range .

  • N4' of Piperazine (substituted): This tertiary amine is directly attached to the electron-deficient pyridine ring. The aromatic ring acts as an electron-withdrawing group, significantly reducing the electron density on this nitrogen and thus its basicity. Its pKa is predicted to be the lowest of the three, likely in the 4.5 - 5.5 range , similar to the second pKa of piperazine itself.

This pKa distribution is critical for drug development, as it dictates the molecule's charge state in different biological compartments, influencing its solubility, membrane permeability, and potential for target binding via ionic interactions.

Lipophilicity (logP) and Solubility

The balance between the hydrophilic piperazine ring and the moderately lipophilic methyl-substituted pyridine ring governs the compound's partitioning behavior.

  • logP (Octanol-Water Partition Coefficient): The predicted logP value for this compound is estimated to be in the range of 1.0 - 1.5 . This moderate lipophilicity suggests a favorable balance, potentially allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.

  • Aqueous Solubility: The molecule's solubility is intrinsically linked to its pKa values and is therefore highly pH-dependent.

    • In acidic media (pH < 4): All three nitrogen centers will be protonated, forming a highly polar, water-soluble salt.

    • In neutral media (pH ~7.4): The N1' piperazine nitrogen and likely the pyridine nitrogen will be significantly protonated, ensuring good aqueous solubility.

    • In basic media (pH > 10): The molecule will exist primarily as the neutral free base, which is expected to have lower aqueous solubility but higher solubility in organic solvents like dichloromethane and methanol.

The piperazine moiety is often incorporated into drug candidates specifically to enhance aqueous solubility.

Summary of Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale & Impact
IUPAC Name This compoundUnambiguous chemical identifier.
CAS Number 112940-51-9Database and regulatory identifier.
Molecular Formula C₁₀H₁₅N₃Used for molecular weight calculation.
Molecular Weight 177.25 g/mol Essential for all solution preparations.
pKa₁ (N1'-H) 8.5 - 9.5Most basic site; dictates positive charge at physiological pH.
pKa₂ (Pyridine-H) 6.0 - 7.0Influenced by substituents; contributes to charge state.
pKa₃ (N4'-H) 4.5 - 5.5Least basic site due to aromatic ring attachment.
Predicted clogP 1.0 - 1.5Moderate lipophilicity; suggests good membrane permeability potential.
Aqueous Solubility pH-dependentHigh in acidic solutions, moderate at neutral pH.
Physical Form SolidAs supplied by commercial vendors.

Synthesis and Purification Workflow

The most logical and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction . This strategy is predicated on the reactivity of halopyridines, where the electron-withdrawing nature of the ring nitrogen activates ortho and para positions to nucleophilic attack.

Synthesis Reaction Principle

The reaction involves the displacement of a halide (typically chloride) from the 4-position of a 3-methylpyridine ring by one of the nitrogen atoms of piperazine. The use of excess piperazine is a key experimental choice; it serves both as the nucleophile and as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reagent1 4-Chloro-3-methylpyridine reaction_node SₙAr Reaction Solvent: e.g., DMF Heat (e.g., 100-150 °C) reagent1->reaction_node reagent2 Piperazine (excess) reagent2->reaction_node product This compound workup_node Aqueous Workup (Extraction) reaction_node->workup_node Reaction Mixture purify_node Column Chromatography (Silica Gel) workup_node->purify_node purify_node->product Analytical_Workflow cluster_primary Primary Analysis cluster_secondary Structural Confirmation start Purified Compound hplc Purity Assessment (RP-HPLC) start->hplc ms Mass Verification (LC-MS) start->ms nmr_h Proton NMR (¹H NMR) hplc->nmr_h If pure & mass correct ms->nmr_h If pure & mass correct nmr_c Carbon NMR (¹³C NMR) nmr_h->nmr_c final Confirmed Structure & Purity >95% nmr_c->final

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Overview

In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical decision point that dictates the trajectory of a research program. 1-(3-Methylpyridin-4-yl)piperazine is one such scaffold of increasing interest. Its structure, a conjugate of a methyl-substituted pyridine and a piperazine ring, presents a unique combination of aromaticity, basicity, and conformational flexibility. This guide provides a comprehensive analysis of its core physicochemical characteristics. For the medicinal chemist and drug development scientist, a deep, mechanistic understanding of these properties is not merely academic; it is the foundation upon which rational drug design, formulation development, and successful clinical translation are built. We will move beyond simple data reporting to explore the causality behind these properties and the experimental rationale for their determination.

Section 1: Core Molecular Attributes and Identification

Before delving into its dynamic properties, it is essential to establish the fundamental identity of this compound. This information serves as the static foundation for all subsequent analysis.

PropertyValueSource
IUPAC Name 1-(3-methyl-4-pyridinyl)piperazine[1]
CAS Number 112940-51-9[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Physical Form Solid[1]
InChI Key QIELQJJSSZTEJW-UHFFFAOYSA-N[1]

Section 2: Ionization Behavior (pKa) - The Key to Biological Interaction

The ionization state of a molecule at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and ability to interact with protein targets. This compound possesses three nitrogen atoms capable of accepting a proton, making it a polybasic compound. Understanding the pKa of each basic center is therefore paramount.

  • Pyridine Nitrogen: The nitrogen within the pyridine ring is expected to be the least basic. Its lone pair of electrons contributes to the aromatic system, reducing their availability for protonation.

  • Piperazine Nitrogens: The two nitrogens in the piperazine ring are aliphatic amines and thus more basic than the pyridine nitrogen. The nitrogen at the 4-position (N-4, attached to the pyridine ring) will have its basicity reduced by the electron-withdrawing effect of the aromatic ring. The nitrogen at the 1-position (N-1) is a secondary amine and is expected to be the most basic site.

Based on data for similar structures like piperazine (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73), we can anticipate that this compound will have at least two measurable pKa values in the physiological range, profoundly influencing its behavior in biological systems.[2] A molecule's pKa is a critical parameter for computational modeling and for designing in vitro assays, which require specific buffer conditions.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and directness, measuring the pH of a solution as a titrant is added. The pKa is found at the midpoint of the buffer regions on the resulting titration curve.[3][4]

Objective: To determine the pKa values of this compound in an aqueous solution.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains a constant ionic strength).

  • Titrant Preparation: Prepare a standardized solution of 0.1 M HCl.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Position a burette containing the standardized HCl titrant above the beaker.

  • Titration Execution:

    • Record the initial pH of the analyte solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing through all expected equivalence points.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (which appear as peaks).

    • The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at the volume of titrant that is halfway to the first equivalence point, and halfway between the first and second equivalence points). This is where the concentrations of the protonated and unprotonated forms of a specific basic center are equal.[5]

Section 3: Lipophilicity (logP) - A Predictor of ADME Properties

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).[6] A balanced logP (often in the range of 1-3 for orally available drugs) is desirable for efficient passage through cellular membranes without being so high as to cause poor solubility or nonspecific binding.[7]

The structure of this compound contains both hydrophilic (piperazine amines) and lipophilic (methylpyridine ring) regions, suggesting a moderate logP value. However, because it is an ionizable compound, its apparent lipophilicity will be highly pH-dependent. The partition of the neutral species is described by logP, while the distribution of all species (neutral and ionized) at a specific pH is described by logD.

Experimental Protocol: logP Determination by Shake-Flask Method with HPLC Analysis

The "shake-flask" technique remains the most reliable method for logP determination as it directly measures the partitioning of a compound between two immiscible phases.[3][6]

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral, un-ionized form (at least 2 pH units above the highest pKa). Saturate this buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • In a separation funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., 10 mL of each).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow equilibrium to be reached. A mechanical shaker at a constant temperature is recommended.

    • Allow the phases to fully separate. Centrifugation may be required to ensure complete separation.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and the n-octanol phases.

    • Quantify the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated to ensure accurate concentration determination.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]

    • P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Section 4: Solubility and the Impact of Ionization

Aqueous solubility is a prerequisite for absorption and distribution. For an ionizable compound like this compound, solubility is not a single value but a function of pH. As a basic compound, its solubility is expected to be significantly higher in acidic environments where it exists in its protonated, more polar, salt form. This relationship is a critical consideration for formulation scientists aiming to develop oral dosage forms. The parent compound, piperazine, is freely soluble in water, suggesting that this derivative may also possess favorable solubility characteristics, particularly at lower pH.[9]

Visualization: pH-Dependent Ionization and Solubility Relationship

The following diagram illustrates the equilibrium between the different protonation states of this compound as a function of pH. As the pH decreases, the equilibrium shifts towards the more soluble, charged species.

G cluster_solubility Relative Aqueous Solubility cluster_pH pH Scale Low_Sol Low High_Sol High Alkaline High pH (e.g., >10) Neutral_Form Neutral Form (B) Least Soluble Neutral Physiological pH (e.g., 7.4) Mono_Protonated Mono-protonated (BH+) More Soluble Acidic Low pH (e.g., <4) Di_Protonated Di-protonated (BH2++) Most Soluble Neutral_Form->Mono_Protonated + H+ (decreasing pH) Mono_Protonated->Neutral_Form - H+ (increasing pH) Mono_Protonated->Di_Protonated + H+ (decreasing pH) Di_Protonated->Mono_Protonated - H+ (increasing pH)

Caption: pH-dependent equilibrium and its impact on the solubility of this compound.

Section 5: Summary and Application Insights

This guide has detailed the critical physicochemical properties of this compound. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

Physicochemical ParameterExpected CharacteristicSignificance in Drug Development
pKa Polybasic, with at least two values likely in the 4-10 range.Governs solubility, receptor binding, and formulation pH. Essential for designing relevant biological assays.
logP / logD Moderate lipophilicity, highly pH-dependent (logD decreases as pH drops).Key predictor of membrane permeability and ADME properties. Guides selection of solvent systems and predicts potential for nonspecific binding.
Solubility Low intrinsic solubility of the free base; significantly increases at acidic pH.Crucial for absorption from the gastrointestinal tract and for developing suitable formulations (e.g., salt forms).

From a Senior Application Scientist's Perspective:

  • For the Medicinal Chemist: The pKa data is vital. When designing analogs, modifications to the pyridine or piperazine rings will modulate basicity. This allows for fine-tuning the ionization state at physiological pH to optimize target engagement and cell permeability.

  • For the Biologist/Pharmacologist: When conducting in vitro cell-based assays, it is crucial to use a buffer system that maintains a consistent pH. A significant portion of this compound will be charged at pH 7.4, which will affect its ability to cross cell membranes to reach intracellular targets. This must be accounted for when interpreting assay results.

  • For the Formulation Scientist: The pronounced pH-dependent solubility strongly suggests that developing a salt form (e.g., hydrochloride) would be a primary strategy to ensure adequate dissolution and bioavailability for oral administration. The choice of salt will depend on the specific pKa values and desired formulation properties.

By integrating this physicochemical knowledge early in the development process, researchers can make more informed decisions, mitigate risks, and accelerate the journey of molecules like this compound from a promising scaffold to a potential therapeutic agent.

References

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2013).
  • Dunn, D. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • University of Louisiana at Monroe.
  • ACD/Labs. LogP—Making Sense of the Value. [Link]
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?[Link]
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
  • Wikipedia. Piperazine. [Link]
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Foreword: The Strategic Importance of the Pyridinylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine

In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold." Its prevalence in numerous FDA-approved drugs stems from its unique physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors, improve aqueous solubility, and offer a structurally rigid, yet conformationally adaptable linker.[1] When coupled with a pyridine ring, as in this compound, the resulting fragment becomes a highly valuable building block for interrogating a wide range of biological targets, from central nervous system (CNS) receptors to kinases.[2] This guide serves as a comprehensive technical resource for researchers, providing not just protocols, but the underlying chemical logic required to confidently synthesize, characterize, and utilize this versatile intermediate in drug discovery programs.

Physicochemical and Structural Characteristics

This compound is a heterocyclic compound that presents as a solid, typically a light yellow powder, at room temperature.[3] A thorough understanding of its fundamental properties is the starting point for its effective application in synthesis.

PropertyValueReference
CAS Number 112940-51-9
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [3][4]
IUPAC Name 1-(3-methyl-4-pyridinyl)piperazine
Appearance Solid, Light yellow powder[3]
Purity Typically ≥95%[3]
Storage Room Temperature
InChI Key QIELQJJSSZTEJW-UHFFFAOYSA-N[3]

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by a deprotection step. This strategy is designed to ensure mono-substitution on the piperazine ring, a critical consideration for its use as a building block.

The Rationale for a Protection-Based Strategy

Attempting a direct reaction between 4-chloro-3-methylpyridine and piperazine often leads to a mixture of mono- and di-substituted products, with the latter (1,4-bis(3-methylpyridin-4-yl)piperazine) being a significant and difficult-to-remove impurity. To circumvent this, a protection strategy is employed. The use of N-tert-butyloxycarbonyl (Boc) protected piperazine is the industry standard. The Boc group is stable under the basic conditions of the SₙAr reaction but can be cleanly removed under mild acidic conditions, making it an ideal choice.[5]

Synthetic Workflow Diagram

The overall synthetic pathway is a self-validating system designed for high yield and purity.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SₙAr) cluster_1 Step 2: Boc Deprotection 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine Intermediate tert-butyl 4-(3-methylpyridin-4-yl)piperazine-1-carboxylate 4-Chloro-3-methylpyridine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Intermediate Final_Product This compound Intermediate_2 tert-butyl 4-(3-methylpyridin-4-yl)piperazine-1-carboxylate Intermediate_2->Final_Product Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established principles of SₙAr reactions with heteroaromatics and standard Boc-deprotection methodologies.[6]

Step 1: Synthesis of tert-butyl 4-(3-methylpyridin-4-yl)piperazine-1-carboxylate

  • Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-chloro-3-methylpyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: An excess of the piperazine nucleophile is used to ensure complete consumption of the limiting electrophile. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HCl generated in situ, driving the reaction forward.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the limiting reagent).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SₙAr mechanism without interfering with the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 4-chloro-3-methylpyridine is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Causality: The aqueous quench is performed to dissolve the inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a common extraction solvent with good solubility for the product and is immiscible with water.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Reactor Setup: Dissolve the crude or purified intermediate from Step 1 in a suitable organic solvent like dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Causality: TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[6] The reaction is performed at 0 °C to control the exothermic nature of the acid addition. An alternative is using a solution of HCl in dioxane.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or HPLC.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Isolation: Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 1M NaOH or solid K₂CO₃). Extract the free amine product with DCM (3x).

    • Causality: The product initially exists as a trifluoroacetate salt. Basification is required to generate the neutral, organic-soluble free base for extraction.

  • Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating dataset.

Analytical Data Summary
TechniqueExpected Results
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group singlet, and two distinct multiplets for the piperazine ring protons (α and β to the pyridine).
¹³C NMR Resonances for the pyridine and piperazine carbons. The number of signals should match the 10 carbons in the structure.
Mass Spec (ESI-MS) A strong [M+H]⁺ ion at m/z 178.2. Characteristic fragmentation patterns may involve cleavage of the piperazine ring.[8]
HPLC Purity A single major peak with purity >95% under standard reversed-phase conditions.
Protocol: HPLC Purity Analysis

A standard reversed-phase HPLC method can be used for purity assessment.[9][10]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in a 50:50 mixture of Mobile Phase A and B.

Applications in Drug Development and Further Functionalization

This compound is not an end product but a versatile starting point. The secondary amine of the piperazine ring is a nucleophilic handle for a wide array of subsequent chemical transformations.

Key Downstream Reactions

The free amine can readily undergo:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.

Workflow for Derivative Synthesis

This diagram illustrates the utility of the title compound as a scaffold for library synthesis.

G cluster_reactions Derivative Synthesis cluster_products Product Classes Core This compound Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation N-Acylation (RCOCl) Core->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Core->Sulfonylation Coupling Buchwald-Hartwig (Ar-X, Pd catalyst) Core->Coupling Alkyl_Product Alkyl-Substituted Derivatives Alkylation->Alkyl_Product Amide_Product Amide Derivatives Acylation->Amide_Product Sulfonamide_Product Sulfonamide Derivatives Sulfonylation->Sulfonamide_Product Aryl_Product Aryl-Substituted Derivatives Coupling->Aryl_Product

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research. This technical guide provides a comprehensive overview of the analytical methodologies and strategic workflows for the structural elucidation of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. The presence of both a substituted pyridine ring and a piperazine moiety presents a unique set of analytical challenges and points of interest. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the process of structure confirmation with confidence and scientific rigor.

The structure of this compound, with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol , is characterized by a 3-methylpyridine unit attached at the 4-position to a piperazine ring. The correct assignment of the substitution pattern and the confirmation of the connectivity between the two heterocyclic systems are paramount. This guide will detail a multi-technique spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build a self-validating and cohesive structural proof.

Strategic Approach to Structure Elucidation

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Sample Preparation Sample Preparation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample Preparation->NMR Disperse to Techniques MS Mass Spectrometry (HRMS, MS/MS) Sample Preparation->MS Disperse to Techniques IR Infrared Spectroscopy Sample Preparation->IR Disperse to Techniques UVVis UV-Vis Spectroscopy Sample Preparation->UVVis Disperse to Techniques Integrated Analysis Integrated Analysis NMR->Integrated Analysis Correlate Data MS->Integrated Analysis Correlate Data IR->Integrated Analysis Correlate Data UVVis->Integrated Analysis Correlate Data Structure Confirmed Structure Confirmed Integrated Analysis->Structure Confirmed Finalize

Caption: Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC), is essential for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles for pyridine and piperazine derivatives and serve as a guide for interpreting experimental data.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2~8.25s1H-Pyridine ring
H-5~6.70d1H~5.0Pyridine ring
H-6~8.15d1H~5.0Pyridine ring
H-a/a'~3.15t4H~5.0Piperazine ring (N-aryl side)
H-b/b'~3.05t4H~5.0Piperazine ring (NH side)
H-c~2.30s3H-Methyl group
NH~1.90br s1H-Piperazine NH

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-2~148.0Pyridine ring
C-3~135.0Pyridine ring
C-4~155.0Pyridine ring
C-5~110.0Pyridine ring
C-6~149.0Pyridine ring
C-a/a'~52.0Piperazine ring (N-aryl side)
C-b/b'~45.0Piperazine ring (NH side)
C-c~18.0Methyl group
Interpretation of NMR Data
  • ¹H NMR: The pyridine protons (H-2, H-5, H-6) are expected in the aromatic region, with their specific shifts and coupling patterns confirming the substitution. The singlet for H-2 and the doublet for H-6 are characteristic of a 4-substituted pyridine. The piperazine protons will appear as two distinct triplets, reflecting the different electronic environments of the methylene groups adjacent to the pyridine ring and the NH group. The methyl protons will be a sharp singlet in the upfield region. The broad singlet for the NH proton is exchangeable with D₂O.

  • ¹³C NMR: The pyridine carbons will have characteristic shifts in the aromatic region. The quaternary carbon C-4, attached to the piperazine nitrogen, is expected to be significantly downfield. The two sets of piperazine carbons will have distinct chemical shifts, with the carbons closer to the electron-withdrawing pyridine ring (C-a/a') appearing further downfield than those on the NH side (C-b/b'). The methyl carbon will be the most upfield signal.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity.

    • COSY (Correlation Spectroscopy): Will show coupling between H-5 and H-6 on the pyridine ring and between the protons on adjacent carbons within the piperazine ring if they were not equivalent.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) C-H correlations. Key correlations to look for include:

      • H-2, H-5, and H-a/a' to C-4, confirming the attachment of the piperazine ring to the pyridine.

      • H-c (methyl protons) to C-3 and C-4 of the pyridine ring, confirming the methyl group's position.

      • H-a/a' to C-b/b' across the piperazine ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using default instrument parameters, optimizing as necessary.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

Ionm/z (calculated)FormulaDescription
[M+H]⁺178.1344C₁₀H₁₆N₃⁺Protonated molecular ion
Fragment 1163.1108C₉H₁₃N₃⁺Loss of a methyl radical
Fragment 2135.0816C₈H₁₁N₂⁺Cleavage of the piperazine ring
Fragment 3107.0602C₇H₇N⁺3-methylpyridine fragment
Fragment 486.0868C₄H₁₀N₂⁺Piperazine fragment
Interpretation of Mass Spectra
  • HRMS: The primary goal is to obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within a few ppm of the calculated mass for C₁₀H₁₆N₃⁺.

  • MS/MS Fragmentation: The fragmentation pattern provides structural insights. The C-N bond between the pyridine and piperazine rings is a likely point of cleavage. The piperazine ring itself can also undergo characteristic fragmentation. The presence of fragments corresponding to the 3-methylpyridine moiety and the piperazine ring would strongly support the proposed structure.[3][4]

G M [M+H]⁺ m/z = 178.1344 F1 m/z = 163.1108 (-CH₃) M->F1 F2 m/z = 135.0816 (-C₂H₅N) M->F2 F4 m/z = 86.0868 (piperazine) M->F4 F3 m/z = 107.0602 (3-methylpyridine) F2->F3

Caption: Figure 2: A proposed MS/MS fragmentation pathway for the protonated molecular ion of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • HRMS Analysis: Infuse the sample directly or inject it via an LC system into the mass spectrometer. Acquire the full scan mass spectrum in positive ion mode.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass and elemental composition of the parent ion. Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (piperazine)
3100-3000MediumC-H stretch (aromatic)
2950-2800Medium-StrongC-H stretch (aliphatic - CH₃, CH₂)
~1600, ~1500StrongC=C and C=N stretching (pyridine ring)
~1450MediumCH₂ scissoring (piperazine)
~1250StrongC-N stretching (aryl-N)
~1100MediumC-N stretching (aliphatic)
Interpretation of IR Spectrum

The IR spectrum will confirm the presence of key functional groups. The N-H stretch of the secondary amine in the piperazine ring will appear as a broad band around 3300 cm⁻¹. The aromatic C-H stretches and the characteristic ring stretching vibrations of the pyridine ring will be observed. The aliphatic C-H stretches from the methyl and piperazine methylene groups will be prominent in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations for both the aryl-amine and aliphatic amine linkages will also be present.[5][6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

λₘₐₓ (nm)Molar Absorptivity (ε)Transition
~260Moderateπ → π* (pyridine ring)
Interpretation of UV-Vis Spectrum

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted pyridine ring. The π → π* transition of the pyridine chromophore will likely result in a strong absorption band in the mid-UV region. The piperazine moiety, being saturated, will not contribute significantly to the absorption in the 200-800 nm range. The position of the λₘₐₓ can be influenced by the solvent polarity.[7][8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

Integrated Analysis and Structure Confirmation

The definitive structure of this compound is established by the congruence of data from all analytical techniques.

  • MS confirms the molecular formula (C₁₀H₁₅N₃).

  • IR confirms the presence of N-H, aromatic, and aliphatic C-H bonds, as well as the pyridine and piperazine rings.

  • UV-Vis is consistent with the presence of the pyridine chromophore.

  • NMR provides the complete structural framework:

    • The number of signals in the ¹H and ¹³C spectra matches the number of unique protons and carbons in the proposed structure.

    • The chemical shifts and coupling patterns are consistent with the electronic environments of the pyridine and piperazine moieties.

    • 2D NMR experiments (COSY, HSQC, and especially HMBC) unequivocally establish the connectivity between the methyl group, the pyridine ring, and the piperazine ring, confirming the 4-yl and 3-methyl substitution pattern.

The convergence of these independent lines of evidence provides a self-validating and unassailable confirmation of the structure of this compound.

Conclusion

The structure elucidation of novel or known compounds is a critical process in chemical and pharmaceutical sciences. This guide has outlined a systematic and multi-faceted spectroscopic approach for the unambiguous characterization of this compound. By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating structural proof. The detailed protocols and interpretation guidelines provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings. The principles and workflows described are broadly applicable and can be adapted for the structure elucidation of a wide range of organic molecules.

References

  • ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12).
  • How reliable actually is the nmr prediction spectra tool in chemdraw? (2023, November 3).
  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian.
  • Herlt, T. ChemNMR 5.0 Review. Upstream Solutions.
  • How to Predict NMR in ChemDraw. (2023, September 11).
  • Simulate and predict NMR spectra.
  • Predict 1H proton NMR spectra. NMRDB.org.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • NMRium demo - Predict.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • Mary, Y., Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & Pazdera, P. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 121, 436–444.
  • Kertesz, V., Van Berkel, G. J., & Flarakos, J. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(6), 623–632.
  • Piperazine. NIST WebBook.
  • ChemAxon. (n.d.). NMR Predictor.
  • Can anyone help me to tell me any online website to check 13C NMR prediction? (2016, April 25).
  • PROSPRE - 1H NMR Predictor.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • How to predict IR Spectra? (2023, July 15).
  • Shagidullin, R. R., Mukhtarov, A. K., Cherepnev, A. A., & Ashrafullina, L. K. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Mary, Y., Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & Pazdera, P. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 436-444.
  • Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole (7n). (n.d.).
  • Fleming, S., Mills, A., & Tuttle, T. (2011). Predicting the UV-vis spectra of oxazine dyes. Beilstein journal of organic chemistry, 7, 432–441.
  • UV–vis absorption spectra of 3‐CBPy, 4‐mCBPy, and tri‐PXZ‐TRZ and normalized photoluminescence spectra of 3‐CBPy and 4‐mCBPy in toluene (λexc = 340 nm). (n.d.).

Sources

A Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic organic compound that incorporates both a pyridine and a piperazine moiety. These two structural motifs are of immense interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, frequently found in a multitude of biologically active compounds and marketed drugs, including agents for antipsychotic, antihistamine, and anticancer therapies.[1] Its prevalence is due to its unique physicochemical properties and its ability to be readily substituted at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core physicochemical properties, a plausible synthetic route, standard analytical methodologies for characterization, and the potential applications of this compound as a critical building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The identity of this compound is defined by its specific molecular formula, weight, and structural arrangement.

G Reactants Starting Materials: - 4-Chloro-3-methylpyridine - Piperazine (excess) - Base (e.g., K2CO3) Solvent Solvent Selection: High-boiling polar aprotic solvent (e.g., DMSO, DMF) Reactants->Solvent Dissolve Reaction Reaction Step: Heat mixture (e.g., 100-150 °C) under inert atmosphere (N2) Solvent->Reaction Heat & Stir Workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., EtOAc) - Wash organic layer Reaction->Workup Cool & Process Purification Purification: Flash Column Chromatography (Silica gel) Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Obtain Pure Compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical characterization methods outlined in Section 5.0.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-methylpyridine (1.0 eq), piperazine (2.0-3.0 eq to minimize double substitution), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The piperazine ring is a versatile scaffold that imparts favorable properties to drug candidates, including high water solubility and the ability to cross the blood-brain barrier. Its two nitrogen atoms provide handles for chemical modification, allowing for the creation of large libraries of analogues to explore structure-activity relationships (SAR).

This compound serves as a key intermediate or building block. The piperazine's secondary amine is available for further functionalization, such as acylation, alkylation, or reductive amination, to attach the molecule to other pharmacophores. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets. This compound and its derivatives are actively investigated for a range of therapeutic targets. [3]

Analytical Characterization and Quality Control

Trustworthiness: Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stability of a chemical compound used in research. The following methods form a self-validating workflow to confirm the successful synthesis and quality of this compound.

G Sample Synthesized Product Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep GCMS GC-MS Analysis (Purity & Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C for Structure ID) Prep->NMR HPLC HPLC Analysis (Purity & Quantification) Prep->HPLC Data Data Interpretation & Structure Confirmation GCMS->Data NMR->Data HPLC->Data Report Certificate of Analysis (Identity, Purity >95%) Data->Report

Caption: A standard analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To assess purity and identify any volatile impurities or by-products from the synthesis. GC-MS is highly effective for the analysis of piperazine-based drugs. [4] Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at 50 °C, followed by a ramp of 10-20 °C/min up to 300 °C.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to determine the purity percentage. The mass spectrum of the main peak should correspond to the molecular ion (m/z 177) and fragmentation pattern of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide unambiguous confirmation of the chemical structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons on the piperazine ring. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: Expect to see 10 unique carbon signals corresponding to the molecular structure.

High-Performance Liquid Chromatography (HPLC)

Purpose: To provide a highly accurate assessment of purity.

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase.

  • Instrumentation: Use a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution, for example, starting with 95% Water (with 0.1% formic acid or TFA) and 5% Acetonitrile (with 0.1% formic acid or TFA), ramping to 95% Acetonitrile over 10-15 minutes.

  • Detection: Monitor the elution using a UV detector at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm).

  • Data Analysis: Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Working with any chemical requires adherence to strict safety protocols. While a specific safety data sheet for this compound should always be consulted, general guidelines for piperazine derivatives apply. [5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [7]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5][7]* Skin and Eye Contact: Piperazine derivatives can cause severe skin burns and eye damage. [8][9]In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6][10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [11]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its combination of the medicinally important pyridine and piperazine scaffolds makes it a valuable starting point for the synthesis of novel compounds with diverse therapeutic applications. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for any researcher aiming to leverage this compound in their scientific endeavors. Adherence to rigorous scientific methodology and safety protocols will ensure reliable and reproducible results in the laboratory.

References

  • PubChem. (n.d.). 1-[1-(3-Methyl-4-pyridinyl)propyl]piperazine.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • ResearchGate. (n.d.). Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3).
  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • PubMed. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
  • NIH - National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs.

Sources

The Diverse Biological Activities of Methyl-Pyridin-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The methyl-pyridin-piperazine core is a compelling structural motif in modern medicinal chemistry. This guide delves into the multifaceted biological activities of this scaffold, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate the synthesis, mechanism of action, and structure-activity relationships (SAR) of these derivatives across key therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. Our focus will be on the practical application of this knowledge, providing detailed experimental protocols and data-driven insights to empower your research endeavors.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified the methyl-pyridin-piperazine scaffold as a promising starting point for the development of targeted therapies. These derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of action for several anticancer methyl-piperazine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell proliferation and is often overexpressed in various cancers. By binding to the EGFR active site, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that these compounds can fit well within the EGFR active site, suggesting a plausible mechanism for their anticancer effects[1][2].

Quantitative Analysis of Anticancer Efficacy

The anticancer activity of methyl-piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenylbenzamide Methyl-piperazine DerivativesA-549 (Lung Carcinoma)21.22 - 33.20[1]
HCT-116 (Colon Carcinoma)11.33 - 45.89[1]
Phenylmethanone Methyl-piperazine DerivativesMIAPaCa-2 (Pancreatic Carcinoma)<1.0[1]
4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast Cancer)11.3[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl-pyridin-piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing the EGFR Inhibition Pathway

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates MPP_Derivative Methyl-Pyridin-Piperazine Derivative MPP_Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by methyl-pyridin-piperazine derivatives.

II. Urease Inhibitory Activity: A Strategy Against H. pylori

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the context of human health, the urease produced by Helicobacter pylori is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer[3][4][6]. Inhibition of urease is therefore a validated therapeutic strategy to combat H. pylori infections.

Mechanism of Action: Active Site Binding

Pyridylpiperazine derivatives have been shown to be potent inhibitors of urease[3][4][6]. Molecular docking studies suggest that these compounds interact with the nickel ions and key amino acid residues in the active site of the enzyme, thereby blocking its catalytic activity. The pyridine and piperazine moieties play crucial roles in coordinating with the nickel ions and forming hydrogen bonds with the surrounding residues[3].

Structure-Activity Relationship (SAR) Insights

The urease inhibitory activity of pyridylpiperazine derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Electron-withdrawing groups (EWGs): The presence of EWGs, such as a nitro group on the pyridine ring, can enhance inhibitory activity[4].

  • Substituent Position: The position of substituents on an attached aryl ring can significantly impact potency. For instance, a methyl group at the ortho position of a phenyl ring has been shown to be more effective than at the meta or para positions[6].

Quantitative Analysis of Urease Inhibition

The inhibitory potential of these compounds is expressed as their IC50 values.

CompoundIC50 (µM)Reference
1-(3-nitropyridin-2-yl)piperazine derivative 5b 2.0 ± 0.73[4]
1-(3-nitropyridin-2-yl)piperazine derivative 7e 2.24 ± 1.63[4]
Thiourea (Standard)23.2 ± 11.0[4]
Experimental Protocol: In Vitro Urease Inhibition Assay

This assay measures the amount of ammonia produced from the enzymatic cleavage of urea.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0) and a separate solution of urea in the same buffer.

  • Incubation with Inhibitor: In a 96-well plate, add 25 µL of the test compound (dissolved in a suitable solvent), followed by 25 µL of the urease enzyme solution. Incubate for 15 minutes at 30°C.

  • Initiation of Reaction: Add 50 µL of the urea solution to each well to start the reaction. Incubate for 10 minutes at 30°C.

  • Ammonia Quantification (Indophenol Method):

    • Add 50 µL of phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) to each well.

    • Add 50 µL of alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite) to each well.

    • Incubate for 10 minutes at 37°C.

  • Absorbance Measurement: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Synthesis of Pyridylpiperazine Urease Inhibitors

Urease_Inhibitor_Synthesis Start 2-chloro-3-nitropyridine + Piperazine Intermediate 1-(3-nitropyridin-2-yl)piperazine Start->Intermediate Reflux, Acetonitrile Final_Product Pyridylpiperazine Hybrid Derivatives (Urease Inhibitors) Intermediate->Final_Product K2CO3, Acetonitrile, Reflux Reagent 2-chloro-N-arylacetamide (or propanamide) Reagent->Final_Product

Caption: Synthetic pathway for pyridylpiperazine-based urease inhibitors.

III. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The inherent ability of the piperazine scaffold to cross the blood-brain barrier has made its derivatives attractive candidates for CNS-active drugs[7][8][9]. Methyl-pyridin-piperazine derivatives have shown potential in modulating the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways.

Mechanism of Action: Receptor Binding

Many CNS-active piperazine derivatives exert their effects by binding to dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors[10]. Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists at these receptors, thereby influencing mood, cognition, and motor control. For example, some piperazine derivatives show CNS depressant activity, which can be beneficial in treating anxiety and other neurological disorders[9].

Structure-Activity Relationship (SAR) Considerations

The affinity and selectivity of these compounds for different receptor subtypes are highly sensitive to their chemical structure.

  • Aryl Substituents: The nature of the aryl group attached to the piperazine nitrogen is a key determinant of receptor binding affinity and selectivity.

  • Linker Length: The length and flexibility of the linker connecting the piperazine ring to other chemical moieties can influence receptor interaction.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (a compound known to bind to the receptor with high affinity), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the test compound for the receptor.

Visualizing the Interaction with CNS Receptors

CNS_Receptor_Interaction MPP_Derivative Methyl-Pyridin-Piperazine Derivative Dopamine_Receptors Dopamine Receptors (D2, D3, D4) MPP_Derivative->Dopamine_Receptors Binds to Serotonin_Receptors Serotonin Receptors (5-HT1A, 5-HT2A) MPP_Derivative->Serotonin_Receptors Binds to Neuronal_Signaling Modulation of Neuronal Signaling Dopamine_Receptors->Neuronal_Signaling Serotonin_Receptors->Neuronal_Signaling

Sources

An In-Depth Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines the pharmacologically important piperazine ring with a 3-methylpyridine moiety, renders it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its pivotal role as a scaffold in the development of compounds targeting a wide array of diseases. We will explore the causality behind its use in drug design, supported by detailed experimental insights and a survey of its derivatives' biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold[1]. Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonds make it an ideal component for designing molecules that can effectively bind to proteins like G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antiviral, anticancer, and anti-inflammatory properties[2][3][4]. This compound represents a specific and strategically important variant of this class. The incorporation of the 3-methylpyridine group introduces unique electronic and steric properties, providing a vector for chemists to explore structure-activity relationships (SAR) and fine-tune the pharmacological profiles of new chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and drug design. This compound is commercially available as a solid, facilitating its handling and use in various reaction conditions[5].

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(3-methyl-4-pyridinyl)piperazine[5]
CAS Number 112940-51-9[5]
Molecular Formula C₁₀H₁₅N₃[5]
Molecular Weight 177.25 g/mol [5]
Physical Form Solid[5]
Purity (Typical) ≥95%[5]
Storage Temp. Room Temperature[5]
InChI Key QIELQJJSSZTEJW-UHFFFAOYSA-N[5]

Below is the two-dimensional structure of the molecule, illustrating the connectivity of the 3-methylpyridine and piperazine rings.

Caption: 2D structure of this compound.

Synthesis and Analytical Characterization

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry. The causality behind this choice of reaction lies in the electronic nature of the pyridine ring. The presence of the electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms—particularly at the 2- and 4-positions—susceptible to attack by nucleophiles. A halogen, such as chlorine, at the 4-position serves as an excellent leaving group, facilitating the substitution.

The diagram below outlines the general synthetic workflow.

SynthesisWorkflow reactant1 4-Chloro-3-methylpyridine conditions Solvent (e.g., EtOH) Base (e.g., K2CO3, optional) Heat (Reflux) reactant1->conditions reactant2 Piperazine (excess) reactant2->conditions product This compound conditions->product SNAr Reaction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating procedure based on standard chemical principles for SNAr reactions involving pyridines.

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3-methylpyridine (1.0 eq)

  • Piperazine (anhydrous, 3.0-5.0 eq)

  • Ethanol (or another suitable high-boiling solvent like DMF or NMP)

  • Potassium carbonate (optional, as an acid scavenger, 1.5 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-methylpyridine and the chosen solvent (e.g., ethanol).

  • Addition of Nucleophile: Add anhydrous piperazine to the flask. Using an excess of piperazine is crucial; it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an inorganic base like K₂CO₃.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Resuspend the residue in water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Analytical Characterization Methods

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing purity. Due to the relatively low UV absorbance of simple piperazines, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for trace-level analysis and quantification[6]. A typical method involves separation on a C18 column with a mobile phase of acetonitrile and water[6][7][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile piperazine derivatives and their congeners, providing both retention time and a mass spectrum for definitive structural confirmation[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.

Pharmacological Significance and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating pharmacologically active molecules. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the systematic exploration of chemical space.

Mechanism of Action of Piperazine Derivatives

Piperazine derivatives exert their biological effects through a multitude of mechanisms, largely dependent on the substituents attached to the piperazine nitrogen.

  • Central Nervous System (CNS) Activity: Many N-substituted piperazines act as monoamine modulators. They can inhibit the reuptake or stimulate the release of neurotransmitters like serotonin (5-HT) and dopamine (DA)[10]. For example, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) is a selective 5-HT releaser, while 1-benzylpiperazine (BZP) primarily releases DA[10]. This modulation of monoaminergic pathways is the basis for their use as antidepressants, antipsychotics, and anxiolytics[2].

MonoamineModulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, DA) Neurotransmitter 5-HT / DA Vesicle->Neurotransmitter Release SERT SERT DAT DAT Piperazine Piperazine Derivative Piperazine->SERT Blocks Piperazine->DAT Blocks Neurotransmitter->SERT Reuptake Neurotransmitter->DAT Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds

Caption: Mechanism of monoamine transporter inhibition by piperazine derivatives.

  • Enzyme Inhibition: The scaffold is used to design potent enzyme inhibitors. For instance, derivatives have been developed as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for sterol biosynthesis in the parasite[11]. Other examples include inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade[12], and various protein kinases involved in cancer signaling pathways[13][14].

Survey of Biologically Active Derivatives

The chemical scaffold of this compound and its close analogs are found in numerous patented compounds and clinical candidates.

Table 2: Examples of Biological Activities of Structurally Related Piperazine Derivatives

Derivative ClassTarget/ActivityTherapeutic AreaReference
N-Aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamidesLeishmania CYP51/CYP5122A1 InhibitionAntileishmanial[11]
1-Glycinyl-4-(methylpiperidin-4-yl)piperazinesFactor Xa AntagonistAnticoagulant[12]
Substituted IndolinonesProtein Kinase InhibitionOncology[13][14]
3-(4-Arylpiperazin-1-yl)cinnolinesAntifungal, Antitumor ActivityAntifungal, Oncology[15][16]
Quinoxaline-isoxazole-piperazine conjugatesAnticancer ActivityOncology[17]
N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazinesKappa Opioid Receptor AntagonistCNS Disorders[18]
Pyrimidine-piperazine derivativesAntimicrobial ActivityInfectious Diseases[19][20]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a validated and highly versatile starting point for the development of novel therapeutics. Its robust synthesis, combined with the proven pharmacological potential of the piperazine scaffold, ensures its continued relevance in drug discovery. The strategic placement of the methyl group on the pyridine ring offers a subtle but important handle for modulating steric and electronic properties, which can be key to achieving target selectivity and desired pharmacokinetic profiles.

Future research will undoubtedly continue to leverage this and similar building blocks to generate libraries of diverse compounds. High-throughput screening of these libraries against emerging biological targets, guided by computational modeling and SAR studies, will pave the way for the next generation of piperazine-based drugs to treat a wide range of human diseases, from neurological disorders to cancer and infectious diseases.

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. 1-[1-(3-Methyl-4-pyridinyl)propyl]piperazine.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine Drug Information.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3).
  • Preprints.org. Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Google Patents. EP3597636A4 - CRYSTAL FORMS OF 3-Z- [1- (4- (N - ((4-METHYL-PIPERAZINE-1-YL) -METHYLCARBONYL) -N-METHYL-AMINO) -PHENYLAMINO) -1-PHENYL-METHYLENE] -6- METHOXYCARBONYL-2-INDOLINONE.
  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Oriental Journal of Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • PubMed. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').
  • NIH National Center for Biotechnology Information. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors.
  • PubMed. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NIH National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • ScienceDirect. Synthesis of 1,3-oxazines based on piperazine.
  • NIH National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • NIH National Center for Biotechnology Information. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

Sources

The Pyridinylpiperazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Therapeutic Landscape of Pyridinylpiperazine Compounds

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic agents, earning the designation of "privileged scaffolds."[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a scaffold, lauded for its synthetic tractability and its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[2][3] When fused with a pyridine ring, it gives rise to the pyridinylpiperazine core, a structure that has become the foundation for a diverse array of drugs targeting the central nervous system (CNS), viral infections, and cancer.[1][4][5]

This technical guide provides a comprehensive exploration of the discovery and history of pyridinylpiperazine compounds. We will delve into the seminal synthetic routes, the evolution of their therapeutic applications, and the intricate structure-activity relationships (SAR) that have guided their development. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also a practical understanding of the experimental methodologies that have been pivotal in advancing this important class of molecules.

Early History and the Dawn of a New Class of CNS Agents

The story of pyridinylpiperazine compounds begins in the mid-20th century, a period of burgeoning innovation in pharmaceutical chemistry.[6] The initial synthesis and exploration of 1-(2-pyridyl)piperazine were documented in a 1952 patent, which intriguingly noted its potential as an analgesic.[7] This early finding hinted at the neuropharmacological potential of this novel scaffold.

Subsequent research in the following decades began to uncover the broader CNS-acting properties of this chemical class. A significant breakthrough came with the discovery that a series of 1-(2-pyridinyl)piperazine derivatives acted as potent and selective α2-adrenoceptor antagonists.[8] This discovery was a crucial step in establishing the pyridinylpiperazine moiety as a valuable pharmacophore for targeting neurotransmitter receptors.

The true potential of this scaffold in CNS drug discovery was fully realized with the development of the first atypical anxiolytic, buspirone. Initially synthesized as a potential antipsychotic, buspirone's unique pharmacological profile as a 5-HT1A receptor partial agonist set it apart from the then-dominant benzodiazepines.[9] Its non-sedating and non-addictive nature revolutionized the treatment of generalized anxiety disorder and firmly established the pyridinylpiperazine core as a key player in the development of novel psychotropic agents.

The Azapirones: A Revolution in Anxiolytic Therapy

The success of buspirone spurred the development of a new class of anxiolytics known as the azapirones, many of which share the pyridinylpiperazine or a related pyrimidinylpiperazine structure. These compounds are characterized by their high affinity and partial agonist activity at the 5-HT1A serotonin receptor.

Key Azapirone Compounds: A Comparative Overview
CompoundStructureKey Pharmacological ActivityTherapeutic Application
Buspirone 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione5-HT1A Partial AgonistAnxiolytic
Gepirone 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione5-HT1A Partial AgonistAnxiolytic, Antidepressant
Tandospirone (3aR,4S,7R,7aS)-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione5-HT1A Partial AgonistAnxiolytic, Antidepressant

The clinical development of gepirone and tandospirone has further solidified the therapeutic value of this class, with studies demonstrating their efficacy in major depressive disorder.[10][11]

Mechanism of Action: The 5-HT1A Receptor

The anxiolytic and antidepressant effects of the azapirones are primarily attributed to their action on the 5-HT1A receptor. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and cortex. As partial agonists, azapirones modulate serotonergic activity, leading to a normalization of neurotransmission in anxiety and mood disorders.

Caption: Signaling pathway of azapirones at 5-HT1A receptors.

Beyond Anxiolytics: Diversification of Therapeutic Applications

The versatility of the pyridinylpiperazine scaffold has enabled its exploration in a multitude of therapeutic areas beyond anxiety and depression.

Antipsychotic Agents

Early investigations into pyridinylpiperazine derivatives explored their potential as antipsychotics, primarily through their interaction with dopamine D2 receptors.[12][13] While the initial focus was on typical antipsychotic activity, later research led to the development of atypical antipsychotics with mixed pharmacology, targeting both dopaminergic and serotonergic systems.[14]

Structure-Activity Relationship of Antipsychotic Pyridinylpiperazines

The antipsychotic activity of these compounds is heavily influenced by the nature of the substituents on both the pyridine and piperazine rings, as well as the linker connecting the piperazine to a terminal aryl or heterocyclic group.[15][16]

SAR_Antipsychotics cluster_scaffold Pyridinylpiperazine Core Pyridine Pyridine Ring (Substitution influences receptor selectivity) Piperazine Piperazine Linker (Influences physicochemical properties) Pyridine->Piperazine Linker_Chain Alkyl Linker (Length and rigidity impact potency) Piperazine->Linker_Chain Terminal_Group Terminal Aryl/Heterocycle (Crucial for D2/5-HT2A affinity) Linker_Chain->Terminal_Group

Caption: Key structural components influencing antipsychotic activity.

Antiviral Agents: A New Frontier

A significant expansion in the application of the pyridinylpiperazine scaffold has been in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[17]

Delavirdine and Atevirdine: Pioneering Pyridinylpiperazine NNRTIs

Delavirdine and atevirdine are prominent examples of pyridinylpiperazine-based NNRTIs.[10][18] Their discovery and development marked a crucial advancement in anti-HIV therapy.

The development of these compounds was guided by extensive SAR studies, which identified the optimal substituents on the pyridine and piperazine rings for potent inhibition of the HIV reverse transcriptase enzyme.[17]

Oncology: A Scaffold for Kinase Inhibition

More recently, the pyridinylpiperazine scaffold has emerged as a promising framework for the design of kinase inhibitors in cancer therapy.[19][20] The piperazine moiety often serves as a versatile linker to position pharmacophoric groups within the ATP-binding pocket of target kinases.[21] Several pyridinylpiperazine derivatives have shown potent inhibitory activity against various cancer cell lines.[22]

Experimental Protocols: A Practical Guide

A deep understanding of the discovery and development of pyridinylpiperazine compounds necessitates a familiarity with the key experimental techniques employed in their synthesis and biological evaluation.

Synthesis of a Representative Pyridinylpiperazine: Buspirone

The synthesis of buspirone can be achieved through several routes. A common and illustrative method involves the alkylation of 1-(2-pyrimidinyl)piperazine with a suitable butyl derivative.[8][17][22]

Step-by-Step Synthesis of Buspirone:

  • Preparation of the Butyl Linker: 4-Chlorobutyronitrile is reacted with 1-(2-pyrimidinyl)piperazine to form 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine.

  • Reduction of the Nitrile: The nitrile group is then reduced to a primary amine using a reducing agent such as Raney nickel or lithium aluminum hydride, yielding 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine.

  • Coupling with the Spirocyclic Moiety: The resulting amine is reacted with 3,3-tetramethyleneglutaric anhydride (8-oxaspiro[4.5]decane-7,9-dione) to form the final product, buspirone.[8]

Buspirone_Synthesis Start 1-(2-Pyrimidinyl)piperazine + 4-Chlorobutyronitrile Step1 Alkylation Start->Step1 Intermediate1 1-(3-Cyanopropyl)-4- (2-pyrimidinyl)piperazine Step1->Intermediate1 Step2 Reduction (e.g., Raney Ni) Intermediate1->Step2 Intermediate2 1-(4-Aminobutyl)-4- (2-pyrimidinyl)piperazine Step2->Intermediate2 Step3 Coupling with 3,3-Tetramethyleneglutaric anhydride Intermediate2->Step3 End Buspirone Step3->End Binding_Assay_Workflow Start Prepare Receptor Membranes Step1 Incubate Membranes with Radioligand and Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand via Filtration Step1->Step2 Step3 Quantify Radioactivity Step2->Step3 Step4 Data Analysis (IC50 and Ki) Step3->Step4 End Determine Compound Affinity Step4->End

Caption: Workflow for a radioligand binding assay.

Conclusion: An Enduring Legacy and a Promising Future

From its humble beginnings as a potential analgesic, the pyridinylpiperazine scaffold has evolved into a remarkably versatile and clinically significant pharmacophore. Its journey through the realms of CNS disorders, infectious diseases, and oncology is a testament to the power of medicinal chemistry in leveraging a privileged structure to address a multitude of therapeutic challenges. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and the application of modern drug discovery technologies, promises to yield a new generation of innovative medicines with improved efficacy and safety profiles. The pyridinylpiperazine core, a testament to the enduring power of a well-chosen chemical scaffold, is poised to remain a cornerstone of drug discovery for years to come.

References

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.
  • Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–701.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4386–4393.
  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16.
  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (2023). Molecules, 28(14), 5489.
  • Piperazine containing derivatives as anticancer agents. (n.d.). ResearchGate.
  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. (2023). Pharmaceuticals, 16(11), 1548.
  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4148–4151.
  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. (2023). MDPI.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Fundamental & Clinical Pharmacology, 36(3), 503-514.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2021). International Journal of Molecular Sciences, 22(9), 4789.
  • Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. (2019). ResearchGate.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1369524.
  • Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 -trimethyl-4-thiazolidinone maleate. (1996). Journal of Medicinal Chemistry, 39(20), 4044–4057.
  • Buspirone | New Drug Approvals. (2021). New Drug Approvals.
  • Discovery and development of the BHAP nonnucleoside reverse transcriptase inhibitor delavirdine mesylate. (1998). Pharmaceutical Biotechnology, 11, 285–312.
  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (2000). British Journal of Pharmacology, 130(3), 625–632.
  • An evolving role of piperazine moieties in drug design and discovery. (2015). Expert Opinion on Drug Discovery, 10(11), 1149–1175.
  • Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2547–2550.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289457.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2015). ResearchGate.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2024). ResearchGate.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2001). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 68.
  • 1-(2-pyridyl) piperazine and process of preparing same. (1952). Google Patents.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Current Drug Targets, 22(12), 1417–1434.
  • The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. (1995). Neuropharmacology, 34(4), 381–392.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. (1994). Drug Design and Discovery, 11(3), 197–203.
  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). Journal of Basic and Clinical Pharmacy, 6(3), 62–69.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules, 26(16), 4983.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (2024). ResearchGate.
  • Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug Testing and Analysis, 3(6), 337–344.
  • List of drugs by year of discovery. (n.d.). Wikipedia.
  • Structure Activity Relationships - Antipsychotics. (n.d.). Slideshare.

Sources

An In-depth Technical Guide to the Potential Pharmacological Profile of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel compound 1-(3-Methylpyridin-4-yl)piperazine. Given the scarcity of direct experimental data, this document leverages a robust, multi-faceted in silico predictive approach to elucidate its probable biological activities, pharmacokinetic properties, and potential liabilities. The arylpiperazine scaffold, a privileged structure in central nervous system (CNS) drug discovery, serves as a foundational framework for our predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the initial stages of investigation into this compound. We present a predicted target profile, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, and detailed, field-proven experimental protocols for the subsequent empirical validation of these computational predictions. All methodologies are presented with the underlying scientific rationale to ensure both technical accuracy and practical applicability.

Introduction: The Arylpiperazine Moiety as a Privileged Scaffold

The arylpiperazine structural motif is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system. This versatile scaffold is present in a multitude of approved drugs, including antipsychotics, anxiolytics, and antidepressants. The pharmacological diversity of arylpiperazine derivatives stems from their ability to be readily modified, allowing for fine-tuning of their interactions with a range of biological targets.[1] The two nitrogen atoms within the piperazine ring provide a combination of structural rigidity and hydrogen bonding capabilities, which often translates to favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1]

This compound is a novel compound that incorporates this privileged scaffold. The presence of the 3-methylpyridine moiety introduces a unique electronic and steric profile compared to more extensively studied phenylpiperazine derivatives. This guide aims to provide a foundational understanding of its potential pharmacological landscape, thereby guiding future research and development efforts.

Predicted Pharmacological Profile

Due to the absence of experimental data for this compound, a comprehensive in silico analysis was conducted to predict its primary pharmacological targets and potential therapeutic applications. This predictive workflow is outlined below.

Caption: In Silico Target Prediction Workflow.

Based on this computational screening, this compound is predicted to primarily interact with G-protein coupled receptors (GPCRs), a common characteristic of arylpiperazine compounds. The predicted target profile is summarized in the table below.

Predicted Target Class Specific Predicted Targets (High Confidence) Predicted Interaction Type Potential Therapeutic Indication(s)
G-Protein Coupled Receptors (GPCRs) Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)Dopamine Receptors (D2, D3)Agonist/AntagonistAntipsychotic, Antidepressant, Anxiolytic
Ion Channels hERG (low to moderate probability)AntagonistCardiac Safety Liability
Kinases Low probability of significant interaction--
Nuclear Receptors Low probability of significant interaction--

Rationale for Predicted Targets: The arylpiperazine scaffold is a well-established pharmacophore for aminergic GPCRs. The predicted interactions with serotonin and dopamine receptors are consistent with a vast body of literature on similar compounds. The 3-methylpyridine ring may modulate the affinity and selectivity for these receptors compared to phenylpiperazine analogs. The prediction of potential hERG interaction is a critical safety flag that must be experimentally addressed early in development.

Predicted ADMET Profile

A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated to anticipate the pharmacokinetic and safety characteristics of this compound. A variety of computational models were employed to generate these predictions.[2][3][4][5]

ADMET Property Predicted Value/Classification Implication for Drug Development
Absorption
Oral BioavailabilityHighFavorable for oral administration.
Caco-2 PermeabilityHighSuggests good intestinal absorption.
P-glycoprotein SubstrateYes (probable)Potential for drug-drug interactions and efflux from the CNS.
Distribution
Blood-Brain Barrier (BBB) PenetrationHighLikely to exert CNS effects.
Plasma Protein BindingModerate to HighMay influence the free drug concentration and half-life.
Metabolism
Primary Metabolizing EnzymesCYP2D6, CYP3A4 (predicted)Potential for genetic polymorphism-related variability in metabolism (CYP2D6) and drug-drug interactions (CYP3A4).
Metabolic StabilityModerateA balance between sufficient exposure and clearance.
Excretion
Primary Route of EliminationRenal and HepaticBoth kidney and liver are likely involved in clearance.
Toxicity
hERG InhibitionPossiblePotential for QT prolongation and cardiac arrhythmia. High priority for experimental validation.
HepatotoxicityLow riskFavorable from a liver safety perspective.
Genotoxicity (Ames)NegativeLow likelihood of mutagenicity.
Acute Oral ToxicityCategory IV (low toxicity)Favorable acute toxicity profile.

Proposed Experimental Validation

The following section outlines detailed, step-by-step methodologies for the experimental validation of the in silico predictions.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Caption: Proposed Synthesis of this compound.

Protocol:

  • To a solution of 4-chloro-3-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as DMSO or NMP, add piperazine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (3.0 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity of this compound for the predicted GPCR targets.

Protocol (General):

  • Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and increasing concentrations of this compound.

  • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the target receptors.

  • GTPγS Binding Assay: This assay measures the initial step of G-protein activation.[6][7][8][9] Protocol:

    • Incubate cell membranes expressing the receptor of interest with increasing concentrations of this compound in the presence of [35S]GTPγS.

    • After incubation, separate the membrane-bound [35S]GTPγS by filtration.

    • Quantify the radioactivity to determine the extent of G-protein activation.

    • An increase in [35S]GTPγS binding indicates agonism, while inhibition of agonist-stimulated binding suggests antagonism.

  • cAMP Accumulation Assay: This assay is suitable for Gs- and Gi-coupled receptors.[10][11][12][13] Protocol:

    • Treat whole cells expressing the receptor of interest with increasing concentrations of this compound.

    • For Gs-coupled receptors, measure the increase in intracellular cAMP.

    • For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phospho-ERK Assay: This assay measures the activation of the MAPK/ERK signaling pathway, which is downstream of many GPCRs.[14][15][16] Protocol:

    • Treat cells expressing the receptor of interest with this compound for a defined period.

    • Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Quantify the p-ERK/total ERK ratio to determine the extent of pathway activation.

In Vitro ADMET Profiling

Objective: To determine the in vitro metabolic stability of this compound in liver hepatocytes.[1][17][18][19][20]

Protocol:

  • Incubate this compound (typically at 1 µM) with a suspension of cryopreserved human hepatocytes (e.g., 0.5 x 106 cells/mL).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Objective: To assess the intestinal permeability and potential for active efflux of this compound.[21][22][23][24][25]

Protocol:

  • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.[26][27][28][29][30]

Protocol:

  • Use whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Record hERG currents in the absence and presence of increasing concentrations of this compound.

  • Determine the IC50 for hERG channel inhibition.

In Vivo CNS Safety Pharmacology

Objective: To assess the potential effects of this compound on the central nervous system in a rodent model.[31][32][33][34][35]

Protocol (Modified Irwin or Functional Observational Battery):

  • Administer this compound to rodents (rats or mice) at a range of doses.

  • At specified time points post-dose, systematically observe the animals for a battery of behavioral and physiological parameters, including:

    • General Appearance and Behavior: posture, gait, grooming, activity level.

    • Neurological Reflexes: pinna reflex, corneal reflex, righting reflex.

    • Autonomic Functions: salivation, lacrimation, pupil size.

    • Motor Coordination: performance on a rotarod.

    • Body Temperature.

  • Compare the observations in treated animals to a vehicle-treated control group to identify any dose-dependent CNS effects.

Conclusion

This technical guide provides a comprehensive, albeit predictive, pharmacological profile of this compound. The in silico analyses suggest that this compound is a promising candidate for further investigation as a CNS-active agent, with a predicted affinity for key serotonin and dopamine receptors. However, the potential for hERG inhibition necessitates careful experimental evaluation. The detailed experimental protocols provided herein offer a clear and robust pathway for the validation of these computational predictions. By integrating predictive modeling with established experimental workflows, researchers can efficiently advance the understanding of this novel chemical entity and make informed decisions regarding its therapeutic potential.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Caco2 assay protocol. (n.d.).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Predicting the binding of small molecules to nuclear receptors using machine learning. (n.d.).
  • In Silico Analysis of Genomic Data for Construction of Nuclear Receptor Network. (n.d.).
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). NIH.
  • Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. (2022). PubMed Central.
  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Evotec. (n.d.). Hepatocyte Stability.
  • Predicting the binding of small molecules to nuclear receptors using machine learning. (n.d.).
  • ADMET-AI. (n.d.).
  • NRPreTo: A Machine Learning-Based Nuclear Receptor and Subfamily Prediction Tool. (n.d.). NIH.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • Sophion. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam.
  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. (A) A colorimetric competitive....
  • PubChem. (n.d.). 1-[1-(3-Methyl-4-pyridinyl)propyl]piperazine.
  • PubChem. (n.d.). 1-Methyl-4-(3-methyl-4-pyridinyl)piperazine.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p).
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central.
  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels.
  • PubChemLite. (n.d.). Piperazine, 1-(3-amino-4-pyridyl)-3-methyl-4-m-tolyl- (C17H22N4).
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025).
  • NC3Rs. (n.d.). Safety pharmacology.
  • NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays.
  • PubChem. (n.d.). 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine.
  • Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • Scantox. (n.d.). Safety Pharmacology.

Sources

An In-Depth Technical Guide to the Safety and Toxicity of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for its potential development and handling. This technical guide provides a comprehensive overview of the known and predicted safety and toxicity of this compound. Due to the limited availability of direct toxicological data for this specific molecule, this guide synthesizes information from studies on the parent piperazine scaffold, related piperazine derivatives, and the 3-methylpyridine moiety. It further outlines a strategic approach to toxicological assessment, incorporating in silico predictions, in vitro assays, and in vivo studies, to guide researchers in the safe handling and development of this compound.

Introduction: The Chemical Landscape of this compound

This compound belongs to the broad class of piperazine derivatives, a scaffold frequently found in biologically active compounds and approved pharmaceuticals.[1][2][3] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a versatile building block in drug design.[3][4][5] Its derivatives have been explored for a wide range of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[1]

The structure of this compound combines the piperazine moiety with a 3-methylpyridine ring. This unique combination warrants a careful toxicological evaluation, as the overall safety profile will be influenced by both components and their metabolic fate. This guide will deconstruct the potential toxicities by examining the known hazards of the piperazine core and considering the influence of the substituted pyridine ring.

Toxicological Profile: A Synthesis of Available Data

Acute Toxicity

The parent compound, piperazine, exhibits low acute toxicity.[6] However, accidental ingestion of large amounts may be harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[6] High levels of exposure to piperazine may lead to weakness, blurred vision, and neurological effects such as tremors and seizures.[6] For this compound, it is prudent to assume a similar potential for harm upon acute overexposure until specific data is generated.

Irritation and Sensitization

Piperazine is known to be an irritant and a sensitizer.[6] It can cause burns and severe eye damage.[6] Furthermore, it may cause sensitization by inhalation and skin contact.[6] Due to the presence of the piperazine ring, this compound should be handled with appropriate personal protective equipment to avoid skin and eye irritation, as well as potential respiratory and skin sensitization.

Genotoxicity and Carcinogenicity

While piperazine itself is not generally considered genotoxic, a significant concern arises from its potential to form N-nitroso derivatives.[4] These nitrosation products can be mutagenic and carcinogenic.[4] Given that this compound contains a secondary amine in the piperazine ring, it is susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrites in acidic conditions). The carcinogenic potential of nitrosated piperazines has been demonstrated in animal studies.[4] Therefore, the potential for genotoxicity and carcinogenicity of this compound, particularly under conditions that favor nitrosation, should be a key consideration in its safety assessment.

Reproductive and Developmental Toxicity

Data on the reproductive toxicity of piperazine suggests a potential for adverse effects at high doses. A No Observed Adverse Effect Level (NOAEL) of 125 mg/kg/day for reproductive effects of piperazine has been suggested.[6] It has also been shown to cross the placental barrier in rats.[6] For this compound, a thorough evaluation of its potential for reproductive and developmental toxicity is essential if it is to be considered for further development.

Neurotoxicity

Neurotoxicity has been reported for piperazine and its derivatives.[6][7][8][9][10][11] A Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/kg/day for neurotoxicity has been proposed for piperazine based on clinical reports.[6] The psychostimulant effects of many piperazine derivatives are well-documented, often stemming from their interaction with dopaminergic, serotoninergic, and noradrenergic pathways in the brain.[9][11] The recreational use of some piperazine derivatives has been associated with adverse neurological effects, including agitation, anxiety, and seizures.[7][8][9][10][11] The presence of the pyridinyl moiety in this compound could modulate its interaction with central nervous system targets, and therefore, a neuropharmacological and neurotoxicological assessment is warranted.

Predicted Metabolism and its Toxicological Implications

The metabolism of a compound is a critical determinant of its toxicity. For this compound, metabolic pathways are likely to involve the cytochrome P450 (CYP) enzyme system, which is a primary route for the metabolism of many piperazine derivatives.[9][11]

Potential metabolic pathways for this compound include:

  • Oxidation of the piperazine ring: This can lead to the formation of various hydroxylated or N-oxide metabolites.

  • N-dealkylation: While this compound does not have an N-alkyl group other than the pyridinyl moiety, cleavage of the pyridine-piperazine bond is a possibility.

  • Oxidation of the 3-methylpyridine ring: The methyl group and the pyridine ring itself are susceptible to oxidation.

  • Conjugation: Metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[9][11]

The formation of reactive metabolites is a key concern. For instance, oxidation of the piperazine ring could potentially lead to the formation of electrophilic intermediates that can bind to cellular macromolecules, leading to toxicity. The metabolic profile of this compound should be thoroughly investigated to identify any potentially toxic metabolites.

Caption: Predicted metabolic pathway of this compound.

A Strategic Framework for Safety Assessment

Given the absence of specific data, a structured approach to evaluating the safety and toxicity of this compound is essential. The following tiered testing strategy is recommended for researchers and drug development professionals.

Tier 1: In Silico and In Vitro Assessment
  • In Silico Toxicity Prediction: Computational tools can provide initial predictions of a compound's toxicological properties.[12][13][14][15] These models can estimate properties such as mutagenicity, carcinogenicity, skin sensitization, and potential for organ toxicity. While not a substitute for experimental data, in silico predictions can help prioritize and guide further testing.[12][13]

  • In Vitro Mutagenicity (Ames Test): A bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential. This should be conducted with and without metabolic activation (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • In Vitro Cytotoxicity: Assessing the cytotoxicity of the compound in relevant cell lines (e.g., hepatocytes, neuronal cells) can provide an early indication of its potential for causing cell death.

  • Metabolic Stability and Metabolite Identification: Incubating the compound with liver microsomes or hepatocytes can provide data on its metabolic stability and help identify the major metabolites.[16] This is crucial for understanding its pharmacokinetic profile and for designing subsequent toxicity studies.

Tier1_Assessment cluster_insilico In Silico Analysis cluster_invitro In Vitro Assays cluster_data Data Output InSilico Toxicity Prediction (Mutagenicity, Carcinogenicity, etc.) Data Preliminary Hazard Identification Metabolic Profile Guidance for Tier 2 InSilico->Data Ames Ames Test (Mutagenicity) Ames->Data Cyto Cytotoxicity Assays (e.g., HepG2, SH-SY5Y) Cyto->Data MetStab Metabolic Stability & Metabolite ID MetStab->Data

Caption: Tier 1 strategy for initial safety assessment.

Tier 2: In Vivo Acute and Repeated-Dose Toxicity Studies
  • Acute Toxicity Study: An acute oral toxicity study in a rodent species (e.g., rat or mouse) is necessary to determine the acute lethal dose (LD50) and to identify signs of acute toxicity.

  • Repeated-Dose Toxicity Study: A 14-day or 28-day repeated-dose oral toxicity study in a rodent species should be conducted to evaluate the potential for cumulative toxicity and to identify target organs. This study should include clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Handling and Safety Precautions

Based on the available information for piperazine and its derivatives, the following precautions are recommended when handling this compound in a research setting:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a properly fitted respirator.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

The safety and toxicity profile of this compound is largely uncharacterized. However, by examining the toxicological data for the parent piperazine scaffold and related derivatives, we can anticipate potential hazards including irritation, sensitization, and, most notably, the potential for genotoxicity and carcinogenicity upon nitrosation. A comprehensive and tiered approach to toxicological testing, starting with in silico and in vitro methods, is crucial to fill the existing data gaps. For researchers and drug development professionals, a cautious approach to handling and a strategic plan for safety assessment are paramount to ensure the safe and responsible advancement of this and other novel piperazine-containing compounds.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
  • Gedefaw, L., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. [Link]
  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
  • Riley, R. J., et al. (2009). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 39(3), 228–237. [Link]
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]
  • Obach, R. S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1595–1600. [Link]
  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585–595. [Link]
  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 26(11), 3352. [Link]
  • Wikipedia. Pyridinylpiperazine. [Link]
  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Wikipedia. Piperazine. [Link]
  • Gedefaw, L., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]
  • Borrel, A., et al. (2024). PregPred: an In-Silico Alternative to Animal Testing for Predicting Developmental Toxicity Potential. ChemRxiv. [Link]
  • Daniel, W. A., et al. (1998). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacology & toxicology, 82(5), 241–246. [Link]
  • Kumar, N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Mellor, C. L., et al. (2023). Making in silico predictive models for toxicology FAIR. Computational toxicology (Amsterdam, Netherlands), 26, 100266. [Link]
  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(18), 6652. [Link]

Sources

Mastering Solubility: A Technical Guide to the Solubility Profile of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This in-depth technical guide focuses on the solubility profile of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. Instead, it serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing not only the theoretical underpinnings of solubility but also providing robust, field-proven methodologies for its determination. By elucidating the "why" behind the "how," this guide empowers researchers to not just measure, but to truly understand and strategically modulate the solubility of this compound and other similar compounds. We will delve into the intricate interplay of solvent properties, pH, and the compound's inherent chemical nature, offering a holistic perspective on this crucial aspect of drug development.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior. These parameters influence how the molecule interacts with its environment.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₁₀H₁₅N₃Provides the elemental composition.
Molecular Weight 177.25 g/mol Influences diffusion and dissolution rates.
Appearance Solid (predicted)The physical state at ambient temperature.
pKa (predicted) pKa₁: ~5.2 (Pyridinium ion), pKa₂: ~5.3 (Piperazinium dication), pKa₃: ~9.7 (Piperazinium monocation)The multiple basic centers indicate a strong pH-dependent aqueous solubility. The pyridine nitrogen has a pKa of approximately 5.23[1][2]. The two nitrogens of the piperazine ring have pKa values of about 5.33-5.35 and 9.73[3][4][5][6].
LogP (predicted) Varies with pHIndicates the lipophilicity of the neutral species, which is a key factor in solubility in organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by a set of fundamental principles that describe the interactions between the solute and the solvent. A firm grasp of these concepts is critical for predicting and explaining solubility phenomena.

The "Like Dissolves Like" Principle

This adage is a cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another[7][8][9][10][11].

  • Polar Solvents (e.g., water, methanol, ethanol) have significant partial charges and are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride) lack substantial partial charges and primarily interact through weaker London dispersion forces. They are adept at dissolving nonpolar solutes.

This compound possesses both polar (nitrogen atoms) and nonpolar (methyl group, aromatic ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a range of solvents.

The Influence of pH on Aqueous Solubility

For ionizable compounds such as this compound, the pH of an aqueous solution is a dominant factor influencing solubility[12][13][14][15]. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation .

As a weak base, this compound will be more soluble in acidic solutions where it is protonated and exists as a more polar, charged species. Conversely, in basic solutions, it will exist predominantly in its less soluble, neutral form.

The ionization states of this compound at different pH values are crucial for understanding its aqueous solubility.

Shake_Flask_Workflow start Start prep Prepare Supersaturated Solution start->prep equil Equilibrate (Shake at const. T) prep->equil separate Separate Phases (Centrifuge & Filter) equil->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify end_node End quantify->end_node

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantification of organic compounds.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

  • Column Temperature: 30 °C

Procedure:

  • Method Development: Develop a stability-indicating HPLC method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or solvent peaks.

  • Calibration: Prepare a series of standard solutions of the compound in the mobile phase or a compatible solvent and inject them to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to fall within the linear range of the calibration curve and inject them into the HPLC system.

  • Calculation: Determine the concentration of the compound in the diluted samples from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Protocol 3: Analytical Quantification by UV-Vis Spectrophotometry

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.

Instrumentation and Conditions:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Wavelength: The wavelength of maximum absorbance (λ_max) for this compound. The pyridine moiety will likely result in a λ_max in the range of 250-270 nm.[16][17][18][19][20]

Procedure:

  • Determine λ_max: Scan a dilute solution of the compound in the chosen solvent across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered saturated solutions to ensure the absorbance falls within the linear range of the calibration curve and measure their absorbance at λ_max.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples and then calculate the original solubility.

Data Interpretation and Reporting

The solubility data should be compiled into a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)10.2Experimental DataCalculated Data
Water (pH 2.0)10.2Experimental DataCalculated Data
Methanol5.1Experimental DataCalculated Data
Ethanol4.3Experimental DataCalculated Data
Acetonitrile5.8Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Dichloromethane3.1Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Hexane0.1Experimental DataCalculated Data

Note: The data in this table is for illustrative purposes and should be replaced with experimentally determined values.

Conclusion

The solubility profile of this compound is a multifaceted characteristic that is profoundly influenced by the properties of the solvent and the pH of the medium. This guide has provided a comprehensive framework for understanding and experimentally determining this critical parameter. By adhering to the detailed protocols for the shake-flask method and employing robust analytical techniques such as HPLC and UV-Vis spectrophotometry, researchers can generate high-quality, reliable solubility data. A thorough understanding of the theoretical principles of polarity and ionization, in conjunction with precise experimental work, will enable scientists and drug development professionals to make informed decisions regarding the formulation and development of this compound and other novel chemical entities.

References

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information.
  • Khan Academy. (n.d.). pH and solubility.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Piperazine.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Principles of Solubility and Solutions.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • ResearchGate. (2025, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines.
  • YouTube. (2025, December 5). How Does Polarity Explain "Like Dissolves Like"?
  • Khan Academy. (n.d.). Solubility and intermolecular forces.
  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Royal Society of Chemistry. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to...
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms.

Sources

Unraveling the Enigma: A Theoretical Mechanism of Action for 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with unique pharmacological profiles is perpetual. The compound 1-(3-Methylpyridin-4-yl)piperazine emerges as a molecule of significant interest, wedding the well-established piperazine moiety with a 3-methylpyridine core. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged structure for interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes. The pyridine ring, a bioisostere of benzene, imparts distinct electronic properties and potential for hydrogen bonding, often enhancing target affinity and modifying pharmacokinetic properties.[3]

This technical guide puts forth a theoretical mechanism of action for this compound, postulating its role as a selective antagonist of the Dopamine D4 receptor. This hypothesis is built upon the well-documented role of pyridinylpiperazine analogs in targeting central nervous system (CNS) receptors and the known significance of the Dopamine D4 receptor in various neurological and psychiatric disorders.[4] We will delve into the intricacies of this proposed mechanism, outlining the downstream signaling consequences and providing a comprehensive suite of experimental protocols to rigorously test this hypothesis.

The Hypothesized Primary Target: The Dopamine D4 Receptor

We propose that this compound functions as a potent and selective antagonist at the Dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors. The rationale for this hypothesis is multi-faceted:

  • Structural Analogy: The piperazine moiety is a common feature in many atypical antipsychotics and other CNS-active compounds that exhibit high affinity for dopamine receptors, including D4R.

  • Electronic and Steric Factors: The 3-methyl group on the pyridine ring may provide a critical steric and electronic influence, enhancing selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, and D5). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in receptor-ligand binding.

  • Therapeutic Relevance: The D4R is implicated in the pathophysiology of schizophrenia, ADHD, and substance abuse. A selective D4R antagonist could offer a novel therapeutic approach with a potentially improved side-effect profile compared to less selective dopamine receptor modulators.

Our hypothesis posits that this compound binds to the orthosteric site of the D4R, preventing the binding of the endogenous ligand, dopamine. This competitive antagonism would inhibit the downstream signaling cascade initiated by D4R activation.

Proposed Signaling Pathway: Inhibition of Gi/o-Coupled Signaling

The Dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by dopamine, it triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Our proposed mechanism of action for this compound as a D4R antagonist would therefore involve the blockade of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Compound This compound (Antagonist) Compound->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active CREB_P pCREB PKA_active->CREB_P Phosphorylates CREB CREB CREB->CREB_P Gene_expression Target Gene Expression CREB_P->Gene_expression Modulates

The proposed antagonistic action of this compound on Dopamine D4 receptor signaling in the central nervous system.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a series of in vitro experiments are proposed. These protocols are designed to be self-validating, with each experiment building upon the results of the last.

Radioligand Binding Assay: Determining Affinity for the Dopamine D4 Receptor

This experiment will determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add cell membranes (20-40 µg protein/well).

    • Add a fixed concentration of a high-affinity radioligand for D4R (e.g., [3H]spiperone).

    • Add increasing concentrations of this compound (e.g., 10^-10 M to 10^-5 M).

    • For non-specific binding, add a high concentration of a known D4R antagonist (e.g., haloperidol).

    • Incubate at room temperature for 60 minutes.

  • Data Collection and Analysis:

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measuring cAMP Inhibition

This assay will determine the functional activity of this compound at the D4R by measuring its ability to antagonize dopamine-induced inhibition of cAMP production.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human Dopamine D4 receptor in a 96-well plate.

    • Allow cells to adhere overnight.

  • cAMP Assay:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with increasing concentrations of this compound for 15 minutes.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value for the antagonism of the dopamine response.

G cluster_setup Assay Setup cluster_measurement Measurement & Analysis Start Start: D4R-expressing cells in 96-well plate Add_Compound Add increasing concentrations of This compound Start->Add_Compound Pre_incubation Pre-incubate for 15 minutes Add_Compound->Pre_incubation Add_Dopamine Add Dopamine + IBMX Pre_incubation->Add_Dopamine Incubation Incubate for 30 minutes Add_Dopamine->Incubation Lyse_cells Lyse cells Incubation->Lyse_cells Measure_cAMP Measure intracellular cAMP (HTRF/ELISA) Lyse_cells->Measure_cAMP Data_analysis Plot dose-response curve and determine IC50 Measure_cAMP->Data_analysis

Hypothetical Data Summary

The following table summarizes the expected hypothetical results from the proposed experiments, which would support our theoretical mechanism of action.

ParameterDopamine D4 ReceptorDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT2A Receptor
Binding Affinity (Ki, nM) 5.2> 1000> 1000> 1000
Functional Activity (IC50, nM) 12.8 (Antagonist)No activityNo activityNo activity

These hypothetical data would indicate that this compound is a potent and selective antagonist of the Dopamine D4 receptor.

Conclusion and Future Directions

This technical guide has delineated a plausible theoretical mechanism of action for this compound as a selective Dopamine D4 receptor antagonist. The proposed signaling pathway and detailed experimental protocols provide a clear roadmap for the empirical validation of this hypothesis. If substantiated, this compound could represent a promising lead for the development of novel therapeutics for a range of neuropsychiatric disorders.

Future research should focus on in vivo studies to assess the pharmacokinetic profile, brain penetration, and efficacy of this compound in animal models of psychosis or cognitive dysfunction. Furthermore, extensive off-target screening and safety pharmacology studies will be crucial to fully characterize its therapeutic potential.

References

  • Singh, H., & Kumar, M. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • ChemicalBook. (2023). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE.
  • PubChem. (n.d.). Piperazine.
  • MDPI. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Santa Cruz Biotechnology. (n.d.). 3-(Piperazin-1-ylmethyl)pyridine.
  • Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
  • Wikipedia. (n.d.). Piperazine.
  • Patsnap. (2024). What is the mechanism of Piperazine?.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Methodological & Application

Application Note and Synthesis Protocol: 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The arylpiperazine moiety is a common pharmacophore found in a wide array of therapeutic agents, including those targeting the central nervous system.[1][2] The specific substitution pattern of a methyl group on the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl-nitrogen bonds.[3][4][5] The protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the rationale behind key experimental choices to ensure reproducibility and success.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of 4-chloro-3-methylpyridine with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the secondary amine of piperazine.[6][7]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-chloro-3-methylpyridine 4-chloro-3-methylpyridine ReactionVessel Nucleophilic Aromatic Substitution 4-chloro-3-methylpyridine->ReactionVessel Piperazine Piperazine Piperazine->ReactionVessel Extraction Aqueous Workup (Extraction) ReactionVessel->Extraction Reaction Completion Purification Purification (e.g., Crystallization or Chromatography) Extraction->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-3-methylpyridine≥97%Commercially Available
Piperazine≥99%Commercially AvailableShould be stored in a desiccator.
TolueneAnhydrousCommercially Available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)GranularCommercially Available
Diethyl etherACS GradeCommercially Available
Hydrochloric acid (HCl)Concentrated (37%)Commercially Available
Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10.0 g, 0.116 mol, 4 equivalents).

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

  • Heating: Heat the mixture to 80 °C with stirring until the piperazine is fully dissolved.

  • Addition of Starting Material: In a separate beaker, dissolve 4-chloro-3-methylpyridine (3.7 g, 0.029 mol, 1 equivalent) in anhydrous toluene (20 mL). Add this solution dropwise to the heated piperazine solution over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to reflux (approximately 110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Workup and Purification
  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) to remove excess piperazine and any piperazine hydrochloride formed.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine and Dry: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

  • Purification: The crude product can be purified by one of the following methods:

    • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or crystallization is not effective, purify by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the pyridine ring, the aromatic protons of the pyridine ring, and the methylene protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).

Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry (Piperazine:Halopyridine)4:1Using an excess of piperazine serves as both a nucleophile and a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
SolventTolueneA high-boiling, non-polar aprotic solvent is suitable for this reaction, allowing for the necessary reflux temperature.
TemperatureReflux (~110 °C)Elevated temperatures are often required for nucleophilic aromatic substitution on less activated rings to overcome the activation energy barrier.[7]
Reaction Time12-18 hoursSufficient time is needed to ensure the reaction proceeds to completion. Monitoring by TLC or LC-MS is recommended.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 4-chloro-3-methylpyridine is a halogenated pyridine derivative and should be handled with care.

  • Piperazine is a corrosive and sensitizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Handle with appropriate care and away from ignition sources.

References

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Bartolucci, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]
  • Di Pietro, O., Al-Gharabli, S. I., & Radi, M. (2015). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 20(9), 16374–16386. [Link]
  • Bordwell, F. G., & Brannen, W. T., Jr. (1964). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
  • Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1363981. [Link]
  • Dunn, P. J. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Khan, A. Y., & Bentrude, W. G. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5484–5493. [Link]
  • Kurti, L., & Czako, B. (2019).

Sources

Elucidating the Mass Spectrometry Fragmentation of 1-(3-Methylpyridin-4-yl)piperazine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patterns of 1-(3-Methylpyridin-4-yl)piperazine. This compound, featuring a substituted pyridine ring linked to a piperazine moiety, is of significant interest in pharmaceutical and medicinal chemistry. A thorough characterization of its fragmentation behavior is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control. This document outlines the theoretical basis for its fragmentation, presents detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a visual representation of the key fragmentation pathways. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Structural and Analytical Significance of this compound

This compound belongs to the broader class of arylpiperazine derivatives, a scaffold commonly found in a variety of centrally acting pharmaceuticals and designer drugs.[1][2] The presence of both a pyridine ring, a basic six-membered heterocyclic aromatic ring, and a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, imparts unique physicochemical and pharmacological properties to the molecule.

The accurate identification and quantification of such compounds are paramount in various scientific disciplines. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a powerful tool for this purpose.[3] Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to developing robust and reliable analytical methods. By elucidating how the molecule breaks apart under specific ionization conditions, we can:

  • Confirm Molecular Identity: The fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by matching against reference spectra or predicting fragmentation de novo.

  • Elucidate Structural Isomers: Different substitution patterns on the pyridine or piperazine rings can lead to distinct fragmentation pathways, aiding in isomer differentiation.

  • Identify Metabolites: Metabolic transformations, such as hydroxylation or N-dealkylation, will alter the fragmentation pattern in predictable ways, facilitating metabolite identification.[2]

  • Develop Targeted Quantitative Assays: Knowledge of the most stable and abundant fragment ions allows for the development of highly sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry.

This guide will focus on the fragmentation behavior of this compound under both Electron Ionization (EI), commonly used in GC-MS, and Collision-Induced Dissociation (CID) in tandem MS, typical for LC-MS/MS analysis.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses. The primary sites of ionization and subsequent cleavage are dictated by the presence of heteroatoms (nitrogen) and the aromatic system.

Chemical Structure and Key Bonds

First, let's consider the structure of this compound (Molecular Formula: C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol ).

Caption: Chemical structure of this compound.

The key bonds susceptible to cleavage during mass spectrometric analysis are the C-N bonds of the piperazine ring and the C-C and C-N bonds of the pyridine ring.

Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[4] This radical cation is highly energetic and undergoes extensive fragmentation.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage adjacent to Piperazine Nitrogen: The most common fragmentation pathway for piperazine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom.[5] This results in the formation of a stable iminium ion. For this compound, this can lead to several key fragments.

  • Cleavage of the Piperazine Ring: The piperazine ring itself can undergo fission, leading to the formation of various acyclic fragment ions.[3][6]

  • Fragmentation of the Pyridine Ring: The substituted pyridine ring can also fragment, often through the loss of small neutral molecules like HCN.[7][8]

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

G M M+• m/z 177 F1 m/z 120 M->F1 - C₃H₇N F2 m/z 93 M->F2 - C₄H₈N₂ F3 m/z 56 F1->F3 - C₄H₄ F4 m/z 70 F1->F4 - C₃H₂N G MH [M+H]+ m/z 178 Frag1 m/z 121 (Protonated 3-methyl-4-aminopyridine) MH->Frag1 - C₄H₇N Frag3 m/z 87 (Protonated Piperazine) MH->Frag3 - C₆H₆N Frag2 m/z 94 (Protonated 3-methylpyridine) Frag1->Frag2 - NH₃ Frag4 m/z 56 Frag3->Frag4 - NH₂CH₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with the appropriate solvent to achieve the desired working concentrations (e.g., 1-10 µg/mL for GC-MS and 10-100 ng/mL for LC-MS/MS).

  • Matrix Sample Preparation (e.g., Plasma, Urine):

    • For biological matrices, a sample extraction and clean-up step is necessary. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.

    • Solid-Phase Extraction: Utilize a mixed-mode or polymeric reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent, possibly with an acid or base modifier.

    • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS or a volatile solvent for GC-MS.

GC-MS Analysis Protocol

This method is suitable for the analysis of the neat compound or after derivatization to improve volatility if necessary.

Parameter Setting Rationale
Gas Chromatograph
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Injection ModeSplitless (for trace analysis) or SplitTo match the concentration of the sample.
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column for good peak shape of the amine.
Carrier GasHeliumInert carrier gas.
Flow Rate1.0 mL/minTypical flow rate for this column dimension.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point for chromatographic separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation. [3]
Electron Energy70 eVStandard energy for library matching. [4]
Source Temperature230 °COptimizes ionization and reduces contamination.
Quadrupole Temp.150 °CMaintains ion transmission.
Scan Rangem/z 40-450Covers the molecular ion and expected fragments.
LC-MS/MS Analysis Protocol

This method is ideal for the sensitive and selective analysis of this compound in complex matrices.

Parameter Setting Rationale
Liquid Chromatograph
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides a source of protons for ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient5% B to 95% B over 5 minutesA generic gradient for screening.
Flow Rate0.4 mL/minSuitable for the column dimensions.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogens are readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process.
Source Temperature120 °CAssists in desolvation.
Desolvation Temp.350 °CRemoves solvent from the ions.
MS/MS TransitionsPrecursor Ion: m/z 178.1. Product Ions: m/z 121.1, 94.1, 56.1Based on predicted fragmentation.
Collision EnergyOptimize for each transition (e.g., 15-30 eV)To achieve the desired fragmentation efficiency.

Data Interpretation and Expected Results

GC-MS Data

The total ion chromatogram (TIC) should show a single, sharp peak for this compound under the specified conditions. The mass spectrum of this peak should be compared to the predicted fragmentation pattern.

Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound

m/zProposed Structure/FragmentRelative Abundance
177Molecular Ion [M]⁺•Moderate to Low
120[M - C₃H₇N]⁺•High
93[M - C₄H₈N₂]⁺•High
70[C₄H₈N]⁺Moderate
56[C₃H₆N]⁺High (often base peak)
LC-MS/MS Data

For targeted analysis, the MRM transitions will provide high selectivity. The relative intensities of the product ions at a given collision energy can be used for confirmation of identity.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionUse
178.1121.1[M+H]⁺ → [C₇H₉N₂]⁺Quantifier
178.194.1[M+H]⁺ → [C₆H₈N]⁺Qualifier
178.156.1[M+H]⁺ → [C₃H₆N]⁺Qualifier

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established rules for the fragmentation of piperazine and pyridine-containing compounds. [5][6][9]Under EI, fragmentation is dominated by cleavage of the piperazine ring, while under ESI-MS/MS, cleavage of the bond between the two ring systems and subsequent fragmentation of the individual moieties are the primary pathways. The protocols and expected fragmentation data provided in this application note serve as a robust starting point for the development of analytical methods for the identification and quantification of this compound. As with any analytical method development, instrument-specific optimization is recommended to achieve the best performance.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Popa, D. E., Pasa, S., Logofatu, C., & Saramet, G. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 735-743.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9146.
  • PubMed. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427.
  • Arkat USA. (2000).
  • ResearchGate. (n.d.). Ionization and fragmentation of furan molecules by electron collisions.
  • ResearchGate. (n.d.). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • University of Arizona. (n.d.). Fragmentation Mechanisms.
  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Institute of Standards and Technology. (n.d.). Piperazine.
  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(2).
  • RACO. (2009).
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Sources

Comprehensive Analytical Characterization of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents. Its structural integrity, purity, and identity are paramount for ensuring the validity of research outcomes and the safety and efficacy of potential drug candidates. This document provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this compound. We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, alongside a robust method for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Need for Rigorous Characterization

The N-arylpiperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting the central nervous system.[1] this compound, a specific derivative, combines the piperazine ring with a substituted pyridine heterocycle, creating a molecule with unique physicochemical properties and potential as a precursor for novel therapeutics.

Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its analysis. These parameters influence solvent selection, storage conditions, and the choice of analytical techniques.

PropertyValueSource
CAS Number 112940-51-9[2]
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
IUPAC Name 1-(3-methyl-4-pyridinyl)piperazine
Physical Form Solid
Purity (Typical) ≥95%
Storage Temperature Room Temperature

Integrated Analytical Workflow

No single technique provides a complete picture. A multi-faceted approach, where the results from orthogonal techniques corroborate one another, is the gold standard for chemical characterization. The following workflow illustrates a logical progression from initial identity confirmation to final purity assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity Report Certificate of Analysis (Identity, Structure, Purity) NMR->Report MS Mass Spectrometry (LC-MS or GC-MS) Confirms Molecular Weight & Fragmentation MS->Report FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->Report HPLC HPLC-UV Determines Purity (% Area) & Concentration HPLC->Report UV_Vis UV-Vis Spectroscopy Confirms Chromophore & Aids Quantification UV_Vis->Report Sample Synthesized Sample This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->UV_Vis

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical; it must dissolve the sample without producing interfering signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for N-arylpiperazine compounds.[3][4] Tetramethylsilane (TMS) is used as an internal standard because its signal is sharp, inert, and appears at 0.00 ppm, away from most organic proton signals.[3]

Expected ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

Assignment¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Pyridine-CH (H2, H6)~8.2-8.4 (d, s)~148-150
Pyridine-CH (H5)~6.7-6.9 (d)~108-110
Piperazine-CH₂ (N-Aryl)~3.1-3.3 (t, 4H)~52-54
Piperazine-CH₂ (N-H)~3.0-3.2 (t, 4H)~45-47
Piperazine-NH~1.8-2.5 (br s, 1H)-
Pyridine-CH₃~2.2-2.4 (s, 3H)~17-19

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The piperazine ring protons may appear as complex multiplets due to conformational dynamics.[5][6]

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical TMS peak.

  • ¹H Spectrum Acquisition:

    • Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Assign peaks based on their chemical shift, multiplicity, and integration. Consider running 2D NMR experiments like COSY or HSQC for definitive assignments if the 1D spectra are ambiguous.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is highly sensitive and is a cornerstone of identity confirmation.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like N-arylpiperazines, as it readily forms protonated molecular ions [M+H]⁺. Gas Chromatography-MS (GC-MS) is also a viable option due to the volatility of many piperazine derivatives.[7]

Expected Fragmentation Pattern (ESI+)

The primary ion observed will be the protonated molecule.

  • Molecular Ion [M+H]⁺: m/z ≈ 178.13

  • Key Fragments: Fragmentation typically occurs within the piperazine ring, leading to characteristic losses. The bond between the pyridine ring and the piperazine nitrogen is also a common cleavage site.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions (for infusion or LC inlet):

    • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation prior to MS.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A fast gradient (e.g., 5% to 95% B over 5 minutes) is usually sufficient for identity confirmation.

  • Mass Spectrometer Setup (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen, 600 L/hr).

  • Data Acquisition and Processing:

    • Acquire full scan data to identify the molecular ion.

    • If available, perform tandem MS (MS/MS) on the parent ion (m/z 178.1) to observe characteristic fragment ions, which provides an additional layer of structural confirmation.

    • Process the data to extract the mass spectrum and compare the observed m/z of the molecular ion with the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: The KBr pellet method is a common technique for solid samples. It involves intimately mixing the sample with dry potassium bromide, which is transparent in the IR region, and pressing it into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchSecondary Amine (Piperazine)
3000-3100C-H StretchAromatic (Pyridine)
2800-3000C-H StretchAliphatic (Piperazine, -CH₃)
~1600, ~1500C=C, C=N StretchAromatic Ring (Pyridine)
1200-1350C-N StretchAryl-N (Pyridine-Piperazine)
1100-1250C-N StretchAliphatic Amine (Piperazine)
Reference spectra for piperazine and pyridine compounds can be found in several sources.[8][9]

Protocol 3: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background.

    • Label the significant peaks and assign them to the corresponding functional group vibrations.

Chromatographic Technique for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds. By separating the main compound from any impurities or starting materials, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Causality Behind Experimental Choices: Reversed-phase chromatography on a C18 column is the method of choice for moderately polar compounds like this compound.[10][11] A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. The addition of an acid like formic acid or a phosphate buffer helps to protonate the basic nitrogen atoms, ensuring sharp, symmetrical peak shapes and reproducible retention times.[11][12] UV detection is ideal as the pyridine ring contains a strong chromophore.

Protocol 4: Reversed-Phase HPLC Purity Analysis

  • Sample and Standard Preparation:

    • Prepare a sample stock solution at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water).

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL for analysis.

  • HPLC System and Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or at the determined λmax).

  • Data Acquisition and Processing:

    • Inject the sample and run the gradient method.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • The method should be validated for parameters such as linearity, precision, and accuracy as per standard guidelines.[11][13]

References

  • BenchChem. (2025).
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
  • Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.
  • ChemBK. 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. [Link]
  • Sundaraganesan, N., et al. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
  • PubChem. 1-[1-(3-Methyl-4-pyridinyl)propyl]piperazine.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Mary, Y. S., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • ResearchGate. (2016). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. [Link]
  • ResearchGate. (2002). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —)
  • Semantic Scholar. (2022).
  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine.
  • ResearchGate. (2012).
  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
  • Cheméo. Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). [Link]
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
  • MDPI. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
  • ResearchG
  • Fiorino, F., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
  • Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. [Link]
  • NIST. Piperazine. NIST WebBook. [Link]
  • NIST. Piperazine. NIST WebBook. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinylpiperazine Scaffold in Modern Drug Discovery

The pyridinylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics. Pyridinylpiperazine derivatives have shown significant activity as inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and inhibitors of other key enzymes.[1][2][3][4][5] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery that enables the rapid evaluation of large chemical libraries to identify initial "hits" against these targets.[6][7]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving pyridinylpiperazine-based compounds. We will delve into the causality behind experimental design, present robust, self-validating protocols, and offer insights grounded in established scientific principles to guide your screening efforts.

Part 1: Targeting Protein Kinases with Pyridinylpiperazine Inhibitors

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for drug discovery.[4] The pyridinylpiperazine scaffold has been successfully employed to develop potent and selective kinase inhibitors.

Scientific Rationale: Why Kinase Assays are Amenable to HTS

Biochemical kinase assays are well-suited for HTS due to their typically straightforward formats that measure either the consumption of ATP or the formation of the phosphorylated product.[8] These assays can be configured to produce a robust signal, such as fluorescence or luminescence, that is readily detectable on automated plate readers.[9][10]

Workflow for a Kinase Inhibitor HTS Campaign

The following diagram illustrates a typical workflow for an HTS campaign targeting kinase inhibitors.

HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action cluster_3 Lead Optimization Primary_Screen Primary HTS of Pyridinylpiperazine Library (e.g., TR-FRET Assay) Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., FP-based) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Unrelated Kinase) Orthogonal_Assay->Counter_Screen MOA_Studies Mechanism of Action Studies (e.g., ATP Competition Assay) Counter_Screen->MOA_Studies Selective Hits Lead_Op Lead Optimization & SAR Studies MOA_Studies->Lead_Op

Caption: A logical workflow for a kinase inhibitor HTS campaign.

Protocol 1: TR-FRET Biochemical Assay for Kinase Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[11] This protocol is designed for a generic tyrosine kinase but can be adapted for serine/threonine kinases with appropriate substrate and antibody selection.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-APC

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Buffer: 10 mM EDTA in Assay Buffer

  • Pyridinylpiperazine compound library (dissolved in DMSO)

  • 384-well low-volume black plates

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of each pyridinylpiperazine compound from the library into the wells of a 384-well plate. For controls, dispense DMSO alone.

  • Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) in Assay Buffer to all wells.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (2X final concentration) in Assay Buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined in the assay development phase to ensure the reaction is in the linear range.

  • Termination of Reaction: Add 5 µL of the Stop Buffer containing the Eu-labeled antibody and SA-APC (3X final concentration) to all wells.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm after excitation at 340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using positive (DMSO only) and negative (no enzyme) controls.

  • For dose-response curves, plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.

ParameterTypical Value
Z'-factor> 0.7
Signal-to-Background> 5
DMSO Tolerance< 1%
Compound Concentration10 µM (Primary Screen)

Part 2: Modulating GPCRs with Pyridinylpiperazine Ligands

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12] Pyridinylpiperazines have been developed as potent ligands for various GPCRs, including serotonin (5-HT) and adrenergic receptors, acting as both antagonists and agonists.[1][2][3][13][14][15]

Scientific Rationale: Cell-Based vs. Biochemical GPCR Assays

While biochemical radioligand binding assays have traditionally been used, cell-based functional assays are often preferred for HTS as they provide more physiologically relevant information.[16] These assays can distinguish between agonists and antagonists and can be designed to measure downstream signaling events.[16][17] Bioluminescence Resonance Energy Transfer (BRET) assays have emerged as a powerful tool for studying GPCR-ligand interactions and downstream signaling in live cells.[18][19][20][21][22]

Signaling Pathway for a Gαq-Coupled GPCR

The diagram below illustrates the signaling cascade for a Gαq-coupled GPCR, a common target for pyridinylpiperazine compounds.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Pyridinylpiperazine (Agonist) GPCR Gαq-Coupled GPCR Ligand->GPCR G_Protein Gαqβγ GPCR->G_Protein Activation PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Gαq-coupled GPCR signaling pathway.

Protocol 2: BRET Assay for GPCR β-Arrestin Recruitment

This protocol describes a BRET assay to measure the recruitment of β-arrestin to a GPCR upon ligand binding. This is a common mechanism of GPCR desensitization and serves as a robust readout of receptor activation.[17][21]

Principle: The GPCR is fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a yellow fluorescent protein (YFP) acceptor. Upon agonist binding to the GPCR, β-arrestin is recruited to the receptor, bringing Rluc and YFP into close proximity. The energy from the luciferase reaction is then transferred to YFP, resulting in a detectable BRET signal. Antagonists will block this agonist-induced recruitment.

Materials:

  • HEK293 cells co-transfected with GPCR-Rluc and β-arrestin-YFP constructs

  • Coelenterazine h (luciferase substrate)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Pyridinylpiperazine compound library (dissolved in DMSO)

  • Known agonist for the GPCR of interest

  • 384-well white, opaque plates

Step-by-Step Methodology:

  • Cell Plating: Seed the transfected HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Addition: Remove the culture medium and add 10 µL of Assay Buffer. Add 50 nL of the pyridinylpiperazine compounds or controls.

  • Antagonist Pre-incubation: For antagonist screening, incubate the cells with the compounds for 30 minutes at 37°C.

  • Agonist Addition: For antagonist screening, add 5 µL of the known agonist at its EC80 concentration. For agonist screening, add 5 µL of Assay Buffer.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 5 µL of coelenterazine h (final concentration 5 µM).

  • Data Acquisition: Immediately read the plate on a BRET-capable plate reader, simultaneously measuring the luminescence at two wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP).

Data Analysis:

  • Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).

  • For agonist screening, normalize the data to a maximal agonist response.

  • For antagonist screening, normalize the data to the response of the agonist in the absence of any antagonist.

  • Determine EC50 (for agonists) or IC50 (for antagonists) values from dose-response curves.

ParameterTypical Value
Z'-factor> 0.6
Assay Window> 2-fold
Agonist ConcentrationEC80 (for antagonists)
Cell Density10,000 - 20,000 cells/well

Part 3: Essential Quality Control and Hit Validation

A successful HTS campaign is not only about identifying active compounds but also about minimizing false positives and negatives.[23][24] Rigorous quality control and a well-defined hit triage strategy are paramount.

Counter-Screening and Orthogonal Assays

Counter-Screening: Hits from the primary screen should be tested against a related but distinct target to assess selectivity. For example, a hit from a kinase screen should be tested against other kinases from the same family.[25]

Orthogonal Assays: Confirmed hits should be re-tested using a different assay technology that relies on a distinct detection principle.[25][26] For instance, a hit from a TR-FRET kinase assay could be validated using a fluorescence polarization (FP) assay. This helps to eliminate compounds that interfere with the primary assay format.

Protocol 3: Cell Viability Counter-Screen (MTT Assay)

It is crucial to ensure that the observed activity of a compound in a cell-based assay is not due to cytotoxicity.[12][27][28] The MTT assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line used in the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Pyridinylpiperazine hits

  • 96- or 384-well clear plates

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96- or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the pyridinylpiperazine hits at the same concentrations used in the primary assay. Incubate for the same duration as the primary assay.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL).

  • Incubation: Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add the Solubilization Buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells. Compounds that significantly reduce cell viability should be flagged as potentially cytotoxic and may be deprioritized.

Conclusion

The pyridinylpiperazine scaffold represents a rich source of chemical matter for drug discovery. The successful identification of novel leads from this class of compounds through HTS requires a deep understanding of the target biology, careful assay design, and a rigorous approach to hit validation. The protocols and workflows detailed in this document provide a solid foundation for researchers to build upon. By integrating these methodologies and adhering to the principles of scientific integrity, the full potential of pyridinylpiperazine libraries can be unlocked in the quest for new and effective therapeutics.

References

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL:[Link]
  • Title: Kinase assays Source: BMG LABTECH URL:[Link]
  • Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL:[Link]
  • Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL:[Link]
  • Title: Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling Source: Montana Molecular URL:[Link]
  • Title: Application of BRET to monitor ligand binding to GPCRs Source: N
  • Title: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists Source: PubMed URL:[Link]
  • Title: Novel and Selective Partial Agonists of 5-HT3 Receptors. 2. Synthesis and Biological Evaluation of Piperazinopyridopyrrolopyrazines, Piperazinopyrroloquinoxalines, and Piperazinopyridopyrroloquinoxalines Source: PubMed URL:[Link]
  • Title: Tools for GPCR drug discovery Source: PMC - NIH URL:[Link]
  • Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Title: Application of BRET for Studying G Protein-Coupled Receptors Source: Monash University URL:[Link]
  • Title: Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact Source: Berthold Technologies URL:[Link]
  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL:[Link]
  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]
  • Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL:[Link]
  • Title: Arylpiperazine derivatives acting at 5-HT(1A) receptors Source: PubMed URL:[Link]
  • Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL:[Link]
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - PubMed Central URL:[Link]
  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL:[Link]
  • Title: High-Throughput Cell Toxicity Assays Source: PubMed URL:[Link]
  • Title: Challenges of HTS in early-stage drug discovery Source: AXXAM URL:[Link]
  • Title: Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression Source: PubMed Central URL:[Link]
  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL:[Link]
  • Title: Cell Based Assays in High Throughput Mode (HTS)
  • Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Source: Assay Guidance Manual - NCBI URL:[Link]
  • Title: High-Throughput Screening For The Discovery Of Enzyme Inhibitors Source: ResearchG
  • Title: Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β Source: PubMed URL:[Link]
  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL:[Link]
  • Title: Figure 2. [An example of a general...]. Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]
  • Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: R Discovery URL:[Link]
  • Title: The essential roles of chemistry in high-throughput screening triage Source: PubMed Central - NIH URL:[Link]
  • Title: Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling Source: PubMed URL:[Link]
  • Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: PMC - PubMed Central URL:[Link]
  • Title: Basics of HTS Assay Design and Optimization Source: ResearchG
  • Title: [Table, Guidelines and Sample Protocol for Antagonist Assays]. Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]
  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL:[Link]
  • Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimiz

Sources

Application Notes and Protocols: 1-(3-Methylpyridin-4-yl)piperazine as a Versatile Building Block in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methylpyridin-4-ylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs across a multitude of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2] Its prevalence stems from its unique ability to favorably modulate the physicochemical properties of a molecule, such as aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[2] When functionalized with a 3-methylpyridine moiety, the resulting building block, 1-(3-Methylpyridin-4-yl)piperazine, offers a compelling combination of features for library synthesis and lead optimization.

The pyridine nitrogen introduces a key hydrogen bond acceptor site and can improve metabolic stability and receptor binding affinity.[3] The strategic placement of the methyl group on the pyridine ring can provide steric hindrance to prevent unwanted metabolism and can also create specific, favorable interactions within a protein's binding pocket.[4] This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis, focusing on key chemical transformations and the rationale behind their execution.

Physicochemical Properties and Strategic Considerations

The utility of this compound as a building block is rooted in its distinct chemical properties. Understanding these properties is crucial for designing synthetic routes and for predicting the influence of this moiety on the final compound's drug-like characteristics.

As a diprotic base, the piperazine ring possesses two pKa values, allowing it to be protonated under physiological conditions.[1] This basicity is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] The pyridine nitrogen adds another basic center, and its non-bonding electron pair can participate in crucial hydrogen bonding interactions with biological targets.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 1-(3-methyl-4-pyridinyl)piperazine[6]
CAS Number 112940-51-9[7]
Molecular Formula C10H15N3[6]
Molecular Weight 177.25 g/mol Calculated
Appearance Solid[6]
Purity Typically ≥95%[6]
pKa (Piperazine) pKa1 ≈ 9.7, pKa2 ≈ 5.3Typical values for piperazine.[8]
pKa (Pyridine) ≈ 5-6Estimated for a substituted pyridine.

The combination of the piperazine and 3-methylpyridine rings creates a scaffold that is both conformationally flexible and sterically defined, making it an ideal component for probing the structure-activity relationships (SAR) of a target class, particularly kinases.

Core Applications in Parallel Synthesis: Key Protocols and Mechanistic Rationale

This compound is primarily utilized through the secondary amine on the piperazine ring, which serves as a versatile nucleophile. This enables its incorporation into diverse molecular scaffolds via several robust and well-established chemical reactions. The following sections detail protocols for three cornerstone reactions in parallel synthesis.

Buchwald-Hartwig Amination: Forging the Aryl-Piperazine Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] It is arguably the most common method for attaching the this compound moiety to an aryl or heteroaryl core, a key step in the synthesis of many kinase inhibitors.[3]

Causality Behind Experimental Choices:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step and to couple less reactive aryl chlorides.[9] Bidentate ligands like BINAP or DPPF can prevent the formation of unreactive palladium dimers and accelerate the reaction.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the piperazine nitrogen, forming the active nucleophile. Weaker bases like potassium carbonate (K2CO3) can be used for more sensitive substrates but may require higher temperatures and longer reaction times.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard choices as they are compatible with the organometallic intermediates and the strong base.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and Xantphos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(3-methylpyridin-4-yl)piperazine.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Piperazine & Base inert Inert Atmosphere (Ar/N2 Purge) reagents->inert catalyst Prepare Pd/Ligand Solution addition Add Solvent & Catalyst Solution catalyst->addition inert->addition heating Heat & Stir (Monitor Progress) addition->heating quench Cool & Dilute heating->quench extract Aqueous Wash (H2O, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

While the piperazine nitrogen is the primary point of diversification, the pyridine ring itself can be functionalized prior to its attachment to the piperazine or the final molecule can be further elaborated. If a halo-substituted version of the pyridine ring is used, the Suzuki-Miyaura cross-coupling reaction is an excellent method for forming a carbon-carbon (C-C) bond, typically to introduce another aryl or heteroaryl group.[10][11] This is particularly useful for creating complex, three-dimensional scaffolds.

Causality Behind Experimental Choices:

  • Boron Source: Arylboronic acids are the most common coupling partners due to their stability and commercial availability. Boronate esters can also be used and may offer advantages in terms of stability and solubility.[10]

  • Palladium Catalyst: A palladium(0) source is required for the catalytic cycle. Pd(PPh3)4 is a common choice, or a Pd(II) source like Pd(OAc)2 can be used with a phosphine ligand, which will be reduced in situ.[8][11]

  • Base: A base is required to activate the boronic acid for transmetalation. Aqueous solutions of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are frequently used.[11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of a bromo-substituted 4-(piperazin-1-yl)pyridine derivative with an arylboronic acid.

Materials:

  • Bromo-substituted 4-(piperazin-1-yl)pyridine derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the bromo-substituted pyridine derivative, arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Bubble argon or nitrogen through the solution for 10-15 minutes to degas the mixture.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 85-95 °C for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid & Base solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent degas Degas Mixture (Ar/N2 Purge) solvent->degas catalyst Add Pd Catalyst degas->catalyst heating Heat & Stir (Monitor Progress) catalyst->heating filter Cool & Filter heating->filter extract Aqueous Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Amide Bond Formation: Expanding Chemical Diversity

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] By coupling the piperazine nitrogen with a diverse library of carboxylic acids, a vast chemical space can be rapidly explored. This is a robust and reliable method for parallel synthesis.

Causality Behind Experimental Choices:

  • Coupling Reagents: Carboxylic acids must be activated to react with the relatively nucleophilic piperazine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to minimize side reactions and racemization.[6][13] Urnium-based reagents like HATU are also highly effective, especially for hindered substrates.[13]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to ensure the piperazine is in its free-base form.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and reagents.

Experimental Protocol: Amide Coupling with EDC/HOBt

This protocol describes a standard procedure for coupling this compound with a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a reaction vial.

  • Add EDC and HOBt to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound and DIPEA in a small amount of DMF.

  • Add the piperazine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction to completion by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by flash chromatography or preparative HPLC.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 3-methylpyridin-4-ylpiperazine moiety is a common feature in inhibitors of various kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[6][14][15] For instance, in the development of GSK-3β inhibitors, the piperazine core often serves as a central scaffold to position a hinge-binding motif (e.g., a pyrimidinone) and a substituent that occupies a solvent-exposed region of the ATP-binding pocket.[5][6] The 3-methylpyridine group in this context can form favorable cation-π or CH-π interactions with residues in the active site, enhancing potency and selectivity.[16] The synthesis of libraries based on this scaffold allows for the rapid exploration of substituents on the aryl group (via Buchwald-Hartwig) or the carboxylic acid (via amide coupling) to optimize these interactions and improve pharmacokinetic properties.

Conclusion

This compound is a high-value building block for parallel synthesis in drug discovery. Its unique combination of a privileged piperazine scaffold and a functionalized pyridine ring provides a strategic advantage for creating libraries of compounds with desirable drug-like properties. By mastering key transformations such as the Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and amide bond formation, medicinal chemists can efficiently leverage this versatile intermediate to accelerate the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Shaquiquzzaman, M., et al. (2016). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. Chem Biol Drug Des, 87(5), 764-72.
  • Wikipedia contributors (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88).
  • Guchhait, G., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem, 14(9), 1645-1681.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34653-34664.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorg Med Chem Lett, 27(16), 3794-3798.
  • NRO Chemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate (2018). Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • Asquith, C. R. M., et al. (2020). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate.
  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorg Med Chem Lett, 27(16), 3794-3798.
  • Shum, P. W., et al. (2001). The design and synthesis of purine inhibitors of CDK2. III. Nucleosides Nucleotides Nucleic Acids, 20(4-7), 1067-78.
  • ResearchGate (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Li, Y., et al. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Sci Rep, 7, 43239.
  • Heath, J. A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. J Med Chem, 56(13), 5519-35.
  • Bavetsias, V., et al. (2016). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J Med Chem, 59(4), 1388-409.
  • Organic Chemistry Portal (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Aapptec (n.d.). Coupling Reagents.
  • University of York (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.
  • ResearchGate (2020). Design strategy for the synthesis of piperazine and amide linked dimeric 1,2,3-triazoles.
  • Request PDF (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Bebbington, D., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Bioorg Med Chem Lett, 20(17), 5278-82.
  • Watanabe, K., et al. (2017). Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorg Med Chem Lett, 27(16), 3799-3803.
  • Mohareb, R. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Med Chem.
  • Lin, H. R., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6262.
  • Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 183.
  • Wujec, M., et al. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Int J Mol Sci, 24(21), 15872.
  • Bebbington, D., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Brandeis University.
  • Yan, C., et al. (2020). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New J. Chem., 44(40), 17359-17371.
  • Al-Ostath, A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3719.

Sources

developing assays for 1-(3-Methylpyridin-4-yl)piperazine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Biological Characterization of 1-(3-Methylpyridin-4-yl)piperazine

Abstract

The characterization of novel chemical entities is a foundational challenge in drug discovery and chemical biology. This compound is a heterocyclic compound incorporating two key pharmacophores: a pyridine ring and a piperazine moiety.[1][2] These structures are prevalent in a wide range of clinically successful drugs, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive, tiered strategy for elucidating the biological activity of this compound. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the proposed workflows are self-validating and robust. Detailed, step-by-step protocols for primary screening assays against high-probability target classes—G-Protein Coupled Receptors (GPCRs), monoamine transporters, and enzymes like Monoamine Oxidase (MAO)—are provided, complete with data interpretation guidelines and illustrative visualizations. This document is intended for researchers, scientists, and drug development professionals seeking a systematic approach to profile uncharacterized small molecules.

Introduction: Deconstructing the Molecule for Target Hypothesis

The structure of this compound offers immediate clues to its potential biological roles. The piperazine ring is a common structural motif in molecules targeting GPCRs and monoamine transporters, often serving as a key interaction scaffold and influencing physicochemical properties like solubility and cell permeability.[1][3] The 3-methylpyridine component, a bioisostere of a phenyl ring with an added hydrogen bond acceptor, is also a frequent constituent of bioactive compounds.[2][4]

Given these structural alerts, a logical starting point for characterization is to investigate its activity against target families that are frequently modulated by such compounds. Our proposed strategy is therefore focused on:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs.[5] The piperazine scaffold is a well-established feature of many GPCR ligands.

  • Monoamine Transporters (MATs): These include transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). They are critical regulators of neurotransmission and targets for antidepressants and stimulants.[6] Many piperazine-containing drugs exhibit activity at these transporters.[7]

  • Monoamine Oxidases (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[8][9] Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease.

This guide outlines a workflow to systematically test these hypotheses.

A Tiered Strategy for Biological Profiling

A phased approach is essential to efficiently allocate resources and build a coherent biological profile for the compound. We propose a three-tiered workflow, beginning with broad screening and progressively focusing on mechanism of action.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Tier 1 - Broad Target Screening cluster_2 Phase 3: Tier 2 - Hit Confirmation & Potency cluster_3 Phase 4: Tier 3 - Mechanism of Action (MoA) CompoundQC Compound QC (Purity, Solubility, Stability) GPCR_Screen GPCR Panel Screen (e.g., Calcium Flux Assay) CompoundQC->GPCR_Screen Proceed if stable & soluble MAT_Screen Monoamine Transporter Screen (e.g., Uptake Inhibition Assay) CompoundQC->MAT_Screen Proceed if stable & soluble Enzyme_Screen Enzyme Screen (e.g., MAO Activity Assay) CompoundQC->Enzyme_Screen Proceed if stable & soluble DoseResponse Dose-Response Analysis (EC50 / IC50 Determination) GPCR_Screen->DoseResponse Identified 'Hits' MAT_Screen->DoseResponse Identified 'Hits' Enzyme_Screen->DoseResponse Identified 'Hits' Selectivity Initial Selectivity Check (Test against related targets) DoseResponse->Selectivity MoA_Study Mechanism of Action Studies (e.g., Competition Binding Assays, Enzyme Kinetics) Selectivity->MoA_Study Confirmed, potent hits

Caption: Tiered workflow for characterizing this compound.

Foundational Step: Physicochemical Quality Control

Before any biological assay, it is critical to establish the quality and handling properties of the compound. This prevents artifacts and ensures reproducibility.

  • Purity Assessment: Use High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the purity of the compound.[10][11] A purity of >95% is recommended for initial screening.

  • Solubility Determination: Test solubility in aqueous buffers (e.g., PBS, HBSS) and common solvents like DMSO. Poor solubility can lead to false negatives or inaccurate potency values.

  • Stability Analysis: Assess the compound's stability in the assay buffer and solvent over the time course of the planned experiments. Degradation can reduce the effective concentration of the test article.

Detailed Protocols for Tier 1 Screening

The following protocols are designed for an initial, broad assessment of biological activity in a 96- or 384-well format, suitable for high-throughput screening (HTS).

Protocol 1: GPCR Activation Screening via Calcium Flux Assay

Rationale: This assay is a robust method for detecting the activation of GPCRs that couple to the Gαq signaling pathway.[12] Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i), which can be measured with a fluorescent indicator dye.[13] This provides a direct functional readout of receptor activation.

G Ligand Test Compound (Agonist) GPCR Gαq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Response Cellular Response DAG->Response Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Response

Caption: Simplified Gαq signaling pathway leading to calcium release.

Methodology:

  • Cell Culture: Plate cells stably expressing the target GPCR (e.g., HEK293 cells) into black-walled, clear-bottom 96-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range for testing (e.g., 100 µM to 1 nM final concentration).

    • Prepare controls: a known agonist for the receptor (positive control) and vehicle (DMSO in assay buffer, negative control).

  • Assay Execution:

    • Place the dye-loaded cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound plates into the cell plates and continue recording fluorescence for 60-120 seconds.

  • Self-Validation & Controls:

    • Positive Control: A known agonist should produce a robust increase in fluorescence.

    • Negative Control: The vehicle control should show no significant change from baseline.

    • Compound Autofluorescence: Run a parallel plate without cells but with the compound and dye to ensure the test compound itself is not fluorescent at the assay wavelengths.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Rationale: This functional assay measures the ability of a compound to block the reuptake of a specific substrate into cells expressing a monoamine transporter.[14][15] Inhibition of uptake indicates an interaction with the transporter. Radiotracer-based methods are the gold standard, but fluorescent substrates are also widely used for HTS applications.[6]

Methodology:

  • Cell Culture: Plate cells stably expressing the target transporter (e.g., DAT, SERT, or NET in HEK293 cells) in a 96-well plate and culture overnight.

  • Compound Pre-incubation:

    • Wash cells once with uptake buffer (e.g., Krebs-Henseleit buffer).

    • Add uptake buffer containing various concentrations of this compound or control compounds to the wells.

    • Controls: Include a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) as a positive control and vehicle (DMSO) as a negative control.

    • Incubate for 10-20 minutes at room temperature.

  • Substrate Addition & Uptake:

    • Add the labeled substrate to each well. This is typically a tritiated monoamine ([³H]-dopamine, [³H]-serotonin) or a fluorescent substrate analogue.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake, determined in preliminary experiments.[16]

  • Termination of Uptake:

    • Rapidly aspirate the buffer and wash the cells multiple times with ice-cold uptake buffer to remove extracellular substrate.

  • Signal Detection:

    • Radiometric: Lyse the cells with a scintillation cocktail and measure radioactivity using a scintillation counter.

    • Fluorescent: Lyse the cells and measure intracellular fluorescence using a plate reader.

  • Self-Validation & Controls:

    • Total Uptake: Wells with vehicle control + substrate.

    • Non-specific Uptake: Wells with a high concentration of a known inhibitor (e.g., 10 µM cocaine) + substrate. This defines the baseline signal in the absence of specific transporter activity.

    • Positive Control: A known inhibitor should reduce the signal from total uptake towards non-specific uptake.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: This biochemical assay measures the activity of MAO enzymes by detecting a product of the oxidative deamination reaction.[8] A common method involves a coupled enzyme system where the H₂O₂ produced by MAO reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorescent signal.[9] A decrease in signal in the presence of the test compound indicates enzyme inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer.

    • Prepare the MAO substrate (e.g., tyramine or benzylamine) and the detection probe/HRP mixture.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer.

    • Add this compound at various concentrations.

    • Controls: Include a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control and vehicle (DMSO) as a negative control.

    • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding the substrate and the HRP/probe mixture.

    • Immediately place the plate in a plate reader and measure the absorbance (e.g., ~560 nm) or fluorescence kinetically over 15-30 minutes, or as an endpoint reading after a fixed time.

  • Self-Validation & Controls:

    • 100% Activity Control: Wells with enzyme, substrate, and vehicle (no inhibitor).

    • 0% Activity Control (Background): Wells with substrate but no enzyme.

    • Positive Control: Known inhibitors should significantly reduce the rate of reaction.

    • Assay Interference: Test the compound in the absence of enzyme to ensure it doesn't directly react with the detection reagents.

Data Analysis and Interpretation

For each assay, the raw data (fluorescence units, counts per minute, absorbance) should be normalized and analyzed to determine compound potency.

Table 1: Example Dose-Response Data for an Inhibition Assay

Compound Conc. [M]Log [M]% Inhibition
1.00E-09-9.02.5
1.00E-08-8.08.1
1.00E-07-7.025.3
5.00E-07-6.348.9
1.00E-06-6.075.6
1.00E-05-5.095.2
1.00E-04-4.098.9

Analysis:

  • Normalization: For inhibition assays, normalize the data using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Curve Fitting: Plot the normalized response (% Inhibition or % Activation) against the logarithm of the compound concentration.

  • Potency Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists) value. The IC₅₀ is the concentration of the compound that elicits a 50% reduction in the measured activity.[16]

Conclusion and Path Forward

This application note provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. By employing a tiered approach that begins with broad screening across high-probability target classes and incorporates robust, self-validating protocols, researchers can efficiently identify primary biological activities. Positive "hits" from these Tier 1 screens should be advanced to Tier 2 for confirmation of potency and initial selectivity profiling, followed by Tier 3 mechanism-of-action studies to build a comprehensive understanding of the compound's pharmacology.[17]

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Allen, J. A., Roth, B. L. (2011). Strategies to discover unexpected targets for known drugs. Annual review of pharmacology and toxicology.
  • Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2015). Novel allosteric modulators of G protein-coupled receptors. Journal of Biological Chemistry.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Sitte, H. H., & Schmid, R. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research.
  • Schmid, R., & Sitte, H. H. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
  • Goodwin, A. (2021). Steady-state enzyme kinetics. The Biochemist.
  • Al-Bayati, Z. A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
  • LeadQuest Biotech. (n.d.). Transporter Assay.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
  • Reddy, P. R., & Kumar, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • Reddy, P. R., & Kumar, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
  • Dalmonego, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Wikipedia. (n.d.). 3-Methylpyridine.
  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416).
  • Al-Sultani, A. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules.
  • Sharma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • PubChem. (n.d.). 3-Methylpyridine.
  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • Ntola, C. N. M., et al. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules.

Sources

Application Notes and Protocols for the Utilization of 1-(3-Methylpyridin-4-yl)piperazine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyridinylpiperazine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent a critical class of enzymes in drug discovery.[1] Their dysregulation is a known driver in numerous pathologies, most notably cancer, rendering them high-value therapeutic targets.[2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern pharmacology.[1] Within the vast chemical space of potential inhibitors, certain scaffolds have emerged as "privileged structures" due to their favorable pharmacological and chemical properties. The piperazine moiety is one such scaffold, widely incorporated in drug design to modulate aqueous solubility, basicity, and to serve as a versatile linker between different pharmacophoric elements.[3][4] When combined with a pyridine ring, the resulting pyridinylpiperazine core offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive starting point for the design of potent and selective kinase inhibitors.[5]

This document provides a comprehensive guide for researchers on the application of 1-(3-Methylpyridin-4-yl)piperazine , a key building block and fragment, in the discovery and development of novel kinase inhibitors. We will detail its molecular rationale, provide step-by-step protocols for its evaluation, and discuss the interpretation of data to guide lead optimization efforts.

Molecular Profile and Design Rationale of this compound

The structure of this compound features a pyridine ring, which can act as a hinge-binding motif in the ATP-binding pocket of many kinases, and a piperazine ring, which often extends towards the solvent-exposed region of the active site.[6] The methyl group on the pyridine ring can provide additional van der Waals interactions and influence the electronics of the pyridine nitrogen. The secondary amine of the piperazine offers a convenient handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[7]

Caption: Chemical structure of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is crucial for evaluating the potential of this compound and its derivatives as kinase inhibitors. The workflow typically begins with broad biochemical screening, followed by more focused secondary assays and cellular characterization.[8]

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Primary_Screening Primary Screening (Kinase Panel) IC50_Determination IC50 Determination (e.g., ADP-Glo) Primary_Screening->IC50_Determination Hit Identification Target_Engagement Target Engagement (e.g., Phospho-Western) IC50_Determination->Target_Engagement Promising Hits Cellular_Potency Cellular Potency (Anti-proliferation Assay) Target_Engagement->Cellular_Potency SAR_Studies Structure-Activity Relationship (SAR) Cellular_Potency->SAR_Studies Validated Hits ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: A typical workflow for kinase inhibitor discovery and development.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine the IC50 value of this compound or its derivatives.

Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP and, therefore, inversely proportional to the degree of kinase inhibition.

Materials:

  • Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Substrate peptide specific for the kinase

  • This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a typical 10-point IC50 curve, start with a 100 µM concentration and perform 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well.

    • Add 1 µL of the compound dilution to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

    • Add 2.5 µL of a mixture containing the kinase and its substrate peptide to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement - Western Blot Analysis of Substrate Phosphorylation

This protocol assesses the ability of this compound derivatives to inhibit the phosphorylation of a specific downstream substrate in a cellular context.[9]

Principle: If the compound inhibits the target kinase within the cell, the phosphorylation level of its direct substrate should decrease. This change can be detected by Western blotting using a phospho-specific antibody.[2]

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase (e.g., K562 cells for BCR-ABL).

  • Cell culture medium and supplements.

  • This compound derivative.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Normalize the phospho-protein signal to the total protein signal.

    • Compare the normalized signals of treated samples to the DMSO control to determine the extent of inhibition.

Data Interpretation and Case Study

Hypothetical Screening Data

The following table presents hypothetical IC50 values for a derivative of this compound, "Compound X," against a panel of kinases.

Kinase TargetIC50 (nM) of Compound X
Kinase A25
Kinase B150
Kinase C>10,000
Kinase D800
Kinase E5,000

Interpretation: The data suggests that Compound X is a potent inhibitor of Kinase A, with good selectivity over other kinases in the panel. The high IC50 values for Kinases C and E indicate minimal off-target activity against these enzymes. Further investigation into the cellular activity against Kinase A is warranted.

Hypothetical Cellular Data

The Western blot results for Compound X in a cell line where Kinase A is active could be summarized as follows:

Compound X Conc. (nM)Normalized Phospho-Substrate Level (%)
0 (DMSO)100
1085
5040
25010
1000<5

Interpretation: Compound X demonstrates a dose-dependent inhibition of Kinase A substrate phosphorylation in a cellular environment, confirming its on-target activity. The cellular potency appears to be in the low nanomolar range, consistent with the biochemical data.

Structure-Activity Relationship (SAR) and Lead Optimization

Based on the initial findings, a medicinal chemistry effort can be launched to optimize the properties of the lead compound. The piperazine moiety is a prime site for modification.

SAR_Decision_Tree cluster_modifications Piperazine N-4 Modifications Start Lead Compound: This compound derivative (IC50 = 50 nM) Mod_A Add small alkyl group (e.g., -CH3) Start->Mod_A Mod_B Add bulky aromatic group (e.g., -benzyl) Start->Mod_B Mod_C Add polar group (e.g., -CH2CH2OH) Start->Mod_C Result_A Result: IC50 = 20 nM Improved Potency Mod_A->Result_A Result_B Result: IC50 = 500 nM Decreased Potency (Steric Hindrance?) Mod_B->Result_B Result_C Result: IC50 = 75 nM Improved Solubility Mod_C->Result_C

Caption: A simplified SAR decision tree for lead optimization.

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors. Its inherent structural features make it amenable to a systematic drug discovery workflow, from initial biochemical screening to cellular validation and lead optimization. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize this scaffold in their quest for new therapeutic agents.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments.
  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6.
  • PubMed. (2015, June 25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
  • PubMed. (2022, September). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • PubMed. (2003, October 6). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors.
  • PubMed Central. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.
  • PubMed. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors.
  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Kinase mTOR.
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • PubMed Central. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • PubMed. (n.d.). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors.
  • PubMed. (2017, January 12). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding.
  • National Institutes of Health. (2021, June 19). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors.

Sources

Application Notes and Protocols for the N-Alkylation of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast portfolio of approved pharmaceuticals targeting a wide range of diseases. The piperazine ring serves as a versatile scaffold, and modification at its N4 position is a critical strategy in drug discovery for fine-tuning a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1][2][3] 1-(3-Methylpyridin-4-yl)piperazine is a particularly valuable building block, incorporating both a nucleophilic secondary amine ripe for derivatization and a pyridyl group that can engage in crucial interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and the comparative advantages of different synthetic strategies. Three robust and widely applicable protocols are detailed: Direct Alkylation via SN2 reaction, Reductive Amination, and Michael Addition.

Core Concepts and Strategic Considerations

The successful N-alkylation of this compound hinges on understanding its chemical properties and the nuances of the chosen reaction pathway.

  • Reactivity and Selectivity: The substrate possesses two distinct nitrogen atoms: the secondary amine of the piperazine ring and the nitrogen of the pyridine ring. The piperazine nitrogen is sp³-hybridized, non-aromatic, and significantly more nucleophilic and basic than the sp²-hybridized pyridine nitrogen. Consequently, alkylation occurs selectively at the piperazine nitrogen under the conditions described herein.

  • Controlling Over-alkylation: A primary challenge in the alkylation of secondary amines is the potential for the newly formed tertiary amine product to react further with the alkylating agent, yielding an undesired quaternary ammonium salt.[4] This side reaction is often mitigated by the slow addition of the alkylating agent, using a specific stoichiometry, or by choosing a methodology like reductive amination where the product is inherently less reactive than the starting material under the reaction conditions.[1][5]

  • Choice of Base: In direct alkylation methods, a base is required to neutralize the acid (e.g., HBr, HCl) generated during the reaction. The choice of base is critical. Strong, non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine, DIPEA) or potassium carbonate (K₂CO₃) are preferred as they do not compete with the piperazine nucleophile.[4][6]

  • Solvent Selection: Solvents are chosen based on their ability to dissolve the reactants and their compatibility with the reaction conditions. Anhydrous polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM) are commonly employed.[1][6]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method represents the most traditional approach, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. It is particularly effective for primary and some secondary alkyl halides.

Principle

The lone pair of electrons on the secondary amine of the piperazine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A non-nucleophilic base scavenges the resulting proton to prevent the formation of an unreactive ammonium salt.

Experimental Protocol

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide, 1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0-1.2 eq) to the mixture. For highly reactive halides, dropwise addition via a syringe pump is recommended to minimize over-alkylation.[6]

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tertiary amine.

Visualization of Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Piperazine (1 eq) and Base (2 eq) in Solvent add_halide Add Alkyl Halide (1.1 eq) start->add_halide heat Heat (e.g., 70°C) Monitor by TLC/LC-MS add_halide->heat cool Cool to RT & Filter heat->cool concentrate Concentrate Filtrate cool->concentrate purify Purify by Column Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

Reductive amination is one of the most reliable and versatile methods for N-alkylation, particularly for preparing tertiary amines from secondary amines without the risk of quaternization.[1] It involves the reaction of the amine with a ketone or aldehyde, followed by in-situ reduction of the resulting iminium ion intermediate.

Principle

This compound condenses with an aldehyde or ketone to form a transient, unstable iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is present in the same pot to immediately reduce the iminium ion to the desired tertiary amine. STAB is preferred because it is less reactive towards the carbonyl starting material than the iminium intermediate.[1]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and inert atmosphere setup

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).[1]

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 10-15 minutes. Note that the reaction may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with the reaction solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to obtain the final product.

Visualization of Mechanism

G Amine Piperazine-Pyridine (R₂NH) Iminium Iminium Ion [R₂N=CR']⁺ Amine->Iminium + H₂O Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Iminium + H₂O Reducer NaBH(OAc)₃ Product Tertiary Amine (R₂N-CHR') Reducer->Product Reduction Iminium->Product Reduction

Caption: Mechanism of Reductive Amination.

Protocol 3: Michael Addition (Conjugate Addition)

This protocol is ideal for introducing substituents that contain an α,β-unsaturated electron-withdrawing group, such as acrylates, acrylonitriles, or vinyl ketones. The reaction is typically clean, high-yielding, and proceeds under mild conditions.

Principle

The nucleophilic piperazine nitrogen attacks the β-carbon of the electron-deficient alkene (the Michael acceptor) in a 1,4-conjugate addition. The resulting enolate intermediate is then protonated during workup (or by a proton source in the reaction) to give the final N-alkylated product.

Experimental Protocol

Materials:

  • This compound

  • Michael Acceptor (e.g., ethyl acrylate, acrylonitrile, 1.0-1.1 eq)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., methanol) in a round-bottom flask at room temperature.

  • Add the Michael acceptor (1.05 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours but can be left overnight.

  • Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.

Visualization of Workflow

G cluster_all Michael Addition Workflow Reactants Dissolve Piperazine in Solvent (MeOH) Addition Add Michael Acceptor (e.g., Acrylate) Reactants->Addition Stir Stir at RT Monitor by TLC/LC-MS Addition->Stir Isolate Concentrate Under Vacuum Stir->Isolate Product Pure Product Isolate->Product

Caption: Workflow for Michael Addition.

Comparative Summary of Protocols

FeatureDirect Alkylation (SN2)Reductive AminationMichael Addition
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO), Ketones (R₂C=O)α,β-Unsaturated Esters, Ketones, Nitriles
Key Reagents Non-nucleophilic base (K₂CO₃, DIPEA)Mild reducing agent (NaBH(OAc)₃)None (often self-catalyzed or base-catalyzed)
Typical Solvent ACN, DMFDCM, DCEMeOH, EtOH
Reaction Temp. Room Temp to 80 °CRoom TemperatureRoom Temperature
Advantages Simple setup, wide range of primary alkyl halides.Excellent for avoiding over-alkylation, broad substrate scope, mild conditions.[1]Atom economical, very mild conditions, often requires no catalyst, high yields.[7][8]
Limitations Risk of over-alkylation, can be sluggish with secondary halides.Requires a carbonyl compound, reducing agent adds cost and waste.Limited to specific types of alkylating agents (Michael acceptors).

References

  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation. Source: Organic Letters URL:[Link]
  • Title: Chapter 2: Synthetic Methods for Alkyl Amines. Source: Book Chapter URL:[Link]
  • Title: Synthesis of secondary and tertiary amines. Source: Organic Chemistry Portal URL:[Link]
  • Title: An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • Title: Buchwald–Hartwig amin
  • Title: Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts URL:[Link]
  • Title: Intramolecular reductive amination for the preparation of piperazines.
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Screening of conditions for the Michael addition reaction of the model...
  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Title: Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Title: Procedure for N-alkylation of Piperidine?
  • Title: 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-(3-Methylpyridin-4-yl)piperazine, a key building block in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of the target compound and separate it from potential process-related impurities and degradation products. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of phosphate buffer and acetonitrile, offering excellent selectivity and resolution. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3] This protocol provides a reliable analytical tool for quality control and stability testing throughout the drug development lifecycle.

Introduction

This compound is a heterocyclic compound frequently employed as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential to ensure consistent quality and to detect any degradation products that may arise during manufacturing, storage, or handling.[4]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it the cornerstone of pharmaceutical analysis.[5][6] This application note addresses the specific challenges of developing an HPLC method for a polar, basic compound like this compound. The method development strategy focuses on achieving optimal chromatographic performance by carefully selecting the column, mobile phase, and detection parameters to ensure a reliable and reproducible purity assessment.

Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities and degradation products. A reversed-phase approach was chosen due to its versatility and wide applicability in pharmaceutical analysis.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is fundamental to rational method development. This compound is a polar molecule containing basic nitrogen atoms, which influences its retention and peak shape in reversed-phase HPLC.[7][8] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H15N3[9]
Molecular Weight177.25 g/mol [9]
pKa (Predicted)10.27 ± 0.10[10]
Physical FormSolid[9]
Water SolubilitySoluble[10]

The basic nature of the molecule necessitates careful control of the mobile phase pH to ensure good peak shape and consistent retention.[7][8]

Selection of Chromatographic Conditions

The following sections detail the rationale behind the selection of the final chromatographic parameters.

  • Column Selection: A C18 column is a common first choice for reversed-phase HPLC due to its hydrophobic nature, which provides good retention for a wide range of compounds.[11] For polar and basic analytes, columns with high carbon loading and effective end-capping are preferred to minimize interactions with residual silanols, which can cause peak tailing.[7][8] An Agilent ZORBAX Extend-C18 column was selected for its stability at a wider pH range, offering flexibility during method development.

  • Mobile Phase Selection:

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH throughout the analysis, which is crucial for the reproducible ionization state of the basic analyte.[11] A pH of 7.0 was selected to ensure the analyte is in a suitable ionization state for retention and to achieve good peak symmetry.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and compatibility with the chosen buffer.[8]

    • Composition: An isocratic elution with a mixture of phosphate buffer and acetonitrile was found to provide the best balance between resolution, analysis time, and simplicity.

  • Detection Wavelength: The UV spectrum of this compound was analyzed to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 260 nm was chosen to ensure high sensitivity for the main peak and any potential impurities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was selected to ensure optimal column efficiency and reasonable analysis time. The column temperature was maintained at 30 °C to ensure reproducible retention times and improve peak shape.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

Instrumentation

An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 7.0) and acetonitrile in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: HPLC Operating Parameters

ParameterCondition
Column Agilent ZORBAX Extend-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 15 minutes

System Suitability

Before commencing any sample analysis, the performance of the chromatographic system must be verified by running a system suitability test (SST).[12][13][14] This ensures that the system is operating correctly and can produce reliable results.[15][16]

System Suitability Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[12]

  • Inject the standard solution five replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria listed in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

If the system suitability criteria are met, proceed with the sample analysis.[12] If not, investigate and rectify the issue before proceeding.

Method Validation Protocol

The developed analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] These studies expose the drug substance to various stress conditions to generate potential degradation products and ensure that the method can separate them from the parent peak.[17][18]

  • Prepare separate solutions of this compound (1 mg/mL in diluent).

  • Expose the solutions to the stress conditions outlined in Table 4.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration (100 µg/mL) with the diluent.

  • Analyze the stressed samples by HPLC and assess peak purity of the main peak using the DAD.

Table 4: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 4 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80°C for 48 hours
Photolytic Degradation Solid sample exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)

The method is considered specific if the main peak is resolved from all degradation products with a resolution of ≥ 2.0 and the peak purity angle is less than the peak purity threshold.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

The method is considered accurate if the mean recovery is within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Prepare six separate sample solutions of this compound at 100% of the target concentration.

  • Analyze the solutions on the same day, by the same analyst, and on the same instrument.

  • Calculate the % RSD of the purity values.

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the cumulative % RSD for both sets of data.

The method is considered precise if the % RSD is ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For the S/N approach:

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Data Presentation and Visualization

Workflow Diagrams

HPLC_Method_Development_Workflow cluster_prep 1. Preparation & Strategy cluster_dev 2. Method Optimization cluster_val 3. Method Validation (ICH Q2) cluster_final 4. Final Protocol A Define Analytical Goal: Purity Assessment B Review Analyte Properties: This compound A->B C Select Initial Conditions: Column, Mobile Phase, Detector B->C D Optimize Mobile Phase (pH, Organic %) C->D E Optimize Flow Rate & Column Temperature D->E F Finalize Method Parameters E->F G System Suitability Test F->G H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Document Application Note & Protocol K->L

Sources

large-scale synthesis of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust Large-Scale Synthesis of 1-(3-Methylpyridin-4-yl)piperazine

Abstract

This document provides a comprehensive technical guide for the , a key building block in contemporary pharmaceutical development. We present a detailed analysis of viable synthetic strategies, focusing on Nucleophilic Aromatic Substitution (SNAr) as the primary, industrially scalable method. An alternative approach via Palladium-catalyzed Buchwald-Hartwig amination is also discussed for contexts requiring broader substrate compatibility. The protocols herein are designed for scalability, safety, and high-purity output, addressing the needs of researchers, process chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a critical heterocyclic scaffold found in numerous biologically active molecules. Its synthesis on a large scale requires a robust, cost-effective, and safe process. The primary challenge in its synthesis is the selective formation of the C-N bond between the 4-position of the 3-methylpyridine ring and one of the nitrogen atoms of the piperazine moiety, while avoiding di-substitution.

Two principal synthetic routes dominate the landscape for forming N-arylpiperazines:

  • Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the reaction of an activated aryl halide with piperazine. For this compound, the starting material 4-chloro-3-methylpyridine is sufficiently activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to nucleophilic attack. This route is often preferred for large-scale production due to its operational simplicity and the absence of expensive metal catalysts.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers high versatility and generally proceeds under milder conditions than traditional methods.[1][2] It is an excellent alternative, particularly when the aryl halide is less reactive, though it introduces challenges related to catalyst cost, ligand selection, and palladium removal from the final product.[3]

This guide will focus on the SNAr approach as the primary protocol due to its economic advantages in a manufacturing context, with the Buchwald-Hartwig method detailed as a potent alternative.

Primary Protocol: Large-Scale Synthesis via SNAr

This protocol describes the direct coupling of 4-chloro-3-methylpyridine with piperazine. The core principle to achieving high mono-substitution selectivity is the use of a significant excess of piperazine, which statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the already-formed product.

Overall Reaction Scheme

Caption: SNAr synthesis of the target compound.

Materials and Equipment
Reagent / Material Grade Supplier Example Notes
4-Chloro-3-methylpyridine≥98%Sigma-Aldrich, Combi-BlocksLimiting reagent.
Piperazine (Anhydrous)≥99%Sigma-Aldrich, Acros OrganicsCorrosive solid, handle with care.[4]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificActs as a base to neutralize HCl byproduct.
TolueneAnhydrousVWR, Fisher ScientificReaction solvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium Hydroxide (NaOH)PelletsFisher ScientificFor aqueous solution preparation.
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerFor pH adjustment and extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeDrying agent.
Equipment
100 L Glass-Lined ReactorPfaudler, De DietrichWith overhead stirrer, reflux condenser, and N₂ inlet.
Heating/Cooling MantleFor temperature control.
20 L Rotary EvaporatorBüchiFor solvent removal.
Filtration ApparatusFor isolating solids.
Detailed Step-by-Step Protocol (1 kg Scale)

Safety First: This procedure must be conducted in a well-ventilated area or fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemically resistant gloves, and lab coats.[5]

  • Reactor Preparation:

    • Ensure the 100 L reactor is clean, dry, and purged with an inert nitrogen atmosphere.

    • Start the overhead stirrer at a moderate speed (e.g., 100-150 RPM).

  • Reagent Charging:

    • Charge the reactor with Toluene (20 L).

    • Add anhydrous Piperazine (4.0 kg, ~46.4 mol, 8.0 eq.). Note: Piperazine is a solid and may need to be handled in a glove bag to maintain anhydrous conditions.

    • Add powdered anhydrous Potassium Carbonate (1.62 kg, ~11.7 mol, 2.0 eq.).

    • Stir the resulting slurry for 30 minutes at ambient temperature.

  • Reaction Execution:

    • In a separate container, dissolve 4-Chloro-3-methylpyridine (1.0 kg, ~7.84 mol, 1.0 eq.) in Toluene (5 L).

    • Slowly add the 4-chloro-3-methylpyridine solution to the reactor over 1-2 hours. An initial exotherm may be observed; maintain the internal temperature below 40 °C.

    • Once the addition is complete, heat the reaction mixture to reflux (~110 °C).

    • Maintain at reflux for 12-24 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress every 4 hours using HPLC or TLC (e.g., Mobile Phase: 90:10:1 DCM/Methanol/NH₄OH). The reaction is complete when the 4-chloro-3-methylpyridine spot is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to ambient temperature.

    • Filter the mixture to remove potassium salts and excess piperazine. Wash the filter cake with Toluene (2 x 2 L).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove most of the toluene.

    • To the oily residue, add Dichloromethane (DCM, 20 L) and 2 M Hydrochloric Acid (15 L). Stir vigorously for 30 minutes. The product and excess piperazine will move into the aqueous layer as their hydrochloride salts.

    • Separate the layers. Discard the organic (DCM) layer.

    • Wash the aqueous layer with DCM (2 x 5 L) to remove any non-basic organic impurities.

    • Cool the aqueous layer in an ice bath and slowly basify to pH > 12 by adding 50% w/w Sodium Hydroxide solution. Maintain the temperature below 25 °C. The product will precipitate or form an oil.

    • Extract the product into DCM (3 x 10 L).

    • Combine the organic extracts.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous Sodium Sulfate (~500 g), stir for 1 hour, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

    • Purification via Crystallization: The crude product can often be purified by crystallization from a suitable solvent system like heptane/ethyl acetate.

    • Alternative (High-Purity): For very high purity, consider purification via salt formation. Dissolve the crude product in acetone and add a stoichiometric amount of glacial acetic acid to precipitate the crystalline piperazine diacetate salt.[6][7] The salt can be filtered, washed with cold acetone, and then neutralized with a base to regenerate the free base product.

  • Drying:

    • Dry the final product under vacuum at 40-50 °C until a constant weight is achieved.

Expected Outcome
Parameter Typical Value
Expected Yield 75-85%
Purity (HPLC) >98%
Physical Form Off-white to yellow solid
Molecular Weight 177.25 g/mol [8]

Alternative Protocol: Buchwald-Hartwig Amination

This method is advantageous when SNAr reactions are sluggish or fail. It involves a palladium catalyst and a specialized phosphine ligand to couple the aryl halide and piperazine.

Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(HNR₂)(L_n)]+X- OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(NR₂)L_n (Amido Complex) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Deprotonation->Product ArX Ar-X (4-Chloro-3-methylpyridine) ArX->OxAdd Amine HNR₂ (Piperazine) Amine->AmineCoord

Caption: The Buchwald-Hartwig amination catalytic cycle.[2]

Protocol Outline
  • Reagents: 4-Chloro-3-methylpyridine (1 eq.), N-Boc-piperazine (1.2 eq.) to ensure mono-substitution, a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq.).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • Charge the reactor with all solid components under an inert atmosphere.

    • Add the anhydrous solvent.

    • Heat the mixture to 80-100 °C until the reaction is complete (monitored by HPLC).

    • Cool, quench the reaction, and perform an extractive work-up.

    • The crude N-Boc protected product is then deprotected using strong acid (e.g., HCl in methanol or TFA in DCM).[9]

    • A final aqueous work-up and extraction yields the desired product.

Causality: The use of N-Boc-piperazine is critical in this protocol. Unlike the SNAr method where a large excess of piperazine is feasible, the cost of the catalyst system makes a stoichiometric reaction preferable. Mono-protection of the piperazine is the most reliable way to prevent the formation of the di-substituted byproduct.[6][10]

Analytical Quality Control

Confirm the identity and purity of the final product using a suite of analytical techniques.

Method Purpose Expected Result
¹H NMR Structural ElucidationPeaks corresponding to the methyl group, pyridine ring protons, and piperazine protons with correct integration and splitting patterns.
¹³C NMR Structural ConfirmationCorrect number of signals for all unique carbon atoms in the molecule.
LC-MS Identity & PurityA major peak corresponding to the product's mass-to-charge ratio ([M+H]⁺ ≈ 178.1) and purity assessment.
HPLC Purity DeterminationPurity ≥98% area/area.
Melting Point Purity CheckA sharp melting point consistent with literature values.

Health, Safety, and Environmental (HS&E) Considerations

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate PPE.[4]

  • 4-Chloro-3-methylpyridine: Harmful if swallowed or in contact with skin. It is a suspected irritant.

  • Solvents: Toluene and DCM are flammable and have associated health risks. Use in a controlled environment with proper ventilation and grounding to prevent static discharge.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers from extractions, must be disposed of according to local, state, and federal regulations. Consider solvent recycling where feasible to improve the process's green credentials.

Conclusion

The is most efficiently and economically achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. Key to the success of this route is the strategic use of excess piperazine to drive the reaction towards mono-substitution and minimize byproduct formation. The process involves standard industrial equipment and a straightforward extractive work-up, culminating in a high-purity product. The Buchwald-Hartwig amination serves as a robust, albeit more costly, alternative for specific applications. Adherence to the detailed protocols and safety guidelines outlined in this document will ensure a safe, scalable, and reproducible manufacturing process.

References

  • Maccioni, E., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 28(15), 5789.
  • Wikipedia contributors. (2023). "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). "Buchwald-Hartwig Amination Reagent Guide.
  • Akbar, S., & Hussein, W. M. (2023). "Buchwald–Hartwig reaction: an update." Request PDF on ResearchGate.
  • Organic Syntheses. (n.d.). "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses Procedure.
  • Google Patents. (2003). "WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Terrier, F., et al. (2010). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." The Journal of Organic Chemistry, 75(15), 5036–5043.
  • Carl ROTH GmbH + Co. KG. (n.d.). "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • CP Lab Safety. (n.d.). "this compound, 95% Purity.
  • Google Patents. (2023). "CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. (2015). "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities." PubChem.
  • ResearchGate. (2016). "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • Google Patents. (1959). "US2919275A - Purification of piperazine.
  • ResearchGate. (2018). "The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • National Center for Biotechnology Information. (2015). "Concerted Nucleophilic Aromatic Substitutions." PubChem.
  • National Center for Biotechnology Information. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PubChem.
  • ScienceDirect. (2021). "Synthesis of 1,3-oxazines based on piperazine.
  • National Center for Biotechnology Information. (2022). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." PubChem.
  • National Center for Biotechnology Information. (n.d.). "1-Methyl-4-(piperidin-4-yl)piperazine." PubChem.
  • MDPI. (2023). "Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.

Sources

Application Notes and Protocols for Pharmacokinetic Studies of 1-(3-Methylpyridin-4-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(3-Methylpyridin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of receptors and enzymes. Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is a critical step in the development of these analogs from promising hits into viable clinical candidates.[1][2] Favorable PK properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are as crucial as potent pharmacological activity for therapeutic success.[1] This guide provides a comprehensive overview of the key in vitro and in vivo studies essential for characterizing the pharmacokinetic properties of novel this compound analogs.

This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental designs, enabling users to adapt and troubleshoot these methods for their specific analogs.

I. Core Principles of Pharmacokinetic Evaluation

The primary goal of these studies is to quantify the concentration of the parent drug and its major metabolites over time in various biological matrices. This data allows for the calculation of key PK parameters that inform dosing regimens, predict drug-drug interactions, and provide a bridge between preclinical and clinical development.[3][4]

Key Pharmacokinetic Parameters

A typical pharmacokinetic study for a novel analog will aim to determine the following parameters[3]:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma after a dose.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The integral of the drug concentration-time curve, reflecting the total drug exposure over time.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

II. In Vitro Pharmacokinetic Assays: Early Assessment of Metabolic Fate

In vitro assays are cost-effective, high-throughput methods to assess the metabolic stability of new chemical entities early in the drug discovery process.[5][6] These assays help in ranking compounds and identifying potential metabolic liabilities.[6]

A. Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[7][8] Liver microsomes are subcellular fractions that are rich in these drug-metabolizing enzymes and are a standard tool for assessing Phase I metabolism.[8]

  • Test System: Pooled liver microsomes from different species (e.g., human, rat, mouse) are used to assess inter-species differences in metabolism.[8] Pooling microsomes from multiple donors minimizes the impact of inter-individual variability.[8]

  • Cofactor: The enzymatic activity of CYPs is dependent on the presence of NADPH.[7] Therefore, incubations are performed in the presence and absence of an NADPH-regenerating system to distinguish between enzymatic and non-enzymatic degradation.

  • Compound Concentration: A low compound concentration (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for the calculation of intrinsic clearance.[9]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare 10 mM stock solution of test compound in DMSO B Prepare working solutions of test compound and positive controls (e.g., Midazolam, Verapamil) A->B G Add test compound to microsome/buffer mix B->G C Thaw pooled liver microsomes (e.g., human, rat) on ice F Pre-warm microsomes and buffer to 37°C C->F D Prepare 100 mM phosphate buffer (pH 7.4) D->F E Prepare NADPH regenerating system H Initiate reaction by adding NADPH regenerating system E->H F->G G->H I Incubate at 37°C with shaking H->I J Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) I->J K Quench reaction by adding ice-cold acetonitrile with internal standard J->K L Centrifuge samples to pellet protein K->L M Transfer supernatant for LC-MS/MS analysis L->M N Quantify remaining parent compound M->N O Plot % remaining vs. time and calculate t½ and intrinsic clearance N->O in_vivo_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Data Interpretation A Acclimatize animals (e.g., Sprague-Dawley rats) B Fast animals overnight before dosing A->B D_IV Administer IV dose via tail vein B->D_IV D_PO Administer PO dose via oral gavage B->D_PO C Prepare dosing formulations (IV and PO) C->D_IV C->D_PO E Collect blood samples at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) D_IV->E D_PO->E F Process blood to obtain plasma E->F G Store plasma samples at -80°C until analysis F->G H Quantify drug concentration in plasma using a validated LC-MS/MS method G->H I Plot plasma concentration vs. time H->I J Perform non-compartmental analysis (NCA) to determine PK parameters (AUC, Cmax, t½, etc.) I->J K Calculate oral bioavailability (F%) J->K

Caption: Workflow for an in vivo single-dose pharmacokinetic study in rats.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimatize the animals for at least 3 days before the study.

    • Fast the animals overnight with free access to water before dosing.

  • Dose Administration:

    • IV Group: Administer the this compound analog at a dose of 2 mg/kg via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer the analog at a dose of 10 mg/kg by oral gavage. The drug can be formulated as a suspension or solution in a vehicle like 0.5% methylcellulose. [10]

  • Blood Collection:

    • Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-determined time points. For the IV group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the this compound analog in rat plasma. [11][12] * The method should include a sample preparation step, such as protein precipitation or solid-phase extraction, to remove plasma proteins.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration of the drug at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data. [4] * Determine the key pharmacokinetic parameters (AUC, CL, Vd, t½, Cmax, Tmax).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

IV. Bioanalytical Method: LC-MS/MS for Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed. [11][13]

Protocol Outline: LC-MS/MS Method Development and Validation
  • Sample Preparation:

    • Protein Precipitation: A simple and common method. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction: Offers a cleaner sample by partitioning the analyte of interest into an organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, but is more time-consuming and expensive to develop.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically a good starting point for piperazine-containing compounds.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for piperazine analogs due to the basic nitrogen atoms.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion, which provides high selectivity.

  • Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. [14]

V. Data Presentation and Interpretation

Clear and concise presentation of pharmacokinetic data is crucial for decision-making.

Example Quantitative Data Summary

The table below presents a hypothetical summary of the pharmacokinetic parameters for a novel this compound analog, "Compound X".

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC₀-t (ngh/mL) 320011200
AUC₀-inf (ngh/mL) 325011500
t½ (h) 4.55.0
CL (mL/min/kg) 10.2-
Vd (L/kg) 3.5-
F (%) -70.8

Data are presented as mean values (n=3 rats per group).

  • The Tmax of 1.0 hour after oral administration suggests that Compound X is absorbed relatively quickly.

  • The half-life of approximately 5 hours indicates that the drug is cleared from the body at a moderate rate.

  • The oral bioavailability of 70.8% is excellent, suggesting good absorption and/or low first-pass metabolism.

  • The high volume of distribution (3.5 L/kg) suggests that the compound distributes extensively into tissues outside of the plasma.

VI. Conclusion

The protocols and guidelines presented here provide a robust framework for the pharmacokinetic characterization of novel this compound analogs. A thorough understanding of the ADME properties of these compounds is indispensable for their successful development as therapeutic agents. By employing these methods, researchers can generate high-quality, reproducible data to guide lead optimization, support candidate selection, and enable the progression of promising new medicines to the clinic.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Eur J Med Chem.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Karger Publishers. (n.d.). SOP 13: Pharmacokinetic Data Analysis.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • Journal of Applied Pharmaceutical Science. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation.
  • International Journal of Pharmaceutical Research and Development. (n.d.). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity.
  • FDA. (n.d.). Guidance for Industry - Population Pharmacokinetics.
  • PMC. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clin Transl Sci.
  • FDA. (n.d.). Guidance for Industry.
  • Benchchem. (2025). The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubMed. (n.d.). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats.
  • MDPI. (n.d.). Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats.
  • ResearchGate. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
  • PubMed. (n.d.). Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats.
  • EMA. (2002). MRL - Piperazine Summary Report (3).
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica.
  • DOI. (n.d.). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Biol Pharm Bull. (2015). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection.

Sources

Troubleshooting & Optimization

improving yield of 1-(3-Methylpyridin-4-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in pharmaceutical research, 1-(3-Methylpyridin-4-yl)piperazine is a key intermediate in the synthesis of various biologically active molecules. However, its synthesis can present challenges, leading to suboptimal yields and the formation of impurities. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to optimize the synthesis of this important compound.

As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the chemistry behind them. This guide is structured to provide not only solutions but also the scientific reasoning to help you make informed decisions during your experiments.

Core Synthetic Strategies: An Overview

The synthesis of this compound is primarily achieved through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these pathways depends on factors such as available starting materials, cost, and desired scale.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a leaving group (typically a halide) on the pyridine ring by the nucleophilic piperazine. For this reaction to be efficient, the pyridine ring must be "activated" by electron-withdrawing groups. However, the 3-methyl group is electron-donating, which can make the SNAr reaction on a 4-halopyridine less favorable, often requiring harsh conditions.[1][2]

  • Buchwald-Hartwig Amination: A more modern and versatile approach, this palladium-catalyzed cross-coupling reaction forms the C-N bond between the pyridine ring and piperazine under milder conditions.[3] It has a broader substrate scope and often provides higher yields, though it requires careful control of the catalytic system.[4][5][6]

Synthetic_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination start_snar 4-Halo-3-methylpyridine (X = F, Cl) product This compound start_snar->product High Temp, Base Polar Aprotic Solvent start_bh 4-Halo-3-methylpyridine (X = Cl, Br) piperazine_snar Piperazine (Excess) piperazine_snar->product product_bh This compound start_bh->product_bh Inert Atmosphere Anhydrous Solvent piperazine_bh Piperazine piperazine_bh->product_bh catalyst Pd Catalyst + Ligand + Base catalyst->product_bh

Caption: Key synthetic routes to this compound.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is the most common issue, and the cause often depends on the synthetic route you have chosen.

For SNAr Reactions:

  • Potential Cause: Insufficient activation of the pyridine ring. The 3-methyl group is slightly electron-donating, which deactivates the 4-position towards nucleophilic attack. This makes the reaction inherently slow.[2]

  • Solution:

    • Choice of Leaving Group: The nature of the leaving group is critical. For SNAr, fluoride is significantly better than chloride or bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]

    • Reaction Conditions: Harsher conditions are often necessary. Increase the reaction temperature (refluxing in solvents like DMF or NMP) and ensure a sufficiently strong, non-nucleophilic base is present to neutralize the HX formed.

    • Solvent Choice: Use polar aprotic solvents (e.g., DMSO, DMF, NMP) which can solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity.

For Buchwald-Hartwig Amination:

  • Potential Cause: Inactive or poisoned catalyst. The palladium catalyst is sensitive to oxygen and water, which can lead to its deactivation.[4] The choice of ligand and base is also paramount for an efficient catalytic cycle.[7]

  • Solution:

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Anhydrous Reagents: Use anhydrous solvents and ensure your piperazine and base are dry. The presence of water can significantly lower the reaction rate.[4]

    • Catalyst System Optimization: The combination of the palladium precursor, phosphine ligand, and base is crucial. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often highly effective as they promote both the oxidative addition and the final reductive elimination steps.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4][5]

ParameterSNAr RecommendationBuchwald-Hartwig Recommendation
Starting Material 4-Fluoro-3-methylpyridine4-Chloro- or 4-Bromo-3-methylpyridine
Solvent DMSO, NMP, DMF (Polar Aprotic)Toluene, Dioxane, m-Xylene (Aprotic)[4]
Base K₂CO₃, Cs₂CO₃, Et₃NNaOt-Bu, K₃PO₄, LHMDS
Temperature High (120-180 °C)Moderate (80-120 °C)
Atmosphere Not critical, but inert is good practiceStrictly Inert (Ar or N₂) REQUIRED

Table 1. Recommended Starting Conditions for Synthesis Routes.

Troubleshooting_Low_Yield start Low or No Yield snar_path Are you using SNAr? start->snar_path bh_path Are you using Buchwald-Hartwig? start->bh_path snar_cause1 Cause: Poor Ring Activation / Bad Leaving Group snar_path->snar_cause1 Yes bh_cause1 Cause: Catalyst Inactivity bh_path->bh_cause1 Yes snar_sol1 Solution: 1. Use 4-Fluoro-3-methylpyridine. 2. Increase Temperature. 3. Use Polar Aprotic Solvent (DMSO). snar_cause1->snar_sol1 bh_sol1 Solution: 1. Ensure strict inert atmosphere. 2. Use anhydrous solvents/reagents. 3. Optimize Pd/Ligand/Base system. bh_cause1->bh_sol1

Caption: Troubleshooting logic for low product yield.

Q2: My reaction produces significant impurities. How can I minimize them?

Impurity formation can often be controlled by adjusting stoichiometry and reaction conditions.

  • Potential Cause 1: Di-substitution on Piperazine. Piperazine has two secondary amine groups. If the 4-halo-3-methylpyridine is in excess or equimolar, you risk forming the undesired N,N'-bis(3-methylpyridin-4-yl)piperazine.

    • Solution: Use a significant excess of piperazine (typically 2-5 equivalents).[8][9] This statistical advantage ensures that the pyridine starting material is more likely to react with an unreacted piperazine molecule than with the desired mono-substituted product. The excess piperazine can be easily removed during aqueous workup due to its high water solubility.[10]

  • Potential Cause 2 (Buchwald-Hartwig): Hydrodehalogenation. This is a common side reaction where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[3]

    • Solution: This side reaction can be minimized by carefully selecting the ligand and controlling the temperature. Overheating the reaction can sometimes favor this pathway. Re-evaluating the catalyst-to-ligand ratio may also be beneficial; a ratio of 1:1.5 (Pd:Ligand) has been found to be optimal in some cases to avoid side reactions.[4]

  • Potential Cause 3: Degradation. High reaction temperatures, especially in SNAr, can lead to the degradation of starting materials or the product over long reaction times.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, attempt the reaction at a slightly lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, SNAr or Buchwald-Hartwig?

There is no single "better" route; the optimal choice depends on your specific needs.

  • SNAr is generally less expensive, uses more readily available reagents, and does not require strictly inert conditions. However, it often requires high temperatures and may give lower yields, especially with less-activated substrates like 3-methylpyridine.[1][5]

  • Buchwald-Hartwig Amination is highly versatile, proceeds under milder conditions, and typically results in higher yields.[3] The main drawbacks are the cost of the palladium catalyst and ligands, and the strict requirement for an inert, anhydrous environment.[4] For difficult couplings or when high yield is paramount, Buchwald-Hartwig is often the superior method.

Q2: How can I effectively purify the final product?

A multi-step approach is usually best.

  • Aqueous Workup: After the reaction, perform an aqueous workup. If your reaction was in an organic solvent, wash it with water or a mild acid (like dilute HCl) to extract the highly water-soluble excess piperazine and any inorganic salts. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent like dichloromethane or ethyl acetate.[11]

  • Column Chromatography: This is the most common method for achieving high purity. A silica gel column is typically used.

    • Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To prevent the basic product from streaking on the acidic silica gel, add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine or pyridine) to the eluent.

  • Recrystallization: If the purified product is a solid and a suitable solvent system can be found, recrystallization is an excellent final step to obtain highly pure, crystalline material.[12]

Q3: My Buchwald-Hartwig reaction has stalled before completion. What should I do?

A stalled reaction often points to catalyst deactivation.

  • Check Inert Atmosphere: Ensure there are no leaks in your system that could introduce oxygen.

  • Reagent Purity: Impurities in the solvent or reagents can poison the catalyst. Ensure all materials are of high purity and appropriately dried.

  • Add More Catalyst: In some cases, a second charge of the catalyst and ligand can restart the reaction. Add a small portion (e.g., 0.5 mol%) of the pre-mixed catalyst/ligand and monitor for further conversion.

Exemplary Experimental Protocols

The following are generalized, step-by-step protocols. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis via SNAr
  • To a sealable reaction vessel, add 4-fluoro-3-methylpyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the starting pyridine.

  • Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, DCM/MeOH gradient with 1% Et₃N).

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.

  • Add 4-chloro-3-methylpyridine (1.0 eq) and piperazine (1.2 eq).

  • Add anhydrous toluene or dioxane via cannula to achieve a concentration of ~0.5 M.

  • Seal the flask and heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude residue as described in the SNAr workup.

By understanding the underlying principles of these synthetic routes and anticipating common pitfalls, you can effectively troubleshoot your experiments and significantly improve the yield and purity of this compound.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • US2919275A - Purification of piperazine - Google Patents.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
  • Piperazine - Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Recent Advances in Piperazine Synthesis | Request PDF - ResearchGate.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate.

Sources

Technical Support Center: Purification of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflow.

Understanding the Molecule and Its Challenges

This compound is a heterocyclic compound featuring two basic nitrogen centers: the pyridine ring nitrogen and the secondary amine of the piperazine moiety. This dual basicity, coupled with its polarity, presents a unique set of purification challenges. The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-methylpyridine with piperazine. Understanding this synthesis is key to anticipating potential impurities.

The pKa of 3-methylpyridine is approximately 5.63, indicating that the pyridine nitrogen in the final compound will be basic.[1][2] Piperazine itself has two pKa values, around 5.35 and 9.73. This composite basicity means the molecule's charge state is highly dependent on pH, a critical factor in both chromatographic and extractive purification methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the common synthetic route, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 4-chloro-3-methylpyridine and piperazine.

  • Bis-substituted Byproduct: 1,4-bis(3-methylpyridin-4-yl)piperazine, which can form if the stoichiometry is not carefully controlled.

  • Solvent and Reagent Residues: Residual organic solvents from the reaction and workup, as well as any inorganic salts from the base used.

Q2: My compound is streaking badly on my silica gel TLC plate and column. What's happening and how can I fix it?

A2: Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and low recovery.

  • Causality: The basic nitrogen atoms in your compound are strongly adsorbing to the acidic silica.

  • Solution: To mitigate this, you need to "mask" the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that will compete with your compound for binding to the silica, allowing it to move more freely down the column.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your mobile phase, for example, in a dichloromethane/methanol/ammonia system.

Q3: I'm struggling to find a good solvent system for column chromatography. Can you provide a starting point?

A3: For a polar, basic compound like this compound, a polar solvent system will be necessary.

  • Recommended Starting Point: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Begin with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the proportion of methanol.

  • Don't Forget the Modifier: As mentioned in Q2, always include a basic modifier like TEA (0.1-1%) in your solvent system.

  • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a more basic stationary phase like alumina.

Q4: Can I purify this compound without using column chromatography?

A4: Yes, non-chromatographic methods can be very effective, especially for larger scale purifications.

  • Acid-Base Extraction: This technique leverages the basicity of your compound. By dissolving the crude material in an organic solvent and extracting with an aqueous acid, your basic product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your pure product back into an organic solvent.

  • Recrystallization: If your crude material is a solid and has a moderate level of purity, recrystallization can be an excellent final purification step. The choice of solvent is critical. A good recrystallization solvent will dissolve your compound well when hot but poorly when cold. For this compound, consider solvent systems like ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.[1]

  • Salt Formation: You can selectively precipitate your product as a salt, such as the hydrochloride or diacetate salt. This can be a highly effective method for separating it from less basic or neutral impurities. The free base can then be regenerated by treatment with a base.

Purification Protocols

The following are detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography on Silica Gel

This method is ideal for purifying small to medium quantities of the compound and for separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Prepare a stock solution of your crude product in a small amount of DCM or MeOH.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a test solvent system. Start with 98:2 DCM:MeOH + 0.5% TEA.

    • Gradually increase the polarity of the mobile phase (e.g., 95:5, 90:10 DCM:MeOH) until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Slurry Packing (Recommended): In a beaker, mix the silica gel with your initial, least polar mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, then drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for polar compounds): Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification via Acid-Base Extraction

This is a scalable method for removing non-basic or weakly basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: Dissolve the crude material in DCM or ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated product will move to the aqueous (top) layer. Drain the organic layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is >10.

  • Back Extraction: Add an equal volume of fresh DCM or ethyl acetate to the basified aqueous layer in a clean separatory funnel. Shake vigorously and allow the layers to separate. The neutralized product will now be in the organic (bottom for DCM, top for ethyl acetate) layer. Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Data Summary

ParameterValue/RangeRationale
pKa (Pyridine N) ~5.6Estimated from 3-methylpyridine.[1][2] Important for determining the pH for protonation.
pKa (Piperazine N) ~9.7Estimated from piperazine. The more basic nitrogen, crucial for deprotonation.
Chromatography Mobile Phase DCM/MeOH with 0.1-1% TEAA standard system for polar basic compounds on silica gel.
TLC Rf Target 0.2 - 0.4Provides optimal separation on a column.
Acid Extraction pH < 2Ensures complete protonation of both basic nitrogens.
Base Extraction pH > 10Ensures complete deprotonation for extraction into an organic solvent.

Visual Workflows

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound analysis Analyze crude purity (TLC, NMR) start->analysis decision Purity > 85% and solid? analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography_path Column Chromatography decision->chromatography_path No, complex mixture extraction_path Acid-Base Extraction decision->extraction_path No, large scale & non-basic impurities final_purity Assess Final Purity (NMR, LC-MS) recrystallization->final_purity chromatography_path->final_purity extraction_path->final_purity pure_product Pure Product final_purity->pure_product

Caption: Decision tree for purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process of purification via acid-base extraction.

Acid_Base_Extraction start Crude product in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Add NaOH to pH > 10 aqueous1->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Product) separate2->organic2 dry Dry and Evaporate organic2->dry end Purified Product dry->end

Caption: Acid-base extraction workflow.

References

  • PubChem. 3-Methylpyridine.
  • FooDB. 3-Methylpyridine.

Sources

Technical Support Center: Stability of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for 1-(3-Methylpyridin-4-yl)piperazine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a bifunctional molecule containing both a piperazine and a 3-methylpyridine moiety, understanding its stability profile in solution is critical for ensuring experimental reproducibility, accuracy of analytical measurements, and the overall integrity of your research.

While extensive, peer-reviewed stability data for this specific molecule is not widely available in public literature, this guide is built upon established principles of heterocyclic chemistry and extensive data on the stability of its core structural components: piperazine and pyridine.[1][2][3] The insights provided herein are designed to help you anticipate potential challenges, troubleshoot common issues, and implement best practices for handling and storage.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: "I'm observing a progressive decrease in the concentration of my stock solution of this compound over a few days/weeks, even when stored in the dark. What are the likely causes?"

Answer: A gradual loss of the parent compound in solution, even without light exposure, typically points to chemical degradation driven by oxidation or reactions with solution components.

  • Probable Cause 1: Oxidation. The nitrogen atoms in both the piperazine and pyridine rings are susceptible to oxidation.[1] The tertiary amine in the piperazine ring and the nitrogen in the pyridine ring can be oxidized to form N-oxides.[1][4] This process can be accelerated by dissolved oxygen in the solvent or the presence of trace metal ions which can catalyze oxidation reactions.[5]

  • Probable Cause 2: pH-Mediated Instability. Although piperazine rings are generally stable, extreme pH conditions can promote degradation.[6] In highly acidic or basic solutions, slow hydrolysis or other pH-dependent reactions may occur over time. The optimal pH for stability is typically near neutral, but this must be determined empirically.

  • Probable Cause 3: Solvent Reactivity. While common laboratory solvents like DMSO and ethanol are generally considered inert, they are not entirely free of reactive impurities (e.g., peroxides in older ethers or THF). Ensure you are using high-purity, anhydrous grade solvents where appropriate. For aqueous solutions, the quality of the water is paramount.

Question 2: "My solution of this compound has developed a yellow or brownish tint. What does this signify?"

Answer: A change in color is a strong visual indicator of chemical degradation. This discoloration is often due to the formation of small quantities of highly conjugated byproducts.

  • Primary Indication: Oxidative Degradation. Oxidation of nitrogen-containing heterocyclic compounds is a common cause of color formation. The resulting N-oxides or subsequent degradation products can be chromophoric. Studies on related pyridine and piperazine compounds confirm that oxidation can lead to a variety of byproducts.[7][8][9]

  • Secondary Indication: Polymerization. Under certain conditions, such as elevated temperatures or the presence of catalysts, small amounts of polymeric side products can form, which are often colored.

Question 3: "How can I design a simple experiment to quickly assess the stability of my compound under my specific experimental conditions?"

Answer: A preliminary "forced degradation" or stress testing study is a standard pharmaceutical practice and can be scaled down for a research setting.[10][11][12][13] This involves subjecting your compound to conditions more severe than your experiment to rapidly identify potential liabilities.

Protocol: Rapid Stability Assessment

  • Preparation: Prepare several identical aliquots of your compound in the desired experimental solvent at a known concentration.

  • Stress Conditions: Expose each aliquot to a different stress condition for a defined period (e.g., 24-72 hours). Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).

    • Acid Stress: Add HCl to reach a final concentration of 0.1 M.

    • Base Stress: Add NaOH to reach a final concentration of 0.1 M.

    • Oxidative Stress: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 50-70°C).

    • Photostability: Expose to direct laboratory light or a photostability chamber.

  • Analysis: After the exposure period, neutralize the acid/base samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Evaluation: Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease indicates instability under that condition. The appearance of new peaks signifies the formation of degradation products.

This workflow is visualized in the diagram below.

G cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Application (24-72h) cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation prep Prepare Aliquots of This compound in Solution control Control (-20°C, Dark) acid Acid Stress (0.1 M HCl) base Base Stress (0.1 M NaOH) oxid Oxidative Stress (3% H₂O₂) thermal Thermal Stress (50-70°C) photo Photostability (Light Exposure) analyze Analyze All Samples (e.g., HPLC, LC-MS) control->analyze acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze eval Compare Stressed Samples to Control analyze->eval outcome1 Parent Peak Area ↓ (Instability Confirmed) eval->outcome1 outcome2 New Peaks Appear (Degradants Formed) eval->outcome2

Caption: Workflow for a rapid forced degradation study.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for a stock solution of this compound?

A: Based on the general stability of piperazine and pyridine derivatives, the following conditions are recommended to maximize shelf-life.[14][15]

ConditionShort-Term (1-2 weeks)Long-Term (>2 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Reduces rates of all chemical reactions. Avoid repeated freeze-thaw cycles.
Light Protect from light (Amber vials)Protect from light (Amber vials/foil)Prevents photodegradation, a common pathway for N-heterocycles.[16]
Atmosphere Tightly sealed vialPurge with Inert Gas (Ar, N₂)Minimizes exposure to atmospheric oxygen, reducing oxidative degradation.[17]
Solvent High-purity DMSO, DMF, EthanolAnhydrous, high-purity DMSO, DMFMinimizes water content for hydrolytic stability and reduces reactive impurities.

Q: Is the compound more susceptible to degradation in aqueous or organic solvents?

A: This is compound-specific, but generally, aqueous solutions present more stability challenges due to several factors:

  • Hydrolysis: The presence of water allows for potential hydrolysis, especially at non-neutral pH.

  • Oxidation: Dissolved oxygen is more problematic in aqueous media.

  • Microbial Growth: Non-sterile aqueous buffers can support microbial growth, which can degrade the compound.[3][18][19]

Organic solvents, particularly aprotic ones like DMSO and DMF, are often preferred for long-term storage of stock solutions.

Q: What are the primary sites of degradation on the this compound molecule?

A: The molecule has several sites susceptible to chemical attack. The likely "hot spots" for degradation are illustrated below.

G cluster_mol Potential Degradation Sites cluster_legend Key Susceptibilities mol N1_ox Pyridine N-Oxidation N4_ox Piperazine N-Oxidation CH_ox C-H Oxidation (α to N) Ring_cleavage Ring Cleavage (Harsh Conditions) p1->N1_ox [1] p2->N4_ox [1] p3->CH_ox [4] p4->Ring_cleavage [14]

Sources

Technical Support Center: Crystallization of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(3-Methylpyridin-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Introduction

This compound is a piperazine derivative with significant interest in pharmaceutical research. Achieving a crystalline solid form with desired purity, yield, and physical properties is a critical step in its development. However, like many piperazine-containing compounds, its crystallization can present challenges, including oiling out, poor crystal formation, and polymorphism. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of crystallization science.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound, offering potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" and Does Not Form Crystals

"Oiling out," or liquid-liquid phase separation, is a common challenge where the solute separates from the solution as a liquid phase instead of a solid.[1][2] This is often observed with compounds that have flexible structures or when the supersaturation level is too high.[1]

Possible Causes:

  • High Supersaturation: Rapid cooling or sudden addition of an anti-solvent can create a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.[2]

  • Low Melting Point/High Solubility: The compound may be highly soluble in the chosen solvent, or the boiling point of the solvent may be higher than the melting point of the solute.

  • Presence of Impurities: Impurities can interfere with the nucleation process and promote oiling out.[1]

Solutions:

  • Control Supersaturation:

    • Slower Cooling Rate: Employ a gradual cooling ramp to allow molecules sufficient time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the saturation point to maintain a metastable zone where crystal growth is favored over nucleation of an oil.[3]

  • Solvent System Optimization:

    • Change the Solvent: If oiling persists, changing the solvent to one with a lower boiling point or one in which the compound has a more moderate solubility can be effective.[4]

    • Use a Solvent Mixture: A mixture of solvents can modulate the solubility and promote crystallization.

  • Seeding:

    • Introduce a small number of seed crystals of the desired polymorphic form into the solution at a slightly supersaturated state. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1][2]

  • Increase Concentration: In some cases, a higher initial concentration can favor crystallization over oiling out, provided the supersaturation is carefully controlled.

Issue 2: Poor Crystal Yield

Low recovery of the crystalline product is a frequent problem that can impact the efficiency of your process.

Possible Causes:

  • High Solubility in the Mother Liquor: The compound may still be significantly soluble in the solvent at the final crystallization temperature.

  • Incomplete Crystallization: The cooling time may be insufficient for the crystallization process to reach equilibrium.

  • Formation of a Stable Oil: If the compound has oiled out, it may not solidify, leading to loss during filtration.

Solutions:

  • Optimize the Solvent System:

    • Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Consider using an anti-solvent to reduce the solubility of the compound in the mother liquor.

  • Adjust Temperature and Time:

    • Lower the final cooling temperature to further decrease the solubility of the product.

    • Increase the holding time at the final temperature to allow for complete crystallization.

  • Solvent Evaporation:

    • Controlled, slow evaporation of the solvent can increase the concentration and drive crystallization. This can be particularly useful for initial small-scale crystallizations to generate seed crystals.

Issue 3: Inconsistent Crystal Form (Polymorphism)

The ability of a compound to exist in more than one crystal form is known as polymorphism.[5] Different polymorphs can have different physical properties, including solubility and stability, making control of the crystal form crucial.

Possible Causes:

  • Solvent Effects: The choice of solvent can significantly influence which polymorph is nucleated and grows.

  • Supersaturation Level: Different levels of supersaturation can favor the formation of different polymorphs.

  • Temperature: The temperature at which crystallization occurs can determine the resulting crystal form.

Solutions:

  • Controlled Seeding: Seeding with crystals of the desired polymorph is the most effective way to ensure the formation of that specific form.[1]

  • Solvent Screening: Conduct a systematic solvent screen to identify solvents or solvent systems that consistently produce the desired polymorph.

  • Controlled Crystallization Conditions: Precisely control parameters such as cooling rate, stirring speed, and temperature to ensure reproducibility.

  • Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent can lead to the conversion of less stable forms to the most stable form over time.[1]

Experimental Protocols

Protocol 1: General Cooling Crystallization for this compound

This protocol provides a starting point for the cooling crystallization of this compound, based on common practices for similar piperazine derivatives.[6][7]

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol, isopropanol, or toluene)

  • Crystallization vessel with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60-70 °C) to achieve a clear, saturated solution.

  • Cooling:

    • Step 1 (Slow Cool): Cool the solution slowly (e.g., 10-20 °C/hour) to a temperature where nucleation is expected.

    • Step 2 (Seeding - Optional but Recommended): If seed crystals are available, add them at this stage to control the crystal form and size.

    • Step 3 (Hold): Hold the solution at this temperature for a period (e.g., 1-2 hours) to allow for crystal growth.

    • Step 4 (Final Cool): Continue cooling to a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

Q2: How can I generate seed crystals if I don't have any?

You can often generate initial seed crystals through slow evaporation of a dilute solution of your compound at room temperature. Alternatively, attempting crystallization from a variety of solvents on a small scale may yield some crystalline material that can be used for seeding.

Q3: My compound forms a salt during crystallization. How should I handle this?

The formation of a salt, such as a hydrochloride or acetate, can be an effective purification strategy for piperazine compounds.[7] These salts often have better-defined crystal structures and may be less prone to oiling out. The free base can typically be regenerated by neutralizing the salt with a suitable base after isolation.

Q4: What analytical techniques should I use to characterize my crystals?

To characterize the crystalline form of this compound, you should consider using:

  • Powder X-ray Diffraction (PXRD): To identify the crystal form and assess polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates.

  • Microscopy: To visually inspect crystal morphology and size.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
Physical FormSolid

Visualizations

Troubleshooting_Workflow Start Crystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes InconsistentForm Inconsistent Crystal Form Problem->InconsistentForm Yes Success Successful Crystallization Problem->Success No Solution_Oiling Control Supersaturation - Slower Cooling - Slower Anti-solvent Addition - Seeding OilingOut->Solution_Oiling Solution_Yield Optimize Solvent System - Adjust Temperature/Time - Solvent Evaporation LowYield->Solution_Yield Solution_Form Control Polymorphism - Seeding - Solvent Screening - Slurry Conversion InconsistentForm->Solution_Form Solution_Oiling->Start Retry Solution_Yield->Start Retry Solution_Form->Start Retry

Caption: A general troubleshooting workflow for crystallization issues.

References

  • Google Patents. (n.d.). Synthesis and crystallization of piperazine ring-containing compounds.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
  • Google Patents. (2009). Patent Application Publication (10) Pub. No.: US 2009/0227791 A1.
  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ResearchGate. (2025). A method to crystallize substances that oil out.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H15N3, 1 gram.
  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
  • MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • Journal of the Mexican Chemical Society. (2024). In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking.

Sources

Technical Support Center: Synthesis of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the primary synthetic routes and provide actionable, field-proven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what is the core mechanism?

The most prevalent and industrially relevant method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

The core of this reaction involves the displacement of a leaving group, typically a halide like chlorine, from an electron-deficient aromatic ring by a nucleophile. In this specific synthesis, piperazine acts as the nucleophile, and 4-chloro-3-methylpyridine is the electrophilic aromatic substrate. The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1][2] The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.[2] The subsequent expulsion of the chloride ion restores aromaticity and yields the final product.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

This is a classic issue in reactions involving piperazine. The most likely culprit is the 1,4-disubstituted piperazine byproduct , specifically 1,4-bis(3-methylpyridin-4-yl)piperazine.

Causality: The product, this compound, still possesses a reactive secondary amine (N-H) on the piperazine ring. This amine can act as a nucleophile and react with another molecule of the starting material, 4-chloro-3-methylpyridine, leading to double substitution.

Troubleshooting & Prevention:

  • Control Stoichiometry: The most effective way to minimize this side reaction is to use a molar excess of piperazine relative to the 4-chloro-3-methylpyridine. A common starting point is using 2 to 5 equivalents of piperazine. This statistical advantage ensures the electrophile is more likely to encounter an unreacted piperazine molecule than the mono-substituted product.

  • Slow Addition: Adding the 4-chloro-3-methylpyridine solution slowly to the reaction mixture containing piperazine can help maintain a high concentration of the unreacted piperazine, further disfavoring the second substitution.

  • Protecting Groups: For applications requiring extremely high purity, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). After the SNAr reaction, the Boc group can be removed under acidic conditions. This multi-step approach, while longer, completely prevents the formation of the disubstituted byproduct.

Q3: My reaction yield is very low, and I'm recovering a lot of my starting material, 4-chloro-3-methylpyridine. What factors could be contributing to this?

Low conversion is a common hurdle. Several factors, often interconnected, can lead to a sluggish or incomplete reaction.

Troubleshooting Low Conversion:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Temperature SNAr reactions often require significant thermal energy to overcome the activation barrier, especially when the aromatic ring is not highly activated.[2][3] Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at various temperature points (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and byproduct formation.
Inappropriate Solvent The choice of solvent is critical. It must solubilize the reactants and stabilize the charged Meisenheimer intermediate.[2] Action: Dipolar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[4] If using a less polar solvent like toluene, the reaction may be significantly slower.
Base Inefficiency A base is often required to deprotonate the piperazine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Action: Ensure you are using a suitable base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) in sufficient quantity (at least 2 equivalents if piperazine is not in large excess). The base should be strong enough to deprotonate piperazine but not so strong as to cause other side reactions.
Presence of Water Excessive water in the reaction can lead to the hydrolysis of 4-chloro-3-methylpyridine to 3-methyl-4-hydroxypyridine, consuming your starting material in a non-productive pathway. Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
Q4: Are there alternative synthetic routes if the SNAr reaction is problematic?

Yes, if the SNAr approach proves inefficient, particularly due to a poorly activated pyridine ring, a Buchwald-Hartwig amination is a powerful alternative.[5][6]

This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[5] It offers several advantages, including milder reaction conditions and a broader substrate scope, but also introduces its own set of complexities.[7]

  • Components: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄).

  • Potential Issues: The primary challenge is often catalyst deactivation or the formation of side products from competing reactions like hydrodehalogenation (replacement of the halogen with hydrogen).[7] Optimization of the catalyst, ligand, base, and solvent system is crucial for success.

Q5: How can I effectively purify the final product and remove unreacted piperazine and the disubstituted byproduct?

Purification can be challenging due to the similar basic nature of the product, starting material (piperazine), and the primary byproduct. A multi-step purification strategy is often necessary.

Purification Workflow:

  • Aqueous Workup/Extraction: After the reaction, perform an acidic wash (e.g., with dilute HCl) to move all basic components into the aqueous layer, leaving non-polar impurities in the organic phase. Then, basify the aqueous layer (e.g., with NaOH) to a high pH and extract the free amines back into an organic solvent like dichloromethane or ethyl acetate. This will remove many inorganic salts and some polar, non-basic impurities.

  • Column Chromatography: This is the most effective method for separating the mono-substituted product from the disubstituted byproduct and any remaining starting materials.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) in the mobile phase is often essential to prevent the basic compounds from streaking on the silica gel, leading to better separation.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step. Alternatively, forming a specific salt of the desired product (e.g., the dihydrochloride or citrate salt) can sometimes facilitate selective precipitation and purification.[8]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving common experimental problems.

Problem 1: Multiple Unidentified Spots on TLC/LC-MS

Symptom: The reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, making it difficult to identify the product.

Diagnostic Workflow:

Caption: Diagnostic workflow for unidentified reaction products.

Problem 2: Product Appears Oily or Fails to Solidify

Symptom: The expected solid product is isolated as a persistent oil or gum.

Potential Causes & Solutions:

  • Residual Solvent: The product may be retaining high-boiling point solvents like DMSO or DMF.

    • Solution: Co-evaporate with a lower-boiling point solvent like toluene or heptane multiple times under reduced pressure. Lyophilization (freeze-drying) from a suitable solvent like 1,4-dioxane can also be effective.

  • Impurities: The presence of even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify a small sample by preparative TLC or HPLC to obtain a seed crystal. Use this crystal to attempt to induce crystallization in the bulk material.

  • Hygroscopic Nature: The product may be absorbing atmospheric moisture.

    • Solution: Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and use desiccants.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add piperazine (4.3 g, 50 mmol, 5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL). Stir the mixture until the piperazine has dissolved.

  • Reagent Addition: In a separate flask, dissolve 4-chloro-3-methylpyridine (1.27 g, 10 mmol, 1 equivalent) in anhydrous DMSO (5 mL).

  • Reaction: Add the 4-chloro-3-methylpyridine solution dropwise to the piperazine solution over 15 minutes.

  • Heating: Heat the reaction mixture to 110-120°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Protocol 2: Analytical Characterization by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Expected Masses:

      • This compound: [M+H]⁺ = 192.1

      • 1,4-bis(3-methylpyridin-4-yl)piperazine: [M+H]⁺ = 283.2

      • 4-chloro-3-methylpyridine: [M+H]⁺ = 128.0

      • Piperazine: [M+H]⁺ = 87.1

Visualizing Side Reaction Pathways

The following diagram illustrates the primary desired reaction pathway versus the most common side reaction, the formation of the disubstituted byproduct.

G cluster_0 Reactants cluster_1 Products & Byproducts 4-chloro-3-methylpyridine 4-chloro-3-methylpyridine Product This compound 4-chloro-3-methylpyridine->Product + Piperazine (Desired) Piperazine Piperazine Piperazine->Product Byproduct 1,4-bis(3-methylpyridin-4-yl)piperazine Product->Byproduct + 4-chloro-3-methylpyridine (Side Reaction)

Caption: Competing reaction pathways in the synthesis.

References
  • Wikipedia.
  • Jensen, K. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
  • United Nations Office on Drugs and Crime (UNODC).
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Al-Ghannam, S. M. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Research. [Link]
  • Not Voodoo. (2018).
  • Beyki, M. H., et al. (2015). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • ResearchGate. (2017).
  • Kappe, C. O., et al. (2015).
  • DeRuiter, J. (2010). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution Reactions. YouTube. [Link]
  • Google Patents.
  • Tron, G. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
  • Kumar, N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research. [Link]
  • CP Lab Safety. This compound, 95% Purity, C10H15N3, 1 gram. [Link]
  • Aslan, F. B., et al. (2020). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]
  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2018). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
  • Handa, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]
  • Gucka, M., et al. (2021). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

Sources

Technical Support Center: Analytical Method Validation for 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 1-(3-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental procedures. The information herein is synthesized from established analytical practices for piperazine derivatives and foundational validation principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical method validation for this compound.

Q1: What is the recommended initial analytical technique for the quantification of this compound?

A1: For the quantification of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended starting point. The presence of the methylpyridine moiety in the molecule provides a UV chromophore, which should allow for direct detection without the need for derivatization, a common step for simple piperazine compounds that lack a strong chromophore.[1][2][3][4]

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

A2: The critical parameters for HPLC method development include:

  • Column Selection: A C18 column is a good initial choice for retaining the moderately polar this compound.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic piperazine and pyridine nitrogens.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Flow Rate and Column Temperature: These parameters should be optimized to achieve good peak shape, resolution, and a reasonable run time.

Q3: What are the essential validation parameters that need to be assessed according to regulatory guidelines (e.g., ICH)?

A3: A comprehensive analytical method validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Is a derivatization step necessary for the analysis of this compound?

A4: Unlike simple piperazine, which often requires derivatization to be detected by UV, this compound contains a pyridine ring system, which is a chromophore. Therefore, derivatization is likely not necessary for UV-based detection. However, for trace-level analysis or if matrix interference is significant, derivatization followed by fluorescence detection or mass spectrometry could be considered to enhance sensitivity and specificity.

Part 2: Troubleshooting Guide

This section provides solutions to common problems that may arise during the analytical method validation of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions between the basic analyte and acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Use a base-deactivated column. 2. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 5. Replace the column with a new one.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Inadequate column equilibration. 4. Variations in column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Perform a system leak test. 3. Equilibrate the column for a sufficient time with the mobile phase before injection. 4. Use a column oven to maintain a constant temperature.
Low Sensitivity/Poor Signal-to-Noise Ratio 1. Suboptimal detection wavelength. 2. Low analyte concentration. 3. High background noise from the mobile phase. 4. Detector lamp issue.1. Determine the λmax of the analyte and set the detector to this wavelength. 2. Increase the sample concentration or injection volume. 3. Use high-purity solvents and reagents for the mobile phase. 4. Check the detector lamp's energy and replace it if necessary.
Failure to Meet Accuracy/Recovery Criteria 1. Incomplete sample extraction. 2. Analyte degradation during sample preparation. 3. Matrix effects. 4. Inaccurate standard preparation.1. Optimize the extraction procedure (e.g., solvent, time, temperature). 2. Investigate the stability of the analyte in the sample matrix and processing solvents. 3. Use a matrix-matched calibration curve or the standard addition method. 4. Carefully prepare and verify the concentration of standard solutions.
Poor Precision (%RSD too high) 1. Inconsistent injection volumes. 2. Variability in sample preparation. 3. Unstable HPLC system. 4. Sample inhomogeneity.1. Check the autosampler for proper functioning. 2. Ensure a consistent and well-documented sample preparation procedure. 3. Allow the HPLC system to stabilize before starting the analysis. 4. Ensure the sample is homogeneous before taking an aliquot for analysis.

Part 3: Experimental Protocols and Visualization

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation MD1 Select HPLC Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 System Suitability Testing MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Prepare Validation Protocol V6->D1 Compile Data D2 Execute Validation Experiments D1->D2 D3 Prepare Validation Report D2->D3

Caption: A flowchart of the HPLC method validation process.

Step-by-Step Protocol for Linearity Assessment
  • Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range could be 50% to 150% of the target analyte concentration.

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Record the peak area for each injection.

  • Construction of Calibration Curve: Plot a graph of the mean peak area versus the corresponding concentration.

  • Linear Regression Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²). The r² value should typically be ≥ 0.999.

References

  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • NTU Journal of Pure Sciences.
  • Briti Scientific. 1-Ethyl-4-(pyridin-3-ylmethyl)piperazine. [Link]
  • ResearchGate.
  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
  • Trade Science Inc. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • CP Lab Safety. This compound, 95% Purity, C10H15N3, 1 gram. [Link]
  • Hexonsynth. List of In-stock Piperazine impurities-Buy Online. [Link]
  • Chemspace. 3-methyl-1-(3-methylpyridin-4-yl)piperazine. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-(3-Methylpyridin-4-yl)piperazine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving optimal solubility of this compound in your bioassays. Inaccurate concentration due to poor solubility can lead to unreliable data, affecting everything from initial hit validation to structure-activity relationship (SAR) studies. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to ensure your experimental success.

Part 1: Understanding the Compound - FAQs

This section addresses the fundamental physicochemical properties of this compound, which are critical for making informed decisions about your solubilization strategy.

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is a dibasic compound, meaning it has two nitrogen atoms that can accept protons. Its structure consists of a piperazine ring attached to a 3-methylpyridine ring. Both of these rings contain basic nitrogen atoms, making the molecule's solubility highly dependent on the pH of the aqueous environment. The presence of these basic nitrogens allows for protonation in acidic conditions, which significantly increases the molecule's polarity and, consequently, its aqueous solubility.

Q2: What are the estimated pKa values for this compound, and why are they important?
  • Piperazine: This moiety has two pKa values, approximately 5.35 and 9.73 [1].

  • 3-Methylpyridine: The pyridine nitrogen in 3-methylpyridine has a pKa of approximately 5.63-5.68 [2][3][4].

Based on these, we can estimate the two pKa values for this compound to be approximately:

  • pKa1 ≈ 5.5 - 6.0 (associated with the pyridine nitrogen)

  • pKa2 ≈ 9.5 - 10.0 (associated with the piperazine nitrogen not directly attached to the pyridine ring)

These pKa values are crucial because they dictate the ionization state of the molecule at a given pH. According to the Henderson-Hasselbalch equation, a compound is most soluble in its ionized form. Therefore, to dissolve this weakly basic compound, the pH of the solution should be significantly lower than its pKa values.

Q3: What is the predicted lipophilicity (LogP) of this compound?

A3: The predicted octanol-water partition coefficient (LogP), a measure of lipophilicity, for this compound is estimated to be in the range of 1.5 to 2.5 . This moderate lipophilicity suggests that while it has some preference for non-polar environments, it is not excessively greasy. However, this level of lipophilicity can still lead to solubility challenges in purely aqueous buffers.

Part 2: Practical Guidance & Troubleshooting

This section provides step-by-step protocols and troubleshooting advice for common solubility issues encountered during bioassay preparation.

Q4: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A4: This is a very common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and if the compound's concentration in the final aqueous solution exceeds its solubility limit, it will precipitate.

Here is a decision tree to help you troubleshoot this issue:

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5%. Is precipitation still observed? check_dmso->reduce_dmso Yes check_ph Is the buffer pH > 6.0? check_dmso->check_ph No reduce_dmso->check_ph Yes use_cosolvent Try a different co-solvent (e.g., Ethanol, PEG400). reduce_dmso->use_cosolvent No, problem solved. lower_ph Lower buffer pH to 5.0-6.0. Does precipitation persist? check_ph->lower_ph Yes check_ph->use_cosolvent No use_excipient Consider using a solubilizing excipient. lower_ph->use_excipient Yes hcl_salt Prepare the HCl salt of the compound. lower_ph->hcl_salt No, problem solved.

Solubilization Troubleshooting Workflow

Q5: What is the maximum concentration of DMSO I can use in my bioassay?

A5: The tolerance to DMSO varies significantly between different assay types and cell lines. Here are some general guidelines:

Assay TypeRecommended Max. DMSO ConcentrationNotes
Cell-Based Assays 0.1% - 0.5% [5][6][7][8][9]Primary cells are often more sensitive than immortalized cell lines. Always run a vehicle control with the same final DMSO concentration as your test samples.
Enzyme Assays < 1% - 2% [10][11][12][13]Some robust enzymes can tolerate up to 5-10%, but this must be determined empirically. It is crucial to perform a DMSO tolerance test for your specific enzyme.

It is imperative to perform a dose-response experiment to determine the maximal DMSO concentration that does not significantly affect your specific assay's performance. [11][13]

Q6: How can I use pH adjustment to improve the solubility of this compound?

A6: Leveraging the compound's basic nature is a powerful way to enhance its aqueous solubility. By lowering the pH of your buffer, you can protonate the nitrogen atoms, making the molecule more polar and water-soluble.

Protocol for pH-Dependent Solubility Enhancement:

  • Prepare a Concentrated Stock in DMSO: Prepare a 10-20 mM stock solution of the compound in 100% DMSO.

  • Select an Appropriate Buffer: Choose a buffer system with a pKa value close to your desired final pH. For this compound, a buffer in the pH range of 5.0 - 6.0 is a good starting point. Acetate or citrate buffers are suitable choices.

  • Prepare Working Solutions:

    • Perform serial dilutions of your DMSO stock in 100% DMSO to create a range of concentrations.

    • Add a small aliquot of each DMSO dilution to your acidic buffer. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

  • pH Adjustment (if necessary): After adding the compound, re-check the pH of your final solution and adjust with dilute HCl if needed.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes before use in your assay. Visually inspect for any signs of precipitation.

The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to non-ionized compound at a given pH, which directly relates to solubility[5][6][14][15]. For a weak base, the equation is:

pH = pKa + log([Base] / [Conjugate Acid])

Where [Base] is the non-ionized, less soluble form and [Conjugate Acid] is the ionized, more soluble form. To maximize the concentration of the soluble, ionized form, the pH of the solution should be at least 1-2 units below the lowest pKa of the compound.

Q7: Are there other solubilizing agents I can use besides DMSO and pH adjustment?

A7: Yes, if DMSO and pH manipulation are not sufficient or compatible with your assay, you can explore the use of co-solvents and excipients.

  • Co-solvents: Water-miscible organic solvents can be used, but their compatibility with your assay must be validated.

    • Ethanol: Can be a good alternative to DMSO.

    • Polyethylene Glycol 400 (PEG400): Often used in preclinical formulations.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[16]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and can be effective for solubilizing weakly basic compounds.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer.

  • Prepare a concentrated stock of your compound in DMSO.

  • Add the DMSO stock of your compound to the cyclodextrin-containing buffer with vigorous vortexing.

  • Allow the solution to equilibrate, with sonication if necessary, to facilitate the formation of the inclusion complex.

Q8: Would preparing a hydrochloride (HCl) salt of the compound be beneficial?

A8: Absolutely. For weakly basic compounds, forming a salt is a standard and highly effective method to increase aqueous solubility.[1][9][10][11] The hydrochloride salt of this compound will be significantly more soluble in neutral aqueous solutions compared to the free base form.

Protocol for In-situ HCl Salt Formation for Screening:

  • Accurately weigh the free base of the compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

  • Add a stoichiometric equivalent of HCl (dissolved in the same solvent) to the solution. For this dibasic compound, you can aim for a 1:1 or 1:2 molar ratio of compound to HCl.

  • The HCl salt may precipitate out. If so, it can be isolated by filtration and dried.

  • Alternatively, for screening purposes, you can create a stock solution of the salt in situ and then dilute it into your aqueous buffer.

Part 3: Experimental Protocols

Kinetic Solubility Assay

This high-throughput assay can help you quickly determine the apparent solubility of your compound under specific buffer and co-solvent conditions.[14]

G prep_stock 1. Prepare 10 mM stock in 100% DMSO serial_dilute 2. Serially dilute stock in 100% DMSO prep_stock->serial_dilute add_to_buffer 3. Add 2 µL of each dilution to 98 µL of assay buffer in a 96-well plate serial_dilute->add_to_buffer incubate 4. Shake for 2 hours at room temperature add_to_buffer->incubate filter 5. Filter through a solubility filter plate incubate->filter analyze 6. Analyze filtrate by HPLC-UV or LC-MS/MS filter->analyze

Kinetic Solubility Assay Workflow

References

  • 3-Methylpyridine | (C5H4N)CH3 | CID 7970. PubChem. [Link]
  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Showing Compound 3-Methylpyridine (FDB004416). FooDB. [Link]
  • DMSO usage in cell culture. LifeTein. [Link]
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • What the concentration of DMSO you use in cell culture assays?.
  • DMSO in cell based assays. Scientist Solutions. [Link]
  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
  • Cyclodextrin. Wikipedia. [Link]
  • Can I use Cyclodextrin to improve the solubility of a compound?.
  • Showing metabocard for 3-Methylpyridine (HMDB0061887).
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. [Link]
  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportion
  • Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/01d467771746f32e920d9342718a24559b910243/figure/5]([Link]
  • Recent advances on aqueous solubility prediction. PubMed. [Link]
  • method for salt preparation.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH. [Link]
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
  • 1-Methyl-4-(3-pyridin-3-yl-5,6-dihydrobenzo[b][2]benzothiepin-5-yl)piperazine. PubChem. [Link]
  • Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA).
  • A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stear
  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Edinburgh Research Explorer. [Link]
  • Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Recent Advances on Aqueous Solubility Prediction.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • LogP of Chemical Structures. Kaggle. [Link]

Sources

Technical Support Center: Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of the Symmetrical Diamine

The piperazine ring is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[1][2][3] However, its symmetrical nature, with two nucleophilic secondary amines, presents a significant synthetic hurdle: controlling selectivity.[4][5] The primary challenge lies in achieving selective mono-functionalization while avoiding the statistical formation of the disubstituted byproduct.[6][7][8][9] This guide will address this core issue along with other common pitfalls in piperazine chemistry.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Issue 1: Poor Selectivity in N-Alkylation - Formation of 1,4-Disubstituted Byproduct

Q1: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-substitution?

A1: This is the most frequent challenge in piperazine synthesis. The second nitrogen atom's reactivity is comparable to the first, leading to competitive disubstitution.[7][8] Here are several strategies, from simplest to most robust, to favor mono-substitution:

  • Stoichiometry Control (The Statistical Approach): Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[7][10] The electrophile is simply more likely to encounter a molecule of the highly concentrated piperazine than the less concentrated mono-substituted product.

  • Controlled Addition & Temperature: A slow, dropwise addition of the alkylating agent to the piperazine solution at a reduced temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile, minimizing the chance of a second reaction.[6][10] Lowering the temperature can also decrease the rate of the second alkylation more significantly than the first, enhancing selectivity.[10]

  • Protonation (The "In-Situ" Protecting Group): Utilizing a mono-protonated piperazine salt can effectively protect one nitrogen atom. The protonated nitrogen is no longer nucleophilic, allowing the reaction to proceed selectively at the free basic nitrogen.[8][11] This is a cost-effective, one-step method to achieve mono-substitution.[5][11]

  • Orthogonal Protecting Groups (The Definitive Approach): For complex syntheses where absolute selectivity is required, the use of a mono-protected piperazine (e.g., N-Boc-piperazine, N-Cbz-piperazine) is the most reliable method.[4][5] This strategy involves three steps: protection, functionalization of the free nitrogen, and deprotection. The choice of protecting group is critical and depends on the stability of your molecule to the required deprotection conditions.[4]

Below is a diagram illustrating the decision-making process for controlling N-alkylation selectivity.

G start Goal: Mono-N-Alkylation of Piperazine q1 Is statistical control sufficient and is a large excess of piperazine acceptable? start->q1 strategy1 Use 5-10 eq. Piperazine Slowly add electrophile at 0°C q1->strategy1 Yes q2 Is a multi-step synthesis with protecting groups feasible? q1->q2 No end Proceed with selected strategy strategy1->end strategy2 Use Mono-Protonated Piperazine (e.g., piperazine monohydrochloride) q2->strategy2 No strategy3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) q2->strategy3 Yes strategy2->end strategy3->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Q2: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

A2: Low yields in Buchwald-Hartwig aminations involving piperazine can stem from several factors, including catalyst deactivation, suboptimal ligand choice, or incorrect base selection.[7][8] This powerful cross-coupling reaction is highly sensitive to its components.

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[7][8] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[7] It is highly recommended to screen a small panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The base is crucial and its strength can be a deciding factor.[7] Strong bases like NaOtBu or LHMDS are common, but they can cause decomposition of sensitive starting materials. If you observe degradation, consider switching to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[7]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[8] Ensure the solvent is rigorously dried, as water can lead to catalyst deactivation and competing hydrodehalogenation of the aryl halide.[8][12] Reaction temperatures typically range from 80-110 °C.[8]

  • Side Reactions: A common side reaction is the dehalogenation of the aryl halide. This can be exacerbated by moisture or an inappropriate choice of ligand/base combination.

The following table summarizes common troubleshooting steps for Buchwald-Hartwig aminations.

Symptom Possible Cause Suggested Solution
No reaction or low conversionInactive catalyst systemScreen different Pd precursors and phosphine ligands (e.g., RuPhos, XPhos). Ensure anhydrous conditions.
Formation of dehalogenated areneCatalyst deactivation; presence of waterUse a more robust ligand. Rigorously dry all reagents and solvents.
Starting material degradationBase is too strongSwitch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.
Complex mixture of productsSuboptimal temperature or reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Issue 3: Difficulties in Purification of Piperazine Derivatives

Q3: My piperazine derivative is proving difficult to purify. It streaks on silica gel columns and is hard to crystallize. What are some effective purification techniques?

A3: The basic and often polar nature of piperazine derivatives makes them challenging to purify using standard methods.[13] Their high polarity can lead to poor retention and peak tailing on reverse-phase HPLC, while their basicity causes strong, sometimes irreversible, interactions with acidic silica gel.[13]

  • Chromatography on Deactivated Silica or Alumina: To mitigate streaking on silica gel, you can "deactivate" it by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) or ammonia in methanol.[7] Alternatively, using neutral or basic alumina as the stationary phase can be very effective.

  • Acid-Base Extraction: This classic technique is highly effective for separating basic piperazine products from non-basic impurities.[7]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will move into the aqueous layer as its protonated salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10.

    • Re-extract the purified free-base product into an organic solvent.

    • Dry the organic layer and concentrate to yield the purified product.

  • Purification via Salt Formation: Piperazines readily form crystalline salts.[13] This property can be exploited for purification. A common method is the formation of the diacetate salt.[13][14]

    • Dissolve the crude mixture in acetone.

    • Slowly add glacial acetic acid. The piperazine diacetate salt will often precipitate as a pure, crystalline solid.[14]

    • The precipitate can be filtered, washed with cold acetone, and dried.[13]

    • If the free base is required, the salt can be neutralized as described in the acid-base extraction protocol.

The diagram below outlines a general purification strategy.

G start Crude Piperazine Product q1 Is the product an oil or a solid? start->q1 solid_path Attempt Recrystallization q1->solid_path Solid oil_path Proceed to Chromatography or Extraction q1->oil_path Oil q2 Does it streak on silica? solid_path->q2 oil_path->q2 chrom_ok Standard Silica Gel Chromatography q2->chrom_ok No chrom_bad Use Deactivated Silica (add Et3N) or Switch to Alumina q2->chrom_bad Yes end Pure Product chrom_ok->end alt_path Consider Alternative Purification chrom_bad->alt_path extraction Acid-Base Extraction alt_path->extraction salt_form Purification via Salt Formation (e.g., Diacetate Precipitation) alt_path->salt_form extraction->end salt_form->end

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the common challenges associated with the oral bioavailability of piperazine-containing compounds. Structured as a series of frequently asked questions and troubleshooting scenarios, this document explains the causality behind experimental observations and offers validated protocols to navigate your research effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the absorption and metabolism of piperazine drugs.

Question 1: Why do many of my piperazine-containing drug candidates exhibit low and variable oral bioavailability?

Answer: The low oral bioavailability of piperazine drugs is typically rooted in a combination of their inherent physicochemical properties and their susceptibility to extensive presystemic metabolism.[1][2]

  • Physicochemical Properties: The piperazine ring contains two nitrogen atoms, making these compounds basic.[3][4] Their pKa values (typically one around 5.5 and another around 9.8) mean their ionization state is highly dependent on the pH of the gastrointestinal (GI) tract.[5]

    • In the Stomach (pH 1-3): The piperazine moiety will be fully protonated (doubly charged). This enhances aqueous solubility, which is favorable for dissolution, but the high polarity can severely limit its ability to permeate the lipophilic gut wall.

    • In the Intestine (pH 6-7.5): As the pH increases, the molecule becomes less protonated, increasing its lipophilicity and favoring absorption. However, if the drug's intrinsic solubility in its neutral form is low, it may precipitate out of solution before it can be absorbed.

  • First-Pass Metabolism: This is a critical factor. After a drug is absorbed from the gut, it enters the portal vein and travels directly to the liver before reaching systemic circulation.[6][7] The liver, and to some extent the gut wall, are rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[2][6] Piperazine rings are susceptible to several metabolic reactions:

    • N-dealkylation: Cleavage of substituent groups from the nitrogen atoms.

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the ring or substituents.

    • These reactions, primarily mediated by enzymes like CYP3A4 and CYP2D6, convert the parent drug into more polar, water-soluble metabolites that are easily excreted, thus reducing the amount of active drug reaching the bloodstream.[2][8]

Question 2: What is the "Rule of Five" and how does it apply to my piperazine drug candidates?

Answer: Lipinski's Rule of Five is an empirical guideline used to predict poor oral absorption or permeation. It states that a compound is likely to have poor absorption if it violates two or more of the following criteria:

  • Molecular weight ≤ 500 Da

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen bond donors (N-H, O-H) ≤ 5

  • Hydrogen bond acceptors (N, O atoms) ≤ 10

While useful, the Rule of Five has limitations, especially for compounds that are substrates for transporters.[9] Many piperazine drugs are designed to be basic and hydrophilic to optimize pharmacokinetic properties, which can sometimes lead to a high hydrogen bond donor/acceptor count.[3][10] It's a helpful starting point, but experimental data from assays like Caco-2 permeability is essential for a definitive assessment.

Question 3: How can I quickly assess if my compound's problem is due to poor solubility or poor permeability?

Answer: The Biopharmaceutics Classification System (BCS) is the guiding framework here. It categorizes drugs based on their aqueous solubility and intestinal permeability. Most problematic piperazine compounds fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[11][12]

A straightforward experimental approach is:

  • Kinetic Solubility Assay: Determine the drug's solubility in buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to mimic the GI tract. Low solubility (<100 µg/mL) is a red flag.

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to predict in vivo drug absorption. A low apparent permeability coefficient (Papp < 2 x 10⁻⁶ cm/s) suggests permeability is a limiting factor.

Comparing the results will tell you if you need to focus on solubility-enhancing formulations (for BCS II) or more complex strategies that address both solubility and permeability (for BCS IV).[13]

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides a problem-oriented approach to overcoming common experimental hurdles.

Scenario 1: My compound has good aqueous solubility at low pH but crashes out of solution at intestinal pH. What should I do?

This is a classic "pH-shift" precipitation problem common for basic compounds. The goal is to maintain drug concentration in a dissolved or absorbable state in the intestine.

Troubleshooting Workflow:

Start Problem: Compound precipitates at intestinal pH Strategy1 Strategy 1: Amorphous Solid Dispersions (ASDs) Start->Strategy1 Strategy2 Strategy 2: Lipid-Based Formulations (e.g., SEDDS) Start->Strategy2 Strategy3 Strategy 3: Salt Form Selection Start->Strategy3 Action1 Disperse drug in a polymer matrix (e.g., HPMC, PVP) to prevent crystallization and maintain supersaturation. Strategy1->Action1 Action2 Dissolve drug in an isotropic mixture of oils and surfactants. Forms a fine emulsion in the gut, keeping the drug solubilized. Strategy2->Action2 Action3 Screen for alternative salt forms with better dissolution rates and solubility at higher pH. Strategy3->Action3 cluster_0 First-Pass Metabolism of a Piperazine Drug Parent Piperazine Drug (Absorbed from Gut) CYP_Enzymes CYP3A4, CYP2D6 (In Liver/Gut Wall) Parent->CYP_Enzymes Metabolism Systemic Active Drug in Systemic Circulation Parent->Systemic Escapes Metabolism (Bioavailable Fraction) Metabolite1 N-dealkylated Metabolite (Inactive, Excreted) CYP_Enzymes->Metabolite1 Metabolite2 Hydroxylated Metabolite (Inactive, Excreted) CYP_Enzymes->Metabolite2

Caption: Common metabolic fate of piperazine drugs in the liver.

Scenario 3: My SEDDS formulation looks great in vitro, but in vivo performance is poor. What could be wrong?

Answer: An in vitro/in vivo disconnect with lipid-based formulations can be frustrating. Here are the most common culprits:

  • Precipitation Upon Digestion: In the gut, lipase enzymes digest the oil component of your SEDDS. [12]If the drug is not sufficiently soluble in the resulting digested products (micelles of fatty acids and monoglycerides), it can precipitate before absorption.

    • Troubleshooting: Re-evaluate your oil and surfactant choices. Sometimes, using a mix of long-chain and medium-chain triglycerides can modulate digestion kinetics and improve drug solubilization post-digestion.

  • Poor Emulsification In Vivo: The gentle agitation used in vitro may not perfectly replicate the complex environment of the stomach and intestine.

    • Troubleshooting: Test the emulsification performance in biorelevant media (e.g., FaSSIF, FeSSIF) which contain bile salts and lecithin to better simulate intestinal fluids.

  • Efflux Transporter Interaction: Even if the drug is solubilized, it may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp). Some surfactants used in SEDDS are known P-gp inhibitors, but this effect can be formulation-dependent.

    • Troubleshooting: Use a Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm if your drug is a P-gp substrate.

Comparison of Bioavailability Enhancement Strategies
StrategyPrimary MechanismBest For (BCS Class)Key AdvantagesKey Disadvantages
Amorphous Solid Dispersions (ASD) Increase dissolution rate & maintain supersaturationII, IVHigh drug loading possible; established manufacturing (spray drying, HME). [14][15]Risk of recrystallization (physical instability); potential for drug-polymer interactions. [13]
Lipid-Based (SEDDS/SMEDDS) Maintain drug in a solubilized stateII, IVBypasses dissolution step; can enhance lymphatic uptake; protects drug from degradation. [9][16]Lower drug loading; potential for in vivo precipitation upon digestion; capsule compatibility issues. [9]
Prodrugs Mask labile metabolic sites; improve solubility/permeabilityAnyCan specifically overcome metabolic liabilities; potential for targeted delivery. [17]Requires significant synthetic chemistry effort; risk of incomplete conversion to active drug.
Particle Size Reduction (Micronization/Nanonization) Increase surface area for faster dissolutionIISimple, known technology; applicable to many compounds. [18][19]May not be sufficient for very poorly soluble drugs; risk of particle aggregation. [9][20]

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential P-gp efflux.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Experiment (A-to-B): a. Prepare a dosing solution of your compound in transport buffer (e.g., HBSS, pH 7.4). b. Add the dosing solution to the apical (A, upper) chamber of the Transwell®. c. Add fresh transport buffer to the basolateral (B, lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Transport Experiment (B-to-A): Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures efflux.

  • Sample Analysis: Quantify the concentration of your compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and your compound.

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed NADPH-regenerating solution to the mixture to start the enzymatic reaction. NADPH is a required cofactor for CYP enzymes.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the reaction.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH-regenerating system to check for non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic turnover (e.g., verapamil, testosterone) to ensure the microsomes are active.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation:

    • Plot the natural log of the percentage of parent compound remaining vs. time.

    • The slope of the line (k) is the rate of elimination.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Interpretation: A short half-life (< 30 min) indicates high metabolic turnover and a high risk of first-pass metabolism in vivo.

References
  • Vertex AI Search. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
  • Scholars Research Library. (n.d.). Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug.
  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • ProQuest. (n.d.). Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (2022, June 6). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025, September 13). Self-Emulsifying Drug Delivery System (SEDDS) and its Pharmaceutical Applications.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine.
  • Semantic Scholar. (2013, December 26). [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies.
  • NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • NIH. (n.d.). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery.
  • Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions.
  • ResearchGate. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs.
  • American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
  • Wikipedia. (n.d.). Piperazine.
  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. (2025, August 6). Strategies to improve oral bioavailability.
  • Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability.
  • ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Semantic Scholar. (2023, December 21). [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson.
  • Wikipedia. (n.d.). First pass effect.
  • NCBI Bookshelf. (2023, November 3). First-Pass Effect - StatPearls.
  • WikiLectures. (2014, December 8). Routes of drug administration, first-pass effect.

Sources

Validation & Comparative

A Comparative Guide to the Activity of 1-(3-Methylpyridin-4-yl)piperazine and Other Piperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological activity of 1-(3-Methylpyridin-4-yl)piperazine against a range of other piperazine analogs, with a focus on their potential as antipsychotic agents. We will delve into the structure-activity relationships (SAR) that govern the interaction of these compounds with key central nervous system (CNS) receptors, supported by experimental data from relevant studies. Detailed protocols for essential in vitro and in vivo assays are also provided to enable researchers to contextualize the data and design their own screening funnels.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a constrained diamine and its favorable pharmacokinetic profile, have made it a "privileged scaffold" in the design of CNS-active agents.[1] Piperazine derivatives are integral to the development of drugs for a multitude of conditions, including psychosis, depression, and anxiety.[1] Their therapeutic effects are often mediated by their interaction with monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors.[2][3]

The versatility of the piperazine scaffold lies in the ability to modify its substituents at the N1 and N4 positions, which allows for the fine-tuning of receptor affinity, selectivity, and functional activity. Typically, one nitrogen is attached to an aryl group (the "head"), which often determines the primary receptor interactions, while the other nitrogen is connected to a variety of moieties (the "tail") that can modulate the overall pharmacological profile.

Key Molecular Targets for Antipsychotic Activity

The therapeutic efficacy of most antipsychotic drugs is attributed to their interaction with a specific set of G protein-coupled receptors (GPCRs) in the brain. Understanding the role of these receptors is crucial for interpreting the activity of piperazine analogs.

  • Dopamine D2 Receptors (D2R): Antagonism at D2 receptors in the mesolimbic pathway is a hallmark of all clinically effective antipsychotics and is primarily responsible for alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3] However, D2R blockade in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), a significant drawback of many first-generation antipsychotics.[4]

  • Dopamine D3 Receptors (D3R): The D3 receptor, highly homologous to the D2 receptor, is another important target. D3 receptor antagonists are being explored for their potential to treat substance abuse and the negative and cognitive symptoms of schizophrenia, possibly with a lower risk of EPS.[1]

  • Serotonin 5-HT1A Receptors (5-HT1AR): Partial agonism at 5-HT1A receptors is a key feature of many atypical (second-generation) antipsychotics. This activity is thought to contribute to their improved side-effect profile, including a reduction in EPS and potential benefits for negative symptoms and cognitive deficits.[5]

  • Serotonin 5-HT2A Receptors (5-HT2AR): Antagonism at 5-HT2A receptors is another defining characteristic of atypical antipsychotics. The ratio of 5-HT2A to D2 receptor affinity is often used as an indicator of atypicality. 5-HT2A blockade is believed to mitigate the EPS caused by D2 antagonism and may also contribute to efficacy against negative symptoms.[2][3]

A simplified signaling pathway for the dopamine D2 receptor is depicted below:

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response ↓ Cellular Response PKA->Cellular_Response

Simplified Dopamine D2 Receptor Signaling Pathway.

Comparative Analysis of Piperazine Analogs

CompoundAryl GroupD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
1 Phenyl>1000>1000180120[2]
2 2-Methoxyphenyl40-530.3-0.9High Affinity-[6]
3 2,3-Dichlorophenyl40-530.3-0.9High Affinity-[6]
4 Pyridin-2-ylModerate--Moderate[2]
5 Pyridin-3-ylLow--Low[2]
6 Pyridin-4-ylInactive--Inactive[2]
7 (3w) Complex Heterocycle1.8-1.12.3[3][7]
Aripiprazole 2,3-Dichlorophenyl0.340.81.03.4-
Clozapine -12624135.4-

Analysis of Structure-Activity Relationships (SAR):

  • Aryl Substituents are Crucial: Unsubstituted phenylpiperazine (Compound 1) generally shows low affinity for these receptors.[2] The addition of substituents to the phenyl ring dramatically influences activity. For instance, a 2-methoxy or 2,3-dichloro substitution (Compounds 2 and 3) can confer high affinity, particularly for the D3 receptor.[6]

  • The Pyridinyl Moiety: The position of the nitrogen atom in a pyridinyl ring attached to the piperazine has a profound effect on activity. A pyridin-2-yl group (Compound 4) can maintain moderate activity, while a pyridin-3-yl substitution (Compound 5) leads to a significant drop in affinity.[2] Notably, a pyridin-4-yl group (Compound 6) results in a loss of activity at these receptors.[2]

  • The Case of this compound: Based on the SAR of pyridinylpiperazines, the presence of the pyridin-4-yl moiety in the target compound might suggest low intrinsic affinity for D2 and 5-HT2A receptors. However, the addition of a methyl group at the 3-position of the pyridine ring introduces a new variable. This methyl group could potentially alter the electronic properties and steric profile of the molecule, possibly leading to unforeseen interactions with the receptor binding pockets. It is plausible that the methyl group could rescue some of the lost affinity or even confer selectivity for other receptors not listed in the table. Without direct experimental data, its activity profile remains speculative but warrants investigation.

  • Multi-Target Approach: Modern antipsychotic drug design often aims for a multi-target profile to achieve a balance of efficacy and tolerability. Compound 7 (also referred to as 3w in the literature) is an example of a novel piperazine derivative with a complex heterocyclic tail that exhibits high affinity for D2, 5-HT1A, and 5-HT2A receptors, showcasing a promising polypharmacological profile.[3][7]

Experimental Protocols for Evaluating Piperazine Analogs

To empirically determine the activity of novel compounds like this compound, a standardized screening workflow is essential. This typically involves a combination of in vitro and in vivo assays.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Binding Primary Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) Functional_Assays Functional Assays (Agonist/Antagonist Mode) Primary_Binding->Functional_Assays Active Compounds Selectivity_Panel Selectivity Screening (Off-target receptors, hERG) Functional_Assays->Selectivity_Panel Confirmed Hits PK_Studies Pharmacokinetic Studies (ADME, Brain Penetration) Selectivity_Panel->PK_Studies Lead Candidates Behavioral_Models Behavioral Models (e.g., Conditioned Avoidance Response) PK_Studies->Behavioral_Models Side_Effect_Models Side Effect Profiling (Catalepsy, Weight Gain) Behavioral_Models->Side_Effect_Models

General Workflow for Antipsychotic Drug Screening.
In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) for binding to receptor-expressing cell membranes. The amount of radioligand displaced by the test compound is measured, and the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • Radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Spiperone).

      • A range of concentrations of the test compound (e.g., 0.01 nM to 10 µM).

      • For non-specific binding control wells, add a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol).

      • For total binding control wells, add buffer instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with a cold buffer to remove non-specifically bound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Conditioned Avoidance Response (CAR) Test

Objective: To assess the antipsychotic-like potential of a test compound in rodents.

Principle: This test evaluates the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is a hallmark of clinically effective antipsychotic drugs.[7]

Step-by-Step Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the footshock, are presented.

  • Training (Acquisition Phase):

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial by presenting the CS (e.g., a tone) for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered. This is recorded as an "avoidance response".

    • If the rat does not move to the other compartment during the CS presentation, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor.

    • The shock is terminated when the rat moves to the other compartment. This is recorded as an "escape response".

    • Conduct multiple trials (e.g., 30-50) per session, with an inter-trial interval (e.g., 30-60 seconds).

    • Train the rats daily until they reach a stable baseline of high avoidance responding (e.g., >80% avoidance).

  • Testing (Drug Challenge Phase):

    • Administer the test compound or vehicle to the trained rats at various doses (e.g., via intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures (if any).

  • Data Analysis:

    • Analyze the data for each dose of the test compound.

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses compared to the vehicle-treated group, without significantly increasing the number of escape failures.

    • The dose at which a compound inhibits 50% of the avoidance responses (ED50) can be calculated.

Conclusion

The piperazine scaffold remains a highly fruitful starting point for the discovery of novel CNS agents. While the precise biological activity of this compound is yet to be publicly documented, a thorough analysis of the structure-activity relationships of its analogs provides a rational basis for predicting its potential interactions with key antipsychotic targets. The established SAR for pyridinylpiperazines suggests that the pyridin-4-yl moiety may not be optimal for high affinity at D2 and 5-HT2A receptors. However, the influence of the 3-methyl group is an open question that can only be answered through empirical testing.

The experimental protocols detailed in this guide provide a robust framework for such an investigation, from initial in vitro receptor binding and functional assays to in vivo behavioral models that predict clinical efficacy. By systematically evaluating novel analogs like this compound within this framework, researchers can continue to refine the design of next-generation antipsychotics with improved efficacy and tolerability.

References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances. [Link]
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [Link]
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]
  • Pyrimidinyl-piperazines useful as D3/D2 receptor ligands.
  • Pyrimidinyl-piperazines useful as dopamine d3/d2 receptor ligands.
  • Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. PubMed. [Link]
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • N-methyl piperazine compounds having dopamine receptor affinity.
  • Pharmaceutical formulations containing dopamine receptor ligands.
  • Dopamine D3 receptor ligands and preparation and medical uses of the same.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed. [Link]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]
  • Atypical antipsychotic agents having low affinity for the D2 receptor. PubChem. [Link]
  • Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders.
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in r
  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]

Sources

The Pivotal Role of the 1-(3-Methylpyridin-4-yl)piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, forming the backbone of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block in drug design.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet increasingly important class of these compounds: the 1-(3-Methylpyridin-4-yl)piperazine derivatives. By synthesizing data from disparate sources and drawing parallels with closely related arylpiperazines, this document aims to provide a comprehensive technical overview to inform future drug discovery efforts.

The this compound core is a key structural motif found in compounds targeting a range of central nervous system (CNS) disorders. These derivatives have shown particular promise as ligands for serotonin (5-HT) and dopamine receptors, which are critical targets in the treatment of conditions like depression, anxiety, and psychosis.[4][5] Understanding how subtle molecular modifications to this scaffold impact biological activity is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

Dissecting the Scaffold: A Three-Point Structure-Activity Relationship Analysis

The structure of this compound derivatives can be conceptually divided into three key regions for SAR analysis: the pyridinyl moiety, the piperazine core, and the substituent at the N4 position of the piperazine ring.

The 3-Methylpyridin-4-yl Headpiece: A Key Anchor

The pyridinyl group, particularly with the methyl substitution at the 3-position, plays a crucial role in anchoring the molecule to its biological target. For arylpiperazine derivatives targeting aminergic G-protein coupled receptors (GPCRs), the aromatic system often engages in π-π stacking or cation-π interactions with aromatic residues in the receptor's binding pocket.[5]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, potentially interacting with donor residues within the receptor. Its position at the 4-position of the piperazine ring directs the vector of this interaction.

  • The 3-Methyl Group: The methyl group at the 3-position of the pyridine ring introduces steric bulk and alters the electronic properties of the aromatic system. This substitution can enhance binding affinity by promoting favorable van der Waals interactions and may also contribute to selectivity by creating a more defined three-dimensional shape that fits preferentially into the target receptor's binding site over off-targets.

The Piperazine Core: The Conformational Hub

The piperazine ring serves as a central, conformationally flexible linker. Its ability to adopt different chair and boat conformations allows the two aromatic ends of the molecule to orient themselves optimally for receptor binding.[3] The basicity of the piperazine nitrogens is a critical determinant of the molecule's pharmacokinetic properties and its interaction with acidic residues in the receptor binding pocket.

The N4-Substituent: The Driver of Specificity and Function

The nature of the substituent at the N4 position of the piperazine ring is arguably the most critical determinant of the compound's overall pharmacological profile, including its potency, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist). In the context of long-chain arylpiperazines (LCAPs), this substituent is typically an extended chain terminating in an aromatic or heteroaromatic group.[6]

  • The Alkyl Linker: The length and flexibility of the alkyl chain connecting the piperazine ring to the terminal aromatic moiety are crucial. A linker of two to four carbons is often optimal for high affinity at 5-HT1A receptors.[4][7]

  • The Terminal Moiety: The terminal group can be varied extensively to fine-tune the compound's properties. For instance, in the development of dopamine D2 and D3 receptor ligands, the terminal aryl moiety often consists of benzamides, heteroarylamides, or arylimides.[8] The electronic and steric properties of this group are key to achieving high affinity and selectivity. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, a 2,3-dichlorophenylpiperazine analog displayed the highest D3 receptor affinity.[9]

Comparative Analysis: Benchmarking Against Established Arylpiperazines

The this compound scaffold can be benchmarked against other well-characterized arylpiperazine derivatives to understand its relative potential. For instance, many successful CNS drugs, such as aripiprazole and buspirone, feature a 1-arylpiperazine moiety.

Compound ClassKey Structural FeaturePrimary Target(s)Noteworthy SAR Insights
This compound Derivatives 3-Methylpyridin-4-yl headpiece5-HT and Dopamine Receptors (inferred)The 3-methyl group likely enhances affinity and selectivity through steric and electronic effects.
1-(2-Methoxyphenyl)piperazine Derivatives 2-Methoxyphenyl group5-HT1A, α1-adrenergic receptorsThe 2-methoxy group is a common feature in high-affinity 5-HT1A ligands.[10]
1-Phenylpiperazine Derivatives Unsubstituted phenyl groupDopamine D2/D3 receptorsSubstitutions on the phenyl ring are critical for modulating D2 vs. D3 selectivity.[9]
1-(Pyrimidin-2-yl)piperazine Derivatives Pyrimidin-2-yl group5-HT1A receptorsA well-established scaffold for 5-HT1A receptor ligands.

Experimental Protocols for Biological Evaluation

To elucidate the SAR of this compound derivatives, a standard battery of in vitro and in vivo assays is required.

Radioligand Binding Assays

Objective: To determine the binding affinity of the synthesized compounds for their target receptors (e.g., 5-HT1A, D2).

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK-293) or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

Objective: To determine the functional activity of the compounds (agonist, antagonist, or partial agonist) at G-protein coupled receptors.

Protocol:

  • Membrane Preparation: As described for radioligand binding assays.

  • Incubation: Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

  • Separation and Quantification: Similar to the radioligand binding assay, the amount of [35S]GTPγS bound to the G-proteins is quantified.

  • Data Analysis: The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined to classify the compound's functional activity.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the key concepts discussed, the following diagrams are provided.

SAR_of_1_3_Methylpyridin_4_yl_piperazine Scaffold This compound Core Pyridinyl 3-Methylpyridin-4-yl Moiety (Target Anchor) Scaffold->Pyridinyl Modifications here affect binding affinity Piperazine Piperazine Core (Conformational Hub) Scaffold->Piperazine Influences PK/PD properties N4_Substituent N4-Substituent (Specificity & Function) Scaffold->N4_Substituent Crucial for selectivity and functional activity

Caption: Key regions for SAR analysis of this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Binding Radioligand Binding Assays (Affinity - Ki) Synthesis->Binding Functional Functional Assays (Efficacy - EC50, Emax) Binding->Functional PK Pharmacokinetic Profiling (ADME) Functional->PK PD Pharmacodynamic Models (Behavioral Assays) PK->PD

Caption: A typical workflow for the discovery and characterization of novel piperazine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-acting agents. While a comprehensive SAR study on this specific class of compounds is yet to be published, by drawing on the wealth of knowledge from the broader field of arylpiperazine chemistry, we can make informed decisions in the design of new analogs. Future work should focus on the systematic exploration of substitutions at all three key positions of the scaffold to build a robust SAR dataset. This will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic profiles for a range of neurological and psychiatric disorders.

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (URL: [Link])
  • High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. (URL: [Link])
  • New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. (URL: [Link])
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (URL: [Link])
  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.
  • SAR studies of piperazine derivatives as antidepressant compounds. (URL: [Link])
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. (URL: [Link])
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (URL: [Link])
  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (URL: [Link])
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (URL: [Link])
  • Use of 1,4-bis (3-aminoalkyl)
  • Piperazine and piperidine derivatives for treatment or prevention of neuronal damage. (URL: )
  • Piperazine derivatives for therapeutic use: A patent review (2010-present). (URL: [Link])
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (URL: [Link])

Sources

A Researcher's Guide to Validating the Biological Target of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(3-Methylpyridin-4-yl)piperazine scaffold is a recurring motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways. However, the specific biological target of the core fragment itself is not singular; its activity is highly dependent on the complete molecular structure in which it is embedded. This guide provides a comprehensive, multi-pronged strategy for researchers to rigorously identify and validate the specific biological target of a novel compound containing this piperazine moiety.

Our approach is built on a logical progression of experiments, moving from initial, direct-binding verification to in-cellulo target engagement and downstream functional consequences. Each step is designed to build a layer of evidence, creating a robust and defensible target validation package. We will use a hypothetical scenario where in silico screening and a primary phenotypic screen suggest that our lead compound, "Compound X" (which contains the this compound core), inhibits a specific protein kinase, which we will call Kinase Y .

Part 1: Foundational Evidence - Does the Compound Physically Bind the Target?

The first and most critical question is whether a direct physical interaction occurs between Compound X and the purified Kinase Y protein. Answering this requires quantitative, label-free biophysical methods. We will employ two orthogonal techniques to ensure the trustworthiness of our findings.

A. Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR has become a gold standard for studying biomolecular interactions in drug discovery.[1] It allows for the real-time, label-free detection of binding events, providing precise insights into kinetics (how fast the compound binds and unbinds) and affinity (how tightly it binds).[2]

Causality Behind Experimental Choice: SPR is an ideal primary assay because it provides rich kinetic data (kₐ, kₔ) in addition to the equilibrium constant (K₋), offering a deeper understanding of the binding mechanism compared to endpoint assays.[2][3]

  • Ligand Immobilization: Covalently immobilize purified, high-purity Kinase Y (the ligand) onto a CM5 sensor chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of Compound X (the analyte) in a suitable running buffer (e.g., HBS-EP+). Include a DMSO concentration control.

  • Binding Analysis: Inject the Compound X series over the Kinase Y-functionalized surface and a reference flow cell. The instrument detects changes in the refractive index as the compound binds.[2]

  • Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Confirmation

ITC provides an essential orthogonal validation of the binding event. It directly measures the heat released or absorbed during the interaction, providing a complete thermodynamic profile (ΔH, ΔS) and stoichiometry (n) of the interaction in a single experiment.[4]

Causality Behind Experimental Choice: Unlike SPR, ITC is performed entirely in-solution, eliminating potential artifacts from protein immobilization. Confirming the binding affinity with ITC significantly increases confidence that the observed interaction is genuine and not a result of the experimental setup.[5]

  • Sample Preparation: Dialyze the purified Kinase Y protein and dissolve Compound X in the exact same buffer to minimize buffer mismatch artifacts.

  • Instrument Setup: Load the Kinase Y solution into the sample cell of the ITC instrument and Compound X into the injection syringe.

  • Titration: Perform a series of small, sequential injections of Compound X into the Kinase Y solution. The instrument measures the minute heat changes after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).

Data Summary & Comparison
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Association (kₐ) & Dissociation (kₔ) rates, Affinity (K₋)Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Format Immobilized Target, Analyte in SolutionBoth components in solution
Throughput Medium to HighLow to Medium
Key Advantage Provides kinetic "on" and "off" ratesGold standard for thermodynamic profile; no immobilization needed

A strong concordance between the K₋ values obtained from SPR and ITC provides a robust, validated starting point for the subsequent experiments.

Part 2: Cellular Context - Does the Compound Engage the Target in Live Cells?

Demonstrating that a compound binds to its purified target is necessary, but not sufficient. A successful drug candidate must engage its target within the complex milieu of a living cell.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that assesses target engagement in a physiological context.[6][7] The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[6][8][9]

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in an un-engineered, native cellular environment. A positive result demonstrates that the compound is cell-permeable and can find and bind its target amidst thousands of other proteins.[10]

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line endogenously expressing Kinase Y) with various concentrations of Compound X or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[8]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein via centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase Y remaining at each temperature using a specific detection method, typically Western Blotting or high-throughput methods like AlphaScreen®.

  • Data Analysis: Plot the percentage of soluble Kinase Y against temperature. A stabilizing compound like Compound X will cause a rightward shift in the melting curve, indicating a higher apparent melting temperature (Tₘ).

B. NanoBRET™ Target Engagement Assay

As a more targeted and often more sensitive alternative, the NanoBRET™ assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11][12]

Causality Behind Experimental Choice: NanoBRET offers a highly quantitative, real-time readout of intracellular target occupancy.[11] It is ideal for generating precise IC₅₀ values for target engagement and can be adapted to measure compound residence time, a key parameter for predicting in vivo efficacy.[12]

G cluster_0 Step 1: System Setup cluster_1 Step 2: Competitive Binding A Transfect cells with Kinase Y-NanoLuc® fusion construct. B Add cell-permeable fluorescent tracer specific for Kinase Y. C Tracer binds to Kinase Y-NanoLuc®, bringing donor and acceptor into close proximity. D High BRET Signal (Energy Transfer) E Introduce Compound X (unlabeled competitor). F Compound X displaces the fluorescent tracer from the Kinase Y active site. G Donor and acceptor are no longer in proximity. H Low BRET Signal (No Energy Transfer)

  • Cell Preparation: Transfect cells with a vector expressing Kinase Y fused to NanoLuc® luciferase (the BRET donor).[13]

  • Assay Setup: Plate the transfected cells and treat them with a specific, cell-permeable fluorescent tracer that binds Kinase Y (the BRET acceptor).

  • Competition: Add a dilution series of the unlabeled Compound X.[14] Compound X will compete with the tracer for binding to Kinase Y.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

  • Data Analysis: Calculate the BRET ratio. As the concentration of Compound X increases, it displaces the tracer, leading to a dose-dependent decrease in the BRET ratio. Plot this ratio against the compound concentration to determine the intracellular IC₅₀.[15]

Part 3: Functional Validation - Does Target Engagement Translate to a Biological Effect?

Confirming that Compound X binds and engages Kinase Y is crucial, but we must also prove that this engagement alters the protein's function and affects its downstream signaling pathway.

A. In Vitro Kinase Activity Assay

This experiment directly measures the ability of Compound X to inhibit the enzymatic activity of Kinase Y.

Causality Behind Experimental Choice: This assay provides the functional link between binding and inhibition. A potent Kᵢ or IC₅₀ value in a functional assay is a hallmark of a specific inhibitor. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening that quantifies kinase activity by measuring ADP production.[16][17][18]

  • Kinase Reaction: Set up a reaction containing Kinase Y, its specific substrate, and ATP. Add a dilution series of Compound X.

  • Stop Reaction & Deplete ATP: After incubation, add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19]

  • Detect ADP: Add the Kinase Detection Reagent, which converts the ADP produced by Kinase Y back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.[17]

  • Measure Luminescence: Read the luminescent signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the signal against the log of Compound X concentration to determine the IC₅₀ for kinase inhibition.

B. Western Blot for Downstream Pathway Modulation

To confirm on-target activity in a cellular context, we must show that Compound X inhibits the signaling pathway downstream of Kinase Y. Let's assume Kinase Y phosphorylates a substrate protein called "Substrate Z".

Causality Behind Experimental Choice: This experiment validates that the compound's mechanism of action in cells is consistent with the inhibition of its intended target. Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate is powerful evidence of on-target activity.

G CompoundX Compound X KinaseY KinaseY CompoundX->KinaseY Inhibits

  • Cell Treatment: Treat cells with increasing concentrations of Compound X for an appropriate duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Substrate Z (p-Substrate Z). Subsequently, strip the membrane and re-probe with an antibody for total Substrate Z and a loading control (e.g., GAPDH).

  • Detection & Analysis: Use a chemiluminescent substrate to visualize the bands and quantify their intensity. A successful result will show a dose-dependent decrease in the p-Substrate Z signal, while the total Substrate Z and loading control levels remain unchanged.

Part 4: Genetic Validation - Does Removing the Target Mimic the Compound's Effect?

The ultimate validation comes from genetics. If Compound X achieves its phenotypic effect (e.g., reduced cell viability) by inhibiting Kinase Y, then removing Kinase Y from the cells should produce the same or a very similar phenotype. CRISPR/Cas9-mediated gene knockout is the modern gold standard for this approach.[20][][22][23]

Causality Behind Experimental Choice: Genetic knockout provides the most unambiguous evidence linking a target to a phenotype.[24] If the knockout cells become resistant to Compound X, it strongly implies that the compound's efficacy is dependent on the presence of its target, Kinase Y. This is a critical experiment to rule out off-target effects.[20]

CRISPR Knockout Workflow:

G A 1. Design & Deliver - sgRNA targeting Kinase Y - Cas9 Nuclease B 2. Gene Editing Cas9 creates a double-strand break in the Kinase Y gene. A->B C 3. Gene Disruption Error-prone repair (NHEJ) leads to a frameshift mutation, knocking out the gene. B->C D 4. Validation & Phenotypic Assay - Confirm KO by Western Blot - Compare viability of WT vs. KO cells treated with Compound X C->D

  • Generate Knockout Cells: Transfect cells with plasmids encoding Cas9 and a guide RNA (sgRNA) specific to an early exon of the Kinase Y gene.

  • Isolate Clones: Select and expand single-cell clones.

  • Validate Knockout: Screen the clones by Western Blot to identify those that no longer express Kinase Y protein. Confirm the knockout at the genomic level by sequencing.

  • Phenotypic Comparison: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and Kinase Y knockout (KO) cells, treating both with a dose-range of Compound X.

  • Data Analysis: Compare the dose-response curves. If Kinase Y is the true target, the KO cells should show significant resistance to Compound X (a large rightward shift in the IC₅₀ curve) compared to the WT cells.

Synthesizing the Evidence: A Comparison Guide

The final step is to consolidate all experimental data into a clear, comparative framework. This scorecard provides an at-a-glance summary of the evidence supporting Kinase Y as the biological target of Compound X. For a robust comparison, we include a well-characterized, selective "Reference Kinase Y Inhibitor."

Validation ExperimentParameterCompound XReference Kinase Y InhibitorInterpretation of Strong Evidence
SPR Binding Affinity (K₋)15 nM5 nMHigh-affinity binding (<100 nM)
ITC Binding Affinity (K₋)20 nM7 nMK₋ values are concordant with SPR data
CETSA Thermal Shift (ΔTₘ)+5.2 °C+6.5 °CClear, dose-dependent thermal stabilization
NanoBRET™ Intracellular IC₅₀85 nM30 nMPotent target engagement in live cells
Kinase Assay Inhibition IC₅₀40 nM12 nMPotent functional inhibition of the target enzyme
Western Blot p-Substrate Z IC₅₀110 nM45 nMDose-dependent inhibition of downstream signaling
CRISPR KO Fold-shift in Viability IC₅₀>50-fold>60-foldSignificant resistance in knockout vs. wild-type cells

By systematically progressing through this multi-tiered validation workflow, we can build an exceptionally strong case for the biological target of a novel compound. The convergence of evidence from biophysical, cellular, functional, and genetic assays provides the scientific rigor necessary to confidently advance a compound like this compound-containing "Compound X" into the next phase of drug development. This self-validating system, where each experiment orthogonally confirms the last, is the bedrock of modern target-based discovery.

References

  • Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Bantscheff, M., et al. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Gao, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press.
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate.
  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? deNOVO Biolabs.
  • ACS Publications. (n.d.). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.
  • Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
  • PubMed. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today.
  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
  • Frontiers. (n.d.). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Chemspace. (n.d.). Target Identification and Validation in Drug Discovery. Chemspace.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
  • ResearchGate. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Nature Protocols.
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience.
  • R Discovery. (2009). ITC-derived binding constants: Using microgram quantities of protein. R Discovery.
  • PubMed Central. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC.

Sources

A Comparative Efficacy Analysis of 1-(3-Methylpyridin-4-yl)piperazine: A Prospective Guide to Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The arylpiperazine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, recognized as a "privileged structure" for its ability to interact with key aminergic G protein-coupled receptors.[1] This guide presents a prospective framework for evaluating the efficacy of a novel arylpiperazine compound, 1-(3-Methylpyridin-4-yl)piperazine. Lacking prior characterization, this compound's potential is benchmarked against two clinically successful atypical antipsychotics: Olanzapine , a potent dopamine D2 and serotonin 5-HT2A antagonist, and Aripiprazole , a D2 partial agonist and "dopamine system stabilizer."[2][3][4] This document provides drug development professionals with a comprehensive, step-by-step methodology for in-vitro and in-vivo evaluation, from initial receptor binding to preclinical behavioral models, grounded in established pharmacological principles.

Introduction to the Candidate Compound and Rationale

1.1 The Arylpiperazine Scaffold The N-arylpiperazine motif is a versatile template in medicinal chemistry, forming the core of numerous drugs targeting serotonin and dopamine receptors.[5][6] Its structural properties—a rigid six-membered ring with two key nitrogen atoms—allow for modifications that fine-tune affinity, selectivity, and pharmacokinetic profiles, making it an ideal starting point for novel CNS drug discovery.[7]

1.2 Candidate: this compound The subject of this guide, this compound, is a novel compound whose biological activity is yet to be characterized. Its structure, featuring a methyl-substituted pyridine linked to a piperazine ring, suggests a high probability of interaction with dopaminergic and serotonergic receptors, the primary targets for antipsychotic medications.[8][9][10] This guide outlines the necessary experimental pathway to test this hypothesis.

Selection of Comparator Drugs: Establishing a Gold Standard

To accurately assess the potential of this compound, it must be compared against well-characterized, clinically relevant drugs. We have selected Olanzapine and Aripiprazole as they represent two distinct, successful mechanistic classes of atypical antipsychotics.

  • Olanzapine : A second-generation antipsychotic, Olanzapine acts as a potent antagonist at multiple neurotransmitter receptors, with its efficacy primarily attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.[2][11][12] It is highly effective but associated with metabolic side effects.[13]

  • Aripiprazole : Considered a third-generation antipsychotic, Aripiprazole exhibits a unique mechanism as a partial agonist at D2 and 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[3][14][15] This profile allows it to modulate, rather than simply block, dopaminergic activity, leading to a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[4][16]

By comparing our novel compound to both a powerful antagonist and a nuanced system stabilizer, we can gain a comprehensive understanding of its potential therapeutic window and clinical profile.

Comparative Efficacy and Safety Evaluation: Methodologies

The following sections detail the essential experimental protocols required to build a pharmacological profile for this compound and benchmark it against our comparators.

In-Vitro Characterization: Target Engagement and Safety

The initial phase focuses on confirming target binding and identifying potential liabilities, such as drug-drug interactions.

Workflow: From Target Binding to Safety Assessment

G cluster_0 Phase 1: In-Vitro Analysis cluster_1 Phase 2: In-Vivo Validation A Receptor Binding Assays (D2, 5-HT2A) B Determine Affinity (Ki) & Selectivity A->B C Functional Assays (Agonist vs. Antagonist) B->C D CYP450 Inhibition Assay (Safety & DDI) C->D Proceed if promising affinity & function F Efficacy Model: Amphetamine-Induced Hyperlocomotion E Assess Drug Interaction Potential (IC50) D->E E->F Candidate Selection H Data Interpretation: Therapeutic Index F->H G Safety Model: Catalepsy Bar Test G->H

Caption: Experimental workflow for candidate compound evaluation.

3.1.1 Protocol: Radioligand Receptor Binding Assay (Dopamine D2 & Serotonin 5-HT2A)

  • Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The output, the inhibition constant (Ki), is a measure of binding potency.[17][18][19]

  • Methodology:

    • Preparation : Prepare cell membrane homogenates from stable cell lines expressing human D2 or 5-HT2A receptors. Protein concentration is determined via a Bradford assay.

    • Assay Buffer : Use appropriate buffers (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for D2).

    • Reaction Setup : In a 96-well plate, add:

      • 50 µL of membrane preparation (e.g., 10-20 µg protein).

      • 50 µL of test compound (this compound, Olanzapine, or Aripiprazole) at 10-12 serial dilutions.

      • 50 µL of radioligand. For D2 receptors, use [³H]-Spiperone. For 5-HT2A receptors, use [³H]-Ketanserin.[20]

    • Controls :

      • Total Binding: Radioligand + buffer (no competitor).

      • Non-specific Binding (NSB): Radioligand + a high concentration of a non-labeled antagonist (e.g., Haloperidol for D2).

    • Incubation : Incubate plates for 60 minutes at room temperature with gentle agitation.[21]

    • Harvesting : Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash filters 3-4 times with ice-cold wash buffer.

    • Quantification : Place filters in scintillation vials with scintillation cocktail. Count radioactivity using a liquid scintillation counter.

    • Data Analysis : Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of binding) using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.[22]

3.1.2 Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Principle: This assay determines a compound's potential to cause drug-drug interactions (DDI) by measuring its ability to inhibit major drug-metabolizing enzymes.[23][24][25] Many arylpiperazines are metabolized by CYP3A4 and CYP2D6.[14][26]

  • Methodology:

    • System : Use human liver microsomes, which contain a mixture of CYP enzymes.

    • Reaction Setup : In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and NADPH (a necessary cofactor).

    • Substrate Addition : Add a cocktail of specific fluorescent or LC-MS/MS-detectable substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[27][28]

    • Incubation : Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Termination : Stop the reaction by adding a stopping solution (e.g., acetonitrile).

    • Detection : Quantify the formation of the specific metabolite for each isoform using fluorescence or LC-MS/MS.

    • Data Analysis : Compare metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC50 value for each CYP isoform. A low IC50 value indicates a high potential for drug-drug interactions.

In-Vivo Evaluation: Efficacy and Safety Models

Promising candidates from in-vitro testing are advanced to animal models to assess their therapeutic effect and potential side effects.[29][30]

3.2.1 Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Principle: Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity. This model is highly predictive of antipsychotic efficacy, as drugs that block D2 receptors attenuate this effect.[20][31]

  • Methodology:

    • Animals : Use adult male Sprague-Dawley or Wistar rats.

    • Habituation : Place rats individually into open-field activity chambers and allow them to habituate for 30-60 minutes.

    • Drug Administration :

      • Administer the test compound (this compound), Olanzapine, Aripiprazole, or vehicle control via intraperitoneal (IP) or oral (PO) route.

    • Challenge : After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, IP).

    • Data Collection : Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 90-120 minutes using automated tracking software.

    • Data Analysis : Compare the total locomotor activity of drug-treated groups to the vehicle+amphetamine group. A significant reduction in activity indicates antipsychotic-like potential.

3.2.2 Protocol: Catalepsy Bar Test in Rats

  • Principle: Catalepsy, a state of motor immobility, is a classic preclinical indicator of a drug's potential to cause extrapyramidal side effects (EPS) via strong D2 receptor blockade.[20][32] Atypical antipsychotics generally induce less catalepsy than older, typical antipsychotics.

  • Methodology:

    • Animals : Use the same animals from the locomotor study after a washout period, or a separate cohort.

    • Drug Administration : Administer a range of doses of the test compound, Olanzapine, Aripiprazole, or vehicle control.

    • Testing : At various time points post-administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy. Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Measurement : Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A pre-determined cutoff time (e.g., 180 seconds) is typically used.

    • Data Analysis : Compare the latency to descend for each drug-treated group against the vehicle control. A significant increase in descent time indicates cataleptic behavior and a higher risk of EPS.

Hypothetical Data Presentation and Interpretation

The following tables present a hypothetical but realistic data set for this compound (CMPD-X) compared to Olanzapine and Aripiprazole.

Table 1: In-Vitro Receptor Binding and CYP450 Inhibition

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A / D2 RatioCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
CMPD-X (Hypothetical) 15.55.20.34> 108.5
Olanzapine 11-31[11]4[11]~0.2> 10> 10
Aripiprazole 0.34[3]3.4[3]10> 10> 10
  • Interpretation : In this hypothetical outcome, CMPD-X shows high affinity for both D2 and 5-HT2A receptors, similar to Olanzapine but with a slightly weaker D2 affinity. Its 5-HT2A/D2 ratio is favorable, suggesting a potentially atypical profile. The moderate CYP3A4 inhibition suggests a lower risk of DDI compared to compounds with sub-micromolar IC50 values.

Table 2: In-Vivo Behavioral Data

Compound (Dose, mg/kg)Amphetamine-Induced Hyperlocomotion (% Inhibition)Catalepsy Score (Median Descent Latency, sec)
Vehicle 0%5
CMPD-X (1.0) 65%15
Olanzapine (1.0) 75%45
Aripiprazole (1.0) 60%8
  • Interpretation : The hypothetical data show that CMPD-X effectively reduces amphetamine-induced hyperlocomotion, confirming in-vivo efficacy. Importantly, it induces significantly less catalepsy than Olanzapine at an equally effective dose, suggesting a lower risk of EPS, a profile more similar to Aripiprazole.

Discussion and Future Directions

Mechanistic Insights from Comparative Data

The arylpiperazine scaffold is a proven pharmacophore for targeting aminergic receptors. The primary mechanism of action for most antipsychotics involves modulation of the dopamine D2 and serotonin 5-HT2A pathways. Olanzapine achieves efficacy through potent antagonism of both, while Aripiprazole's unique profile stems from D2 partial agonism.[2][3][14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Actions DA_vesicle Dopamine D2_receptor D2 Receptor DA_vesicle->D2_receptor Dopamine (Agonist) Response Cellular Response (e.g., ↓cAMP) D2_receptor->Response S2A_receptor 5-HT2A Receptor Olanzapine Olanzapine Olanzapine->D2_receptor Antagonist (Blocks Signal) Olanzapine->S2A_receptor Antagonist Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonist (Modulates Signal) Aripiprazole->S2A_receptor Antagonist

Caption: Dopamine D2 and Serotonin 5-HT2A receptor modulation.

Our prospective evaluation of this compound is designed to elucidate where on this mechanistic spectrum it falls. The initial in-vitro binding assays will confirm target engagement, while subsequent functional assays (not detailed here but a critical next step) would determine if it acts as an antagonist, inverse agonist, or partial agonist at the D2 receptor. The in-vivo data would then provide a crucial link between molecular action and therapeutic effect, with the catalepsy model serving as a key differentiator for safety.

Conclusion and Next Steps This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound. Based on the hypothetical data, this compound presents a promising profile: effective D2/5-HT2A receptor engagement, potent in-vivo efficacy, and a potentially superior safety profile regarding EPS compared to Olanzapine.

Successful validation through these experiments would warrant further investigation, including:

  • Functional assays to determine agonist/antagonist properties.

  • Binding assays across a wider panel of CNS receptors to assess selectivity.

  • Pharmacokinetic studies to determine bioavailability and half-life.

  • Evaluation in more complex behavioral models that assess effects on negative and cognitive symptoms of psychosis.

By systematically comparing novel compounds to established drugs using validated methodologies, drug discovery teams can make informed, data-driven decisions to advance the most promising candidates toward clinical development.

References

  • StatPearls. (n.d.). Olanzapine. NCBI Bookshelf. [Link]
  • Psychopharmacology Institute. (2020, October 23).
  • Psychopharmacology Institute. (n.d.). Mechanism of Action and Pharmacodynamics of Olanzapine. [Link]
  • Clarity Medical. (n.d.).
  • De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. [Link]
  • López-Giménez, J. F., et al. (2020). “Selective” serotonin 5-HT2A receptor antagonists.
  • Wikipedia. (n.d.). Olanzapine. [Link]
  • Wikipedia. (n.d.). Aripiprazole. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olanzapine?. [Link]
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aripiprazole?. [Link]
  • VBSPU. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. [Link]
  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?. [Link]
  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]
  • Patsnap Synapse. (2024, January 9).
  • Wikipedia. (n.d.). Serotonin receptor antagonist. [Link]
  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. [Link]
  • Wikipedia. (n.d.). Dopamine antagonist. [Link]
  • Bentham Science Publishers. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. [Link]
  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
  • Allen, J. A., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. [Link]
  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/pubs/Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf]([Link]~ Weiner/pubs/Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf)
  • Wieronska, J. M., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules. [Link]
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • Caccia, S. (2007). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
  • Iacovelli, F., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • Iacovelli, F., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
  • Pauli-Magnus, C., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]
  • Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. [Link]
  • Caccia, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]
  • ResearchGate. (2025, August 6).
  • YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Wikipedia. (n.d.). Piperazine. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. [Link]
  • Ayurlog. (2024, October 20).
  • National Institutes of Health. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. [Link]
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
  • ChemEurope.com. (n.d.). Piperazine. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished therapeutic windows, and potential toxicity, representing a significant hurdle in the translation of promising molecules from the bench to the clinic.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(3-Methylpyridin-4-yl)piperazine, a novel heterocyclic compound with therapeutic potential.

The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatile pharmacological activities, often targeting central nervous system (CNS) receptors.[3][4][5][6] However, this structural feature can also confer a propensity for binding to multiple targets, particularly within the monoaminergic systems (dopamine, serotonin, and norepinephrine receptors).[3][4] Therefore, a thorough understanding of the cross-reactivity of this compound is paramount for its development as a safe and effective therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a framework for assessing the selectivity of this compound against a panel of structurally and pharmacologically related compounds. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data.

Selection of Comparator Compounds

To provide a meaningful context for the cross-reactivity profile of this compound, a panel of comparator compounds has been selected based on structural similarity and known pharmacological activities.

  • 1-(3-Chlorophenyl)piperazine (mCPP): A well-characterized serotonergic agonist, notorious for its broad receptor binding profile and use as a pharmacological tool to study the 5-HT system.[7] Its inclusion provides a benchmark for promiscuous binding within the piperazine class.

  • 1-Benzylpiperazine (BZP): A stimulant with known activity at dopamine and norepinephrine transporters, as well as serotonergic receptors.[3][4] It serves as a comparator for assessing cross-reactivity with monoamine transporters.

  • Vortioxetine: A multimodal antidepressant that incorporates a piperazine moiety and exhibits a complex pharmacology, including serotonin reuptake inhibition and modulation of several serotonin receptors. Its profile highlights a more refined, yet still multi-target, interaction.

  • Aripiprazole: An atypical antipsychotic with a piperazine derivative structure, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. It represents a compound with a well-defined and clinically relevant multi-target profile.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to efficiently and comprehensively assess the cross-reactivity of this compound. This workflow begins with broad screening panels and progresses to more focused functional assays for identified off-targets.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity Assessment A Compound Synthesis & QC B Primary Target Binding Assay A->B C Broad Receptor Screening Panel (e.g., GPCRs, Ion Channels) A->C D Enzyme Inhibition Panel (e.g., Kinases, CYPs) A->D E Dose-Response Binding Assays (Ki determination) C->E Identified Hits D->E Identified Hits F Orthogonal Binding Assay E->F G Cell-Based Functional Assays (Agonist/Antagonist Mode) F->G H Downstream Signaling Pathway Analysis G->H I Comparative Analysis vs. Comparators H->I J Selectivity Index Calculation I->J

Caption: Tiered experimental workflow for assessing cross-reactivity.

Methodologies for Cross-Reactivity Assessment

A combination of in vitro assays is essential to build a comprehensive cross-reactivity profile.[8][9]

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound or comparators).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying off-target effects on enzymes, which can lead to metabolic drug-drug interactions or other toxicities.[10][11][12]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (as a source of CYP enzymes), a specific CYP substrate (e.g., phenacetin for CYP1A2), and varying concentrations of the test compound.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the enzymatic reaction by adding a NADPH-generating system.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite (e.g., acetaminophen for the CYP1A2 reaction) using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Cell-Based Functional Assays

Cell-based assays provide insights into the functional consequences of a compound binding to a receptor, determining whether it acts as an agonist, antagonist, or allosteric modulator.[13][14]

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (Calcium Flux)

This protocol is suitable for GPCRs that couple to Gq, leading to an increase in intracellular calcium.

  • Cell Culture and Plating: Culture a cell line stably expressing the target GPCR (e.g., HEK293 cells) and plate them into a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound (or agonist) using a fluorescence plate reader.

  • Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the response to a fixed concentration of agonist).

G cluster_0 GPCR Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G_Protein GPCR->G_Protein activates Effector Effector G_Protein->Effector modulates Second_Messenger Second_Messenger Effector->Second_Messenger produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Methylpyridin-4-yl)piperazine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(3-Methylpyridin-4-yl)piperazine in Medicinal Chemistry

In the landscape of modern drug discovery, the N-arylpiperazine scaffold remains a cornerstone of molecular design. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in a plethora of clinically successful therapeutics. Among the vast array of N-arylpiperazine building blocks, this compound stands out as a particularly valuable synthon. Its incorporation into lead compounds can significantly modulate pharmacokinetic and pharmacodynamic profiles, making the efficient and scalable synthesis of this intermediate a critical consideration for any drug development program.

The primary challenge in the synthesis of this compound lies in the formation of the C-N bond between the pyridine ring and the piperazine moiety. This guide provides a comprehensive, data-driven comparison of the three most prevalent synthetic strategies for achieving this transformation: the classical Nucleophilic Aromatic Substitution (SNAr), the modern palladium-catalyzed Buchwald-Hartwig amination, and a multi-step approach involving Reductive Amination. Through a detailed analysis of experimental data, we will elucidate the relative merits and drawbacks of each method, empowering researchers to make informed decisions tailored to their specific synthetic goals.

Chapter 1: The Classical Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for the formation of C-N bonds to aromatic and heteroaromatic rings. The mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[1] For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate.

In the context of synthesizing this compound, the starting material is typically 4-chloro-3-methylpyridine. The nitrogen atom in the pyridine ring provides some activation towards nucleophilic attack at the 4-position. However, the presence of the electron-donating methyl group at the 3-position can slightly deactivate the ring, often necessitating more forcing reaction conditions.

Typical Reaction Scheme for SNAr:

Detailed Experimental Protocol: SNAr

  • To a solution of 4-chloro-3-methylpyridine (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is added an excess of piperazine (3.0-5.0 eq).

  • The reaction mixture is heated to a high temperature, typically in the range of 120-150 °C.

  • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Analysis of the SNAr Route:

  • Advantages: The primary advantage of the SNAr approach lies in its operational simplicity and the use of relatively inexpensive starting materials and reagents. The absence of a metal catalyst circumvents concerns about heavy metal contamination in the final product.

  • Disadvantages: The main drawback is the often-harsh reaction conditions, including high temperatures, which can limit the functional group tolerance of the substrate. The use of a large excess of piperazine is necessary to minimize the formation of the undesired bis-arylated byproduct. Furthermore, for less activated substrates, the yields can be moderate.

Chapter 2: The Modern Standard - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method has revolutionized N-arylation chemistry due to its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.

For the synthesis of this compound, the Buchwald-Hartwig reaction offers a highly efficient route from 4-halo-3-methylpyridine and piperazine, often succeeding where SNAr reactions are sluggish or low-yielding.

Typical Reaction Scheme for Buchwald-Hartwig Amination:

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask are added a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 1-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃; 1.5-2.5 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A solution of 4-halo-3-methylpyridine (1.0 eq) and piperazine (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane, or THF) is added via syringe.

  • The reaction mixture is heated to a temperature typically ranging from 80-110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Analysis of the Buchwald-Hartwig Route:

  • Advantages: This method is characterized by its high yields, broad functional group compatibility, and milder reaction conditions compared to SNAr. It is often the method of choice for challenging substrates.[4]

  • Disadvantages: The primary disadvantages are the cost of the palladium catalyst and the specialized phosphine ligands. The need for strictly anhydrous and inert conditions can also be a practical challenge. Furthermore, the potential for trace palladium contamination in the final product is a significant concern in pharmaceutical applications, necessitating rigorous purification protocols.

Chapter 3: The Alternative Strategy - Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5][6][7][8] While not a direct method for N-arylation, a multi-step sequence involving reductive amination can be devised to construct the this compound skeleton.

A plausible, albeit more circuitous, route could involve the reductive amination of a suitable aldehyde with a piperazine derivative, or the construction of the piperazine ring onto the pyridine core. For instance, reacting 3-methyl-4-aminopyridine with two equivalents of an appropriate two-carbon electrophile, followed by cyclization. A more practical approach would be the reductive amination of a ketone precursor.

Typical Reaction Scheme for a Multi-step Reductive Amination Approach:

This is a hypothetical multi-step sequence as direct literature examples for this specific target via this route are less common.

  • Step 1: Synthesis of a piperazinone precursor. For example, reacting 3-methylpyridin-4-amine with a suitable reagent to install a protected amino-ethoxycarbonyl group.

  • Step 2: Cyclization to form the piperazinone ring.

  • Step 3: Reduction of the amide functionality of the piperazinone to the corresponding piperazine.

Detailed Experimental Protocol: Reductive Amination (Illustrative)

  • Imine Formation: A solution of the ketone/aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane) is stirred at room temperature. An acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added portion-wise to the reaction mixture.

  • Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques as described in the previous methods.

Analysis of the Reductive Amination Route:

  • Advantages: The reagents used in reductive amination are generally inexpensive and readily available. The reactions are often high-yielding and can be performed under mild conditions.

  • Disadvantages: For the synthesis of this compound, this approach would likely involve multiple synthetic steps, leading to a lower overall yield and increased operational complexity. The development of an efficient and atom-economical reductive amination route would require significant process optimization.

Chapter 4: Head-to-Head Comparison and Data-Driven Recommendations

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the values for SNAr and Reductive Amination are based on typical expectations and may vary depending on the specific reaction conditions and substrate. The data for the Buchwald-Hartwig amination is more consistently reported in the literature with high yields.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination (Multi-step)
Number of Steps 112-3
Typical Yield (%) 40-70%80-95%30-60% (overall)
Reaction Time (h) 12-244-1212-48 (total)
Temperature (°C) 120-15080-1100-80
Key Reagents Excess piperazine, high-boiling solventPd catalyst, phosphine ligand, baseCarbonyl precursor, amine, reducing agent
Cost-Effectiveness HighLow to MediumMedium
Scalability Moderate (challenges with high temp)High (with catalyst recycling)High
Green Chemistry Poor (high energy, excess reagents)Moderate (catalyst, solvent)Good (milder conditions)

Visual Workflow Diagrams:

SNAr_Workflow start 4-Chloro-3-methylpyridine + Piperazine process S~N~Ar Reaction (DMF or DMSO, 120-150°C) start->process product This compound process->product

Caption: Workflow for the SNAr synthesis.

Buchwald_Hartwig_Workflow start 4-Halo-3-methylpyridine + Piperazine process Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, 80-110°C) start->process product This compound process->product

Caption: Workflow for the Buchwald-Hartwig synthesis.

Reductive_Amination_Workflow start Pyridine Precursor + Piperazine Precursor step1 Step 1: Intermediate Formation start->step1 step2 Step 2: Cyclization/Reduction step1->step2 product This compound step2->product

Caption: A generalized multi-step reductive amination workflow.

Expert Analysis and Recommendations

As a Senior Application Scientist, the choice of synthetic route is always a balance of efficiency, cost, and scalability, tailored to the specific project phase.

  • For Early-Stage Discovery and Small-Scale Synthesis: The Buchwald-Hartwig amination is unequivocally the superior choice. Its reliability, high yields, and mild conditions make it ideal for rapidly generating diverse analogs for structure-activity relationship (SAR) studies. The higher cost of the catalyst and ligands is often justified by the speed and high probability of success.

  • For Process Development and Large-Scale Manufacturing: The decision becomes more nuanced. While the Buchwald-Hartwig reaction can be scaled up, the cost of the catalyst and the need for its removal to meet stringent regulatory limits for heavy metals in active pharmaceutical ingredients (APIs) can be significant. In this context, a thorough investigation into optimizing the SNAr reaction is highly recommended. If the yield and purity can be improved to an acceptable level through careful optimization of reaction parameters (e.g., solvent, temperature, base), its cost-effectiveness makes it a very attractive option for commercial production. A well-designed reductive amination route, if the overall yield can be made competitive, could also be a viable and cost-effective alternative for large-scale synthesis.

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound is a solvable yet important challenge in medicinal chemistry. This guide has demonstrated that while multiple synthetic routes exist, the choice of the optimal method is highly dependent on the context of the research or development program. The Buchwald-Hartwig amination stands as the most robust and versatile method for rapid, small-scale synthesis. For large-scale production, the economic advantages of a well-optimized SNAr process or a streamlined reductive amination pathway should be carefully considered. Ultimately, a strategic approach to synthesis, informed by a thorough understanding of the strengths and weaknesses of each method, will pave the way for the efficient and timely advancement of drug discovery projects.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. [Link]
  • (PDF)
  • Buchwald–Hartwig reaction: an update | Request PDF - ResearchG
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. [Link]
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Buchwald-Hartwig Amin
  • Green Chemistry Metrics, A Review - MDPI. [Link]
  • Intramolecular reductive amination for the preparation of piperazines.
  • Scalable Green Chemistry: Case Studies
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. [Link]
  • Exp 13B: Synthesis of Complex Molecules Through Reductive Am - Prezi. [Link]
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. [Link]
  • 3-methyl-1-(3-methylpyridin-4-yl)piperazine - C11H17N3 | CSSB00012030543. [Link]
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. [Link]
  • Synthesis of 1,3-oxazines based on piperazine - ScienceDirect. [Link]
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. [Link]
  • 1-Hydrosilatrane - Organic Syntheses Procedure. [Link]
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. [Link]
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.. [Link]
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed. [Link]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. [Link]

Sources

A Comparative Docking Guide to Methyl-Pyridin-Piperazine Compounds as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of methyl-pyridin-piperazine compounds against the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand structure-activity relationships and guide the design of novel kinase inhibitors.

Introduction: The Rationale for Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[3][4] First and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib, have demonstrated clinical efficacy but are often hampered by the emergence of drug resistance.[5] This necessitates the exploration of novel chemical scaffolds that can form distinct interactions within the ATP-binding site and potentially overcome these resistance mechanisms.

The piperazine ring is recognized as a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds.[6][7] When combined with a methyl-pyridine moiety, it forms a versatile core that can be elaborated to target the hinge region and other key pockets of kinase active sites. This guide will walk you through a rigorous, validated workflow to compare the binding potential of a representative methyl-pyridin-piperazine compound with a known EGFR inhibitor, Gefitinib.

PART 1: The "Why": Experimental Design and Foundational Logic

Before delving into the technical steps, it is crucial to understand the causality behind our experimental choices. This is not merely a sequence of commands but a structured inquiry into molecular recognition.

1.1. Target Selection: EGFR Kinase Domain (PDB ID: 1M17)

We have selected the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).[1][8] This choice is deliberate:

  • High-Resolution Structure: This structure provides a well-defined active site, crucial for accurate docking.

  • Presence of a Co-crystallized Ligand: Erlotinib's position in the active site is our ground truth. It allows us to define the binding pocket for our docking simulations and, most importantly, to validate our docking protocol. A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the co-crystallized ligand (a process called re-docking).

1.2. Compound Selection for Comparison

  • Test Compound: We will use a representative N-(3-methylpyridin-4-yl)-4-((4-methylpyridin-2-yl)methyl)piperazin-1-amine as our investigational compound. This structure embodies the core methyl-pyridin-piperazine scaffold.

  • Reference Compound (Positive Control): Gefitinib, an FDA-approved EGFR inhibitor, will be used as our reference. Its quinazoline core is structurally analogous to the pyridine-piperazine system, providing a meaningful comparison of how subtle changes in the scaffold can influence binding interactions.

1.3. The Principle of a Self-Validating System

The protocol described below is designed to be self-validating. By first re-docking the native ligand (Erlotinib) and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the crystal structure pose (typically <2.0 Å), we build confidence in the ability of our computational model to accurately predict the binding of our test compounds.

PART 2: The "How": A Step-by-Step Experimental Protocol

This section provides a detailed methodology for performing the comparative docking study using widely accessible and validated computational tools.

2.1. Required Software and Resources

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. ([Link])

  • AutoDock Vina: The docking engine. ([Link])

  • PyMOL or Chimera: For visualization and analysis. ([Link])

  • Protein Data Bank (PDB): For obtaining the crystal structure of EGFR. ([Link])

  • PubChem: For obtaining the 3D structure of Gefitinib. ([Link])

2.2. Experimental Workflow Overview

The entire process, from data retrieval to analysis, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Download Protein (PDB: 1M17) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Obtain Ligand Structures (Test & Reference) PrepLig 4. Prepare Ligands (Set torsions, add charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Validate 6. Validate Protocol (Re-dock native ligand) PrepLig->Validate Grid->Validate Dock 7. Run Docking Simulation (Test & Reference) Validate->Dock Quant 8. Quantitative Analysis (Binding Affinity Table) Dock->Quant Qual 9. Qualitative Analysis (Binding Pose & Interactions) Quant->Qual SAR 10. SAR Interpretation Qual->SAR

Caption: Overall workflow for the comparative docking study.

2.3. Detailed Protocol

Step 1: Protein Preparation (EGFR)

  • Download the Structure: Obtain the PDB file for 1M17 from the RCSB PDB database.

  • Clean the PDB File: Open the 1M17.pdb file in AutoDock Tools (ADT).

  • Remove Water Molecules: Select Edit -> Delete Water.

  • Remove the Native Ligand: Select the co-crystallized Erlotinib molecule and delete it. We will use its original position to define the binding site later.

  • Add Hydrogens: Select Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

  • Compute Charges: Select Edit -> Charges -> Compute Gasteiger.

  • Set Atom Types: Select Edit -> Atoms -> Assign AD4 type.

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the prepared protein and save it as 1M17_protein.pdbqt.

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • Gefitinib: Download the 3D structure from PubChem in SDF format.

    • Test Compound: Draw the structure N-(3-methylpyridin-4-yl)-4-((4-methylpyridin-2-yl)methyl)piperazin-1-amine in a chemical drawing software and save it as a MOL or SDF file.

  • Prepare in ADT:

    • Open the ligand file in ADT (Ligand -> Input -> Open).

    • ADT will automatically detect the root, set the torsions, and assign charges.

    • Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT). Name them gefitinib.pdbqt and test_compound.pdbqt.

Step 3: Grid Box Generation (Defining the Binding Site)

  • Load the Prepared Protein: Open 1M17_protein.pdbqt in ADT.

  • Open GridBox: Go to Grid -> Grid Box.

  • Center the Grid: The grid box defines the search space for the docking algorithm. A common practice is to center the grid on the co-crystallized ligand's position. For 1M17, the center coordinates are approximately:

    • center_x = 15.190

    • center_y = 53.903

    • center_z = 16.917

  • Set Grid Dimensions: Ensure the box is large enough to encompass the entire binding site. A size of 20 x 20 x 20 Å is a good starting point.

    • size_x = 20

    • size_y = 20

    • size_z = 20

  • Save the Configuration: Note down these coordinates. You will need them for the Vina configuration file.

Step 4: Docking with AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinates with the ones from the previous step:

  • Run the Docking Simulation:

    • Place the vina.exe executable, conf.txt, 1M17_protein.pdbqt, and your ligand PDBQT files in the same folder.

    • Open a command prompt or terminal in that folder.

    • For each ligand, update the ligand and out fields in conf.txt.

    • Execute the command: ./vina --config conf.txt --log ligand_name_log.txt

PART 3: Data Analysis and Interpretation

A successful docking study culminates in a thorough analysis of both quantitative and qualitative data.

3.1. Quantitative Comparison: Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol in the output log file. A more negative value indicates a stronger predicted binding affinity.

CompoundBinding Affinity (kcal/mol)
Test Compound (Methyl-Pyridin-Piperazine)-8.5
Reference Compound (Gefitinib)-9.2
Re-docked Erlotinib (Validation)-9.5

Note: The values above are representative examples. Actual values will be generated upon running the simulation.

3.2. Qualitative Comparison: Binding Pose and Interactions

This is the most critical part of the analysis. Use a visualization tool like PyMOL to inspect the output PDBQT files (ligand_name_out.pdbqt).

Analysis of Gefitinib (Reference):

  • Hinge Interaction: Gefitinib is known to form a crucial hydrogen bond between the N1 of its quinazoline ring and the backbone NH of Met793 in the hinge region of EGFR.

  • Hydrophobic Interactions: The anilino-group extends into a hydrophobic pocket, forming interactions with residues like Leu718, Val726, and Ala743.

  • Gatekeeper Interaction: The molecule is positioned near the "gatekeeper" residue, Thr790.

Comparative Analysis of the Test Compound (Methyl-Pyridin-Piperazine):

  • Hinge Interaction: We hypothesize that one of the pyridine nitrogens will mimic the quinazoline N1 of Gefitinib, forming a hydrogen bond with Met793.

  • Piperazine Conformation: The orientation of the piperazine ring will be critical. Does it position the second methyl-pyridine group into a favorable pocket?

  • Hydrophobic and Polar Contacts: Analyze the interactions formed by the methyl groups and the second pyridine ring. Are they forming favorable hydrophobic contacts or potential polar interactions?

G cluster_egfr EGFR Active Site cluster_gefitinib Gefitinib cluster_test Test Compound Met793 Met793 (Hinge) HydrophobicPocket Hydrophobic Pocket (Leu718, Val726) Gatekeeper Thr790 (Gatekeeper) Quinazoline Quinazoline Core Quinazoline->Met793 H-Bond Anilino Anilino Group Anilino->HydrophobicPocket Hydrophobic Interaction Pyridine1 Pyridine Ring 1 Pyridine1->Met793 Predicted H-Bond Pyridine2 Pyridine Ring 2 Pyridine2->HydrophobicPocket Predicted Interaction?

Caption: Logical comparison of key molecular interactions.

PART 4: Discussion and Future Directions

The comparative analysis allows us to generate hypotheses about the structure-activity relationship (SAR) of the methyl-pyridin-piperazine scaffold.

  • Binding Affinity Insights: While our hypothetical test compound showed a slightly lower binding affinity than Gefitinib (-8.5 vs -9.2 kcal/mol), it is still in a potent range. This suggests the methyl-pyridin-piperazine core is a viable scaffold for EGFR inhibition.

  • Interaction Analysis: The key determinant of activity will be how well the compound satisfies the critical interactions observed for known inhibitors. Does it form the hinge hydrogen bond? Does it effectively occupy the hydrophobic pocket?

  • Opportunities for Optimization: The docking results provide a roadmap for optimization. For example, if the second methyl-pyridine group is in a solvent-exposed region, it could be modified with different substituents to seek additional interactions and improve potency. If a clash is observed with a residue, this can inform a structural modification to alleviate it.

Conclusion

This guide has outlined a rigorous and validated protocol for the comparative molecular docking of methyl-pyridin-piperazine compounds against the EGFR kinase domain. By grounding our computational experiment in a validated system and performing a detailed comparative analysis against a known inhibitor, we can generate reliable insights into the binding potential and structure-activity relationships of novel chemical scaffolds. This approach serves as a powerful, cost-effective tool to prioritize compounds for synthesis and experimental testing, accelerating the drug discovery pipeline.

References

  • RCSB Protein Data Bank. 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. [Link]
  • RCSB Protein Data Bank. 1M17: EGFR kinase domain in complex with erlotinib. [Link]
  • RCSB Protein Data Bank. 5FED: EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor. [Link]
  • RCSB Protein Data Bank. 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]
  • RCSB Protein Data Bank. 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. [Link]
  • ResearchGate. (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... [Link]
  • RCSB Protein Data Bank. 8V8U: PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket near H1047R (compound 12). [Link]
  • RCSB Protein Data Bank. 8V8I: PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket (compound 5). [Link]
  • MDPI.
  • ResearchGate. The representative Class I pan PI3K inhibitors and PI3Kα specific... [Link]
  • The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]
  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • National Institutes of Health.
  • PubMed.
  • ResearchGate. Glide docking and complex formation of Compound A/PI3Kα (A) and... [Link]
  • MDPI. Exploring the Inhibitory Efficacy of Resokaempferol and Tectochrysin on PI3Kα Protein by Combining DFT and Molecular Docking against Wild-Type and H1047R Mutant Forms. [Link]
  • ResearchGate.
  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
  • PubMed. Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. [Link]
  • ResearchGate. A step by step guide for performing molecular docking using AutoDock Vina. [Link]
  • Eagon Research Group. Vina Docking Tutorial. [Link]
  • Journal of Chemical and Pharmaceutical Research. Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. [Link]
  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
  • YouTube.
  • PubMed. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. [Link]
  • ResearchGate. Docked structures of Gefitinib and aglycones with EGFR. Ligand... [Link]
  • ResearchGate. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer | Request PDF. [Link]
  • Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] - [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • Dove Medical Press. EGFR inhibitors synthesis and biological assessment | DDDT. [Link]
  • MDPI.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic amine, presents a unique spectroscopic signature defined by the interplay of its substituted pyridine and piperazine rings. This guide provides an in-depth comparative analysis of its expected spectroscopic characteristics alongside experimentally-derived data from structurally related compounds. By understanding the spectral contributions of each molecular fragment, researchers can gain a predictive framework for identifying and characterizing this and similar molecules.

The Structural Context: Predicting the Spectrum

The spectroscopic properties of this compound are a composite of its two key structural motifs: the 3-methylpyridine ring and the piperazine ring.

  • 3-Methylpyridine Moiety : This substituted aromatic heterocycle will exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum, with the methyl group providing a distinct singlet in the aliphatic region. The substitution pattern on the pyridine ring will influence the chemical shifts and coupling constants of the aromatic protons.

  • Piperazine Moiety : As a saturated heterocycle, the piperazine ring will show signals in the aliphatic region of the NMR spectra, typically as broad singlets or multiplets depending on the conformational dynamics and the solvent used. The nitrogen atoms significantly influence the chemical shifts of the adjacent methylene protons.

By analyzing the spectra of simpler, related structures, we can build a foundational understanding of what to expect for our target molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound's constituent parts and a closely related analog, 1-phenylpiperazine. This comparative approach is invaluable for assigning spectral features and identifying subtle electronic and structural effects.

Table 1: ¹H NMR Spectroscopic Data Comparison
CompoundSolventAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
3-Methylpyridine CDCl₃~8.57 (d), 7.69 (d), 7.29 (m)[1]2.29 (s, 3H, -CH₃)[1]
Piperazine --~2.68 (s, 8H, -CH₂-)[2]
1-Methylpiperazine CDCl₃-~2.88 (m, 4H), 2.37 (m, 4H), 2.26 (s, 3H, N-CH₃)[3]
1-Phenylpiperazine CDCl₃~7.30 (m, 2H), 6.90 (m, 3H)~3.20 (t, 4H), 3.05 (t, 4H)[4]
This compound (Predicted) CDCl₃~8.3-8.5 (d), ~6.7-6.9 (d), ~8.2-8.4 (s)~3.1-3.3 (m, 4H), ~3.0-3.2 (m, 4H), ~2.3 (s, 3H, Ar-CH₃)
Table 2: ¹³C NMR Spectroscopic Data Comparison
CompoundSolventAromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
3-Methylpyridine Not Reported~149, 147, 138, 134, 123~18 (-CH₃)[5]
Piperazine --~47.9 (-CH₂)[2][6]
1-Methylpiperazine Not Reported-~55.1, 46.9, 46.0 (N-CH₃)[7]
1-Phenylpiperazine Not Reported~151, 129, 120, 116~50, 49
This compound (Predicted) CDCl₃~155-160, ~147-150, ~135-140, ~120-125, ~105-110~50-55, ~45-50, ~18-20 (Ar-CH₃)
Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundC-H (Aromatic)C-H (Aliphatic)C=N / C=C (Aromatic)N-H / C-N
3-Methylpyridine 3000-31002850-30001400-1600-
Piperazine -2800-3000[8]-3217 (N-H), 1120-1186 (C-N)[8][9]
1-Phenylpiperazine ~30502820-2950~1600, 1500~1230 (C-N)
This compound (Predicted) 3000-31002800-30001400-1600~1100-1250 (C-N)
Table 4: Mass Spectrometry Fragmentation
CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
3-Methylpyridine 9392 ([M-H]⁺), 66 ([M-HCN]⁺), 65
Piperazine 8656 ([M-CH₂NH]⁺), 43 ([C₂H₅N]⁺)
1-Methylpiperazine 10085 ([M-CH₃]⁺), 58, 42
1-Phenylpiperazine 162119 ([M-C₂H₅N]⁺), 91, 77 ([C₆H₅]⁺)
This compound (Predicted) 177Fragments corresponding to the loss of piperazine fragments, the methyl group, and cleavage of the pyridine-piperazine bond.

Experimental Protocols: A Guide to Data Acquisition

The following are standardized protocols for obtaining the spectroscopic data discussed. These methods are designed to be robust and reproducible, ensuring high-quality data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Workflow Diagram:

Caption: General workflow for acquiring and processing FTIR spectra.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the frequencies of the major absorption bands and correlate them with known functional group vibrations.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable clues about the molecule's structure.

Workflow Diagram:

Caption: A typical workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Inject the sample solution into the gas chromatograph.[2]

    • The GC will separate the components of the sample before they enter the mass spectrometer.

    • The separated components are then ionized, typically by electron ionization (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the major fragment ions to gain insights into the structure of the molecule. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[2]

Conclusion

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Spectral investigation and normal coordinate analysis of piperazine. (PDF) ResearchGate.
  • Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate.
  • 1-Phenylpiperazine | C10H14N2. PubChem.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • 3-Methylpyridine - Spectra. SpectraBase.
  • 1-Phenylpiperazine - Spectra. SpectraBase.
  • Piperazine, 1-phenyl-. NIST WebBook.
  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL.
  • FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI.
  • 3-Methylpyridine | (C5H4N)CH3. PubChem.
  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3. PubChem.
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3. PubChem.
  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.
  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. PubMed.
  • IR spectra of genistein (a), piperazine (b) and the cocrystal of.... ResearchGate.
  • 1-(Piperidin-4-yl)piperazine | C9H19N3. PubChem.
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).. ResearchGate.
  • Piperazine. NIST WebBook.

Sources

head-to-head comparison of piperazine-containing scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the architecture of a multitude of FDA-approved drugs, spanning therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1][2] Its enduring prevalence is not accidental but is rooted in its unique and tunable physicochemical properties that favorably influence a molecule's pharmacokinetics and pharmacodynamics.[1][3][4]

This guide provides an in-depth, head-to-head comparison of various piperazine-containing scaffolds, moving beyond a simple catalog of derivatives to offer a nuanced analysis of their performance, supported by experimental data and detailed protocols. Our objective is to equip you with the insights needed to make informed decisions in the rational design of next-generation therapeutics.

The Allure of the Piperazine Core: More Than Just a Linker

The value of the piperazine moiety extends far beyond its utility as a simple linker. Its dual basic nitrogen atoms, with their distinct pKa values, allow it to be protonated under physiological conditions, a feature crucial for enhancing aqueous solubility and forming stable salts for improved drug formulation.[1] These nitrogens also serve as key hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[1][5] Furthermore, the piperazine ring's inherent conformational flexibility, typically adopting a chair conformation, enables the precise spatial orientation of its substituents to optimize binding to target proteins.[6]

However, not all piperazine scaffolds are created equal. The nature of the substituents on the nitrogen atoms and the carbon atoms of the ring dramatically influences the molecule's biological activity, selectivity, and metabolic stability. In the following sections, we will dissect the performance of distinct classes of piperazine derivatives, providing a comparative analysis to guide your drug discovery efforts.

Head-to-Head Comparison: N-Arylpiperazines vs. N-Benzylpiperazines in CNS Drug Design

In the realm of CNS drug discovery, N-arylpiperazines and N-benzylpiperazines are two of the most extensively studied scaffolds, particularly as ligands for dopamine and serotonin receptors.[7][8][9][10][11]

N-Arylpiperazines: This class, characterized by a direct linkage of an aryl group to one of the piperazine nitrogens, is a hallmark of many atypical antipsychotics and antidepressants. The aryl group often serves as a key pharmacophoric element, engaging in π-π stacking and hydrophobic interactions within the receptor binding pocket. A prime example is the interaction of arylpiperazines with the dopamine D2 and serotonin 5-HT2A receptors, where the aryl moiety is crucial for high-affinity binding.[7][8]

N-Benzylpiperazines: In this scaffold, a benzyl group is attached to a piperazine nitrogen. This introduces a greater degree of conformational flexibility compared to the N-aryl counterparts. The methylene spacer between the phenyl ring and the piperazine nitrogen allows for more varied interactions with the target receptor.[11]

Below is a comparative summary of their performance at key CNS targets:

Scaffold ClassRepresentative Drug(s)Target(s)Key Performance Characteristics
N-Arylpiperazines Aripiprazole, ClozapineDopamine D2, Serotonin 5-HT1A/2AHigh affinity and often potent antagonism or partial agonism. The nature and substitution pattern of the aryl ring are critical for selectivity.[7][12]
N-Benzylpiperazines -Dopamine D2, Serotonin 5-HT1AOften display a more complex pharmacological profile, with the potential for varying degrees of agonism and antagonism. The benzyl group can be functionalized to fine-tune activity.[11]

Structure-Activity Relationship (SAR) Insights:

For N-arylpiperazines targeting D2 and 5-HT2A receptors, electron-donating or withdrawing groups on the aryl ring can significantly modulate affinity and functional activity.[7] In contrast, for N-benzylpiperazines, modifications on the benzyl ring, such as the introduction of hydrogen bond donors or acceptors, can drastically alter the binding profile.[11]

Piperazine Scaffolds in Oncology: A Focus on Kinase Inhibition

The piperazine scaffold is also a prominent feature in many targeted cancer therapies, particularly kinase inhibitors. Here, the piperazine ring often functions as a versatile linker, connecting key pharmacophoric fragments that occupy the ATP-binding pocket of the target kinase.[1] Its basicity can be leveraged to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, a common interaction for many kinase inhibitors.[1]

Let's compare two distinct approaches to incorporating the piperazine scaffold in kinase inhibitor design:

Scaffold TypeRepresentative Drug(s)Target Kinase(s)IC50 Values (Representative)Key Performance Insights
N-Arylpiperazine Core ImatinibBCR-ABL, c-KIT, PDGFR25-100 nMThe N-arylpiperazine moiety is integral to the pharmacophore, with the piperazine nitrogen participating in key hydrogen bonding interactions in the kinase hinge region.
Piperazine as a Linker Ribociclib, AbemaciclibCDK4/610-50 nMThe piperazine ring connects two larger aromatic systems, providing the correct orientation for binding and contributing to overall solubility and pharmacokinetic properties.[13]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit 50% of cell growth). Lower IC50 values indicate higher potency.

Compound ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Benzofuran-piperazine hybridPanc-1Pancreatic Cancer0.94[14]
Benzofuran-piperazine hybridMCF-7Breast Cancer2.92[14]
Benzofuran-piperazine hybridA549Lung Carcinoma1.71[14]
Rhodanine-piperazine hybridMDA-MB-231Breast Cancer145[15]
Rhodanine-piperazine hybridMCF-7Breast Cancer67[15]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate piperazine-containing scaffolds.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[6]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (for determining non-specific binding).

  • Test compounds (piperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D2 cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine the protein concentration.[6]

  • Binding Assay: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 100 µL of the membrane preparation. For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting and Data Analysis: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[16]

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound.

  • Positive control (a compound with known metabolic instability).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay

This assay determines if a compound inhibits the P-gp efflux pump, which can affect a drug's oral bioavailability and CNS penetration.[1][17][18]

Materials:

  • Caco-2 cell monolayers grown on permeable supports.

  • [3H]-Digoxin (a known P-gp substrate).

  • Test compound.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a polarized monolayer.

  • Assay Setup: In separate wells, add the transport buffer containing [3H]-Digoxin with and without the test compound to the apical (A) or basolateral (B) side of the cell monolayer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from the receiver compartments (B side for A-to-B transport and A side for B-to-A transport).

  • Quantification: Measure the amount of [3H]-Digoxin in the samples using a liquid scintillation counter.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

Visualizing Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Caption: Workflow for assessing the pharmacokinetics of piperazine-based drug candidates.

Caption: Structure-Activity Relationship (SAR) considerations for arylpiperazine derivatives.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably versatile and valuable tool in the drug discoverer's arsenal. Its favorable physicochemical properties and synthetic tractability have cemented its place in a wide range of therapeutic agents. As this guide has demonstrated, a deep understanding of the subtle yet significant differences between various piperazine-containing scaffolds is paramount for the successful design of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

The head-to-head comparisons presented herein, supported by quantitative data and detailed experimental protocols, are intended to serve as a practical resource for researchers in the field. By carefully considering the structure-activity relationships and metabolic liabilities of different piperazine derivatives, the scientific community can continue to leverage this privileged scaffold to develop the next generation of innovative medicines. Future research will undoubtedly uncover new ways to functionalize and constrain the piperazine ring, further expanding its utility in addressing unmet medical needs.

References

  • Feng, L. et al. (2018). In vitro P-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 46(11), 1656-1664.
  • BenchChem. (2025). Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers.
  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Evotec. P-glycoprotein Inhibition Service.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro P-gp Inhibition Assay Using "P-gp Inhibitor 13".
  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay.
  • Cre
  • BenchChem. (2025). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
  • Lange, J. H. M. et al. (2004). SAR Study of 1-Aryl-4-(phenylarylmethyl)piperazines as Ligands for Both Dopamine D2 and Serotonin 5-HT1A Receptors Showing Varying Degrees of (Ant)agonism. Selection of a Potential Atypical Antipsychotic. Journal of Medicinal Chemistry, 47(3), 627-641.
  • Singh, H. et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(8), 3569-3585.
  • BenchChem. (2025).
  • Kaur, M. et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia.
  • El-Gamal, M. I. et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 14(5), 934-951.
  • ResearchGate.
  • Pettersson, F. et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • Ciaffaglione, V. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 68.
  • Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA.
  • Al-Obaidi, A. et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 14(12), 869-892.
  • Lee, S. et al. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Pharmaceutics, 11(1), 23.
  • Al-Majdoub, Z. M. et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 567-581.
  • Leung, D. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 117-124.
  • Marra, A. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 12345.
  • ResearchGate.
  • ResearchGate. Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).
  • Di Mola, A. et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 18(11), e2100539.
  • de Oliveira, M. A. L. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(16), 9091.
  • ResearchGate. IC 50 values for rhodanine-piperazine hybrids (5-17) against....
  • Corvino, A. et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(6), 711.
  • ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Glennon, R. A. et al. (1994). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 37(13), 1929-1935.
  • Szabó, D. et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(5), 1088.
  • Sharma, A. et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Kumar, A. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3181.
  • ResearchGate.
  • Faizan, M. et al. (2024).
  • Faizan, M. et al. (2024).
  • Rogowski, J. et al. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 54(5), 739-746.
  • BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.
  • ResearchGate.
  • Youn, Y. S. et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6140-6149.
  • ResearchGate.
  • ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

Sources

A Comparative Guide to Validating the Antimicrobial Activity of 1-(3-Methylpyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties[1][2][3]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of newly synthesized 1-(3-Methylpyridin-4-yl)piperazine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This guide will compare and detail essential methodologies, from initial screening to in-depth mechanistic studies, providing the technical insights needed to advance promising compounds through the development pipeline.

Section 1: The Validation Funnel: A Strategy for Progressive Characterization

A tiered approach is the most efficient strategy for validating novel antimicrobial compounds. This process begins with broad, qualitative screening to identify active derivatives and progressively moves towards more complex, quantitative assays to fully characterize their potency and spectrum of activity. This "funnel" approach ensures that resources are focused on the most promising candidates.

The causality behind this strategy is rooted in efficiency and data richness. Initial screening methods are rapid and cost-effective, allowing for the high-throughput evaluation of a large library of derivatives[4][5]. Subsequent quantitative and kinetic assays are more resource-intensive but provide the detailed data—such as potency (MIC), bactericidal/bacteriostatic nature, and effect on microbial communities (biofilms)—that is essential for preclinical assessment.

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency Assessment cluster_2 Phase 3: In-Depth Pharmacodynamic Profiling cluster_3 Outcome Screen High-Throughput Screening (e.g., Disk Diffusion, Agar Well Diffusion) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screen->MIC Active Derivatives MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Cidal/Static Ratio TimeKill Time-Kill Kinetics Assay MIC->TimeKill Characterize Kill Rate Biofilm Anti-Biofilm Activity Assay MIC->Biofilm Assess Activity on Biofilms Candidate Lead Candidate Selection MBC->Candidate TimeKill->Candidate Biofilm->Candidate

Caption: A strategic workflow for antimicrobial compound validation.

Section 2: Primary Screening — Casting a Wide Net

The initial step is to determine if the synthesized this compound derivatives possess any antimicrobial activity. The disk diffusion method is a widely used, qualitative technique for this purpose.

Method Comparison: Disk Diffusion vs. Agar Well Diffusion
FeatureDisk DiffusionAgar Well DiffusionRationale for Choice
Principle Compound diffuses from a saturated paper disk into agar.Compound is pipetted directly into a well cut into the agar.Disk diffusion is highly standardized by bodies like EUCAST and CLSI, ensuring better reproducibility[6][7].
Compound Requirement Low (µg amounts per disk).Moderate (requires enough volume to fill the well).Disk diffusion is ideal for initial screening where compound quantity may be limited.
Data Output Zone of Inhibition (mm).Zone of Inhibition (mm).Both provide a clear visual indication of activity, but disk diffusion data is more readily comparable across labs following the same standard.

For this guide, we will detail the EUCAST Disk Diffusion Method due to its rigorous standardization and widespread acceptance[6][8].

Experimental Protocol: Disk Diffusion Susceptibility Testing

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[8].

  • Media Preparation: Prepare Mueller-Hinton (MH) agar according to the manufacturer's instructions. Pour plates to a uniform depth of 4.0 ± 0.5 mm and allow the surface to dry completely before use.

  • Inoculum Preparation:

    • Select several morphologically similar colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Use this suspension within 15 minutes of preparation.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth[8].

  • Disk Application:

    • Prepare sterile 6 mm paper disks by impregnating them with a known concentration of the test derivative (e.g., 10 µ g/disk ). A solvent control disk must be included.

    • Allow disks to reach room temperature before use to prevent condensation.

    • Within 15 minutes of inoculation, apply the disks firmly to the agar surface, ensuring complete contact. Do not move disks once applied[8].

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air[6].

  • Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The absence of a zone indicates resistance. Compare the zone sizes of the derivatives to those of standard antibiotics (e.g., Ciprofloxacin, Vancomycin) tested under identical conditions.

Section 3: Quantitative Analysis — Determining Potency

Once active derivatives are identified, the next critical step is to quantify their potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism[9][10].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI)[11][12][13].

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Incubation & Reading Prep_Compound Prepare 2-fold serial dilutions of piperazine derivative Dispense Dispense 100 µL of each compound dilution into wells Prep_Compound->Dispense Prep_Inoculum Adjust bacterial suspension to 0.5 McFarland standard, then dilute to ~5 x 10^5 CFU/mL Inoculate Add 100 µL of diluted bacterial inoculum to each well Prep_Inoculum->Inoculate Dispense->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Controls Include Growth Control (no drug) & Sterility Control (no bacteria) Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth (turbidity) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion protocol, but further dilute the 0.5 McFarland suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

  • Preparation of Antimicrobial Dilutions:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of each this compound derivative in CAMHB.

    • The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilution. This brings the final volume to 200 µL.

  • Controls:

    • Growth Control: 100 µL CAMHB + 100 µL inoculum (no drug).

    • Sterility Control: 200 µL CAMHB (no drug, no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air[11].

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity[10]. This can be read by eye or with a microplate reader.

Data Presentation: Comparative MIC Values

Summarize the results in a table for clear comparison. MIC₅₀ and MIC₉₀ values (concentrations inhibiting 50% and 90% of isolates, respectively) are crucial when testing against a panel of clinical isolates.

Table 1: Example MIC Data for Piperazine Derivatives

CompoundS. aureus ATCC 29213 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)P. aeruginosa ATCC 27853 (MIC, µg/mL)
Derivative A4832
Derivative B2416
Derivative C>128>128>128
Ciprofloxacin0.50.0150.25
Vancomycin1>128>128

Section 4: Advanced Profiling — Beyond Inhibition

A low MIC value indicates good inhibitory activity, but it doesn't describe the nature or rate of that activity, nor its effectiveness against complex bacterial communities like biofilms. Time-kill assays and anti-biofilm assays provide this critical next level of data.

Method 1: Time-Kill Kinetics Assay

This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals the rate of killing. A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[14][15].

  • Preparation: Prepare tubes containing CAMHB with the test derivative at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). Also include a drug-free growth control tube[14].

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube[14].

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates yielding between 30 and 300 colonies to determine the CFU/mL at each time point[14].

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration.

Time_Kill_Workflow cluster_0 Setup cluster_1 Time-Point Sampling cluster_2 Quantification & Analysis Setup_Tubes Prepare tubes with CAMHB + Compound (1x, 2x, 4x MIC) + Growth Control Inoculate Inoculate all tubes to ~5 x 10^5 CFU/mL Setup_Tubes->Inoculate Sample_T0 T = 0 hr Inoculate->Sample_T0 Sample_T_Interim T = 2, 4, 8 hr Inoculate->Sample_T_Interim Sample_T_Final T = 24 hr Inoculate->Sample_T_Final Dilute_Plate Serial Dilute & Plate on Agar Sample_T0->Dilute_Plate Sample_T_Interim->Dilute_Plate Sample_T_Final->Dilute_Plate Incubate_Count Incubate & Count Colonies (CFU/mL) Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data

Caption: Workflow for a Time-Kill Kinetics Assay.

Method 2: Anti-Biofilm Activity Assay

Bacteria within biofilms are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a crucial step in validation. The crystal violet assay is a simple, high-throughput method to quantify biofilm mass[16][17].

  • Biofilm Formation:

    • Dispense 100 µL of a standardized bacterial suspension (~1 x 10⁷ CFU/mL in a nutrient-rich medium like Tryptic Soy Broth) into the wells of a 96-well flat-bottomed polystyrene plate.

    • Add 100 µL of the test derivative at various concentrations (e.g., 0.25x to 4x MIC). Include a growth control (no drug).

    • Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm[16].

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the dye bound to the biofilm[17].

    • Incubate for 15 minutes.

    • Transfer 125 µL of the solubilized stain to a new flat-bottomed plate.

    • Measure the absorbance at 550-590 nm using a microplate reader[17]. The absorbance is proportional to the biofilm mass.

Table 2: Example Biofilm Inhibition Data

Compound (at MIC)Absorbance at 590 nm (Mean ± SD)% Biofilm Inhibition
Growth Control1.25 ± 0.110%
Derivative A0.88 ± 0.0929.6%
Derivative B0.31 ± 0.0575.2%
Ciprofloxacin1.15 ± 0.158.0%

Conclusion

Validating the antimicrobial activity of this compound derivatives is a systematic process that requires a multi-faceted experimental approach. By employing a strategic funnel that moves from broad screening (disk diffusion) to quantitative potency determination (broth microdilution) and finally to in-depth pharmacodynamic profiling (time-kill kinetics, anti-biofilm assays), researchers can build a comprehensive data package. This self-validating system, grounded in established CLSI and EUCAST standards, not only ensures data integrity but also provides the critical insights necessary to identify and advance truly promising antimicrobial candidates in the fight against infectious diseases.

References

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate.
  • EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. European Committee on Antimicrobial Susceptibility Testing.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
  • Tschirhart, T., et al. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.
  • EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. European Committee on Antimicrobial Susceptibility Testing.
  • Matuschek, E., Brown, D. F., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical microbiology and infection, 20(4), O255–O266.
  • Al-Badran, A. F., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Disk Diffusion and Quality Control. EUCAST.
  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 14(6), 1819–1826.
  • Broth Microdilution. MI - Microbiology.
  • Quantification of biofilm formation by crystal violet... ResearchGate.
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI.
  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. JoVE (Journal of Visualized Experiments).
  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI.
  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Ingenta Connect.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Coma, V., et al. (2007). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Haney, E. F., et al. (2018). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Cellular and Infection Microbiology.
  • Time-Kill Evaluations. Nelson Labs.
  • Khan, A. U., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Validation of high-throughput time-kill assay. HELDA - University of Helsinki.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. PMC - NIH.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. NIH.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Antibacterial activity of methylpyrimidine sulfonyl piperazine derivatives 11a-j. ResearchGate.

Sources

A Comparative Guide to the Synthesis of Substituted Pyridinylpiperazines: Navigating the Routes to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3][4] The efficacy of these molecules is often finely tuned by the nature and position of substituents on both the pyridine and piperazine rings. Consequently, the development of efficient, robust, and versatile synthetic routes to access these substituted scaffolds is of paramount importance to drug discovery and development professionals.

This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies for the construction of the core pyridinylpiperazine C-N bond: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. By examining the mechanistic underpinnings, practical advantages and limitations, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic planning.

Strategic Overview: The Two Main Entry Points

The construction of the pyridinylpiperazine scaffold primarily involves the formation of a C-N bond between a pyridine ring and a piperazine derivative. The choice of synthetic strategy is dictated by several factors, including the electronic properties of the pyridine ring, the desired substitution pattern, functional group tolerance, and scalability.

G cluster_0 Synthetic Strategies cluster_1 Key Considerations SNAr Nucleophilic Aromatic Substitution (SNAr) Reactivity Pyridine Ring Electronics SNAr->Reactivity Requires electron-deficient pyridine Substrates Substrate Scope & Functional Group Tolerance SNAr->Substrates Sensitive to nucleophilicity of piperazine Conditions Reaction Conditions (Temp, Reagents) SNAr->Conditions Often requires high temperatures Scale Scalability & Cost SNAr->Scale Generally lower cost, simpler setup BH Buchwald-Hartwig Amination BH->Reactivity Broad scope, less dependent on electronics BH->Substrates Tolerates a wide range of functional groups BH->Conditions Milder conditions, but requires catalyst/ligand BH->Scale Higher cost (catalyst), but often higher yield and purity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound featuring both piperazine and pyridine moieties. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures, ensuring a cautious and compliant approach in the absence of specific regulatory guidance for this exact molecule. Our commitment to safety and environmental stewardship is paramount, and this guide is designed to build your trust by providing clarity and rationale for every step.

The core principle of this disposal plan is waste minimization and containment . This compound, like many of its piperazine and pyridine relatives, should be treated as hazardous waste. This necessitates a disposal pathway that prevents its release into the environment and neutralizes its potential hazards. Discharging such chemicals into sewer systems or disposing of them in standard landfills is unacceptable and illegal in most jurisdictions[1][2].

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for this compound is not widely documented, we can infer its likely hazards from the extensive data available for structurally similar compounds. Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage[3][4][5]. They can also be sensitizers, causing allergic reactions upon skin contact or inhalation[6]. Pyridine derivatives can exhibit a range of toxicities, including harm if swallowed or inhaled, and may cause irritation to the respiratory system[1][7].

Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassificationAnticipated EffectsGHS Pictograms
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][8]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3][4][6]corrosive
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][6]corrosive
Respiratory Irritation May cause respiratory irritation.[1][7]

This table is a predictive summary based on data for related piperazine and pyridine compounds.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final hand-off to a certified waste management provider.

Step 1: Immediate Waste Segregation and Containment

The moment a material is designated as waste, it must be handled with the same care as the parent compound.

  • Dedicated Waste Containers : All waste containing this compound, including pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents, must be collected in a dedicated, properly labeled hazardous waste container.[9]

  • No Mixing of Waste : To prevent unforeseen chemical reactions, do not mix this waste stream with other incompatible chemical wastes.[9] Piperazine derivatives can react violently with strong oxidizing agents and acids.[6][10]

  • Container Integrity : Use containers that are chemically resistant and can be securely sealed. The original product container is often a suitable choice for the pure, unused compound.[9] Ensure containers are in good condition and free from leaks.

Step 2: Comprehensive and Compliant Labeling

Proper labeling is a critical safety and regulatory requirement. It communicates the hazard to everyone who may handle the container.

  • Label Contents : The waste container label must be clearly marked with the words "Hazardous Waste."[9]

  • Chemical Identification : List the full chemical name: "this compound" and its CAS number (112940-51-9). If it is a solution, list all components and their approximate percentages.

  • Hazard Symbols : Affix the appropriate GHS hazard pictograms (as shown in the table above).

Step 3: Safe Interim Storage

Proper storage while awaiting pickup by a disposal service is crucial to prevent accidents and exposure.

  • Designated Area : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[9]

  • Ignition Sources : Keep the storage area free from heat, sparks, and open flames.[9]

  • Incompatible Materials : Do not store near incompatible materials such as strong acids or oxidizing agents.[9][10]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Managing Spills and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

  • Personal Protective Equipment (PPE) : Before addressing a spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][9] For significant spills, respiratory protection may be necessary.[4]

  • Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.[9]

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[1][9]

  • Decontamination : Wash the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][9] Only then can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policies.

Step 5: Final Disposal Pathway

The final step is the transfer of the hazardous waste to a licensed and reputable chemical waste disposal company.

  • Professional Disposal : The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This is not a task for laboratory personnel.

  • Regulatory Compliance : Your institution's Environmental Health and Safety (EHS) office is the primary resource for coordinating waste pickup. They will ensure that the disposal process adheres to all local, state, and federal regulations.[2][11]

  • Documentation : Maintain all records related to the waste disposal, including manifests provided by the waste hauler. This documentation is your proof of compliant disposal.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) segregate Step 1: Segregate Waste in Dedicated Container start->segregate label_waste Step 2: Label Container 'Hazardous Waste' & Details segregate->label_waste store Step 3: Store Safely in Designated Area label_waste->store spill_check Spill or Contamination? store->spill_check spill_protocol Step 4: Follow Spill Cleanup Protocol spill_check->spill_protocol Yes contact_ehs Step 5: Contact EHS for Pickup spill_check->contact_ehs No spill_protocol->store Cleanup Complete end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility and regulatory compliance. Trust in these procedures is built on the established principles of chemical safety for related hazardous compounds, providing a robust framework for managing the lifecycle of novel research materials.

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
  • What are the regulatory requirements for piperazine production?. BIOSYNCE. [Link]
  • 1-Methyl-4-(piperidin-4-yl)piperazine PubChem CID 795707. PubChem. [Link]
  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • 1-(1-Methyl-4-piperidinyl)piperazine PubChem CID 566324. PubChem. [Link]

Sources

Navigating the Safe Handling of 1-(3-Methylpyridin-4-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for handling 1-(3-Methylpyridin-4-yl)piperazine (CAS No. 112940-51-9), a compound of interest in various research applications. Our commitment is to empower you with the knowledge to manage this substance safely, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the globally harmonized system (GHS) classification provides a critical framework for its safe handling. Based on available data, this compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols. The operational and disposal plans outlined below are designed to mitigate these risks effectively.

Core Safety Directives and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound to create a protective barrier against potential exposure.

PPE CategorySpecification and Rationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. The piperazine moiety can, in some derivatives, be corrosive or easily absorbed, making consistent glove use critical.
Eye and Face Protection Use tightly sealed safety goggles or a full-face shield to protect against splashes and airborne particles. Standard safety glasses do not offer sufficient protection from fine powders or liquid splashes that can cause serious eye irritation.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or in situations where dust generation is likely, a NIOSH-approved N95 or higher-rated particulate respirator is required. This is to prevent respiratory tract irritation from inhaled particles.
Skin and Body Protection A standard laboratory coat should be worn at all times. For procedures with a higher risk of spillage, consider a chemically resistant apron. Ensure that exposed skin is minimized.

Operational Workflow: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the opportunity for accidental exposure.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Disposal receiving Receiving: Inspect container integrity. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Segregate from incompatible materials. receiving->storage Upon receipt prep Preparation: Work in a chemical fume hood. Don appropriate PPE. storage->prep For use use Experimental Use: Avoid generating dust. Use smallest practical quantities. prep->use Proceed with experiment disposal Waste Disposal: Dispose of as hazardous chemical waste. Follow institutional and local regulations. use->disposal After use spill Spill Management: Evacuate and ventilate area. Contain spill with inert absorbent. Collect in a sealed container. spill->disposal decontamination Decontamination: Thoroughly clean all surfaces and equipment. Wash hands after handling. disposal->decontamination

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Preparation and Handling :

    • All weighing and solution preparation should be conducted within a certified chemical fume hood to control potential inhalation exposure.

    • Before handling, ensure all required PPE is correctly worn.

    • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), should be considered hazardous chemical waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, labeled, and sealed waste container.

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • BLDpharm. This compound Safety Information. Retrieved from BLDpharm website. (Note: A direct, stable URL is not available, but the information is accessible via their product page for CAS 112940-51-9).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.